Product packaging for Octodrine(Cat. No.:CAS No. 5984-59-8)

Octodrine

Cat. No.: B057570
CAS No.: 5984-59-8
M. Wt: 129.24 g/mol
InChI Key: QNIVIMYXGGFTAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1,5-Dimethylhexyl)ammonium chloride is a quaternary ammonium salt of significant interest in biochemical and materials science research. Its primary research value lies in its surfactant properties and its role as a phase-transfer catalyst, facilitating reactions between reagents in immiscible solvents. The compound's amphiphilic structure, featuring a hydrophobic branched alkyl chain and a hydrophilic ammonium group, allows it to form micelles and stabilize interfaces. This makes it a valuable tool for studying membrane mimetics, protein solubilization, and the self-assembly of nanostructured materials. Researchers also utilize (1,5-Dimethylhexyl)ammonium chloride in the synthesis and processing of advanced materials, such as layered polymers and nanocomposites, where it can act as an intercalating or templating agent to control morphology and properties. Its mechanism of action typically involves the reduction of surface tension and the formation of ion-pairs, enabling the transport of anionic species into organic phases or the disruption of lipid bilayers. This reagent is provided strictly for laboratory research applications, offering a high-purity compound to ensure experimental reproducibility and reliability in these specialized investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B057570 Octodrine CAS No. 5984-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIVIMYXGGFTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046535
Record name 2-Amino-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-82-8
Record name (±)-1,5-Dimethylhexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octodrine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octodrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Heptanamine, 6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Amino-6-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octodrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTODRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Octodrine's Mechanism of Action on the Central Nervous System: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octodrine (also known as Dimethylhexylamine, DMHA, or 2-amino-6-methylheptane) is a sympathomimetic and central nervous system (CNS) stimulant. Originally developed as a nasal decongestant, it has re-emerged as an ingredient in dietary supplements, particularly those marketed for pre-workout energy and weight management. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on the CNS. While qualitative descriptions of its effects are available, a notable scarcity of public, in-depth quantitative data on its receptor and transporter interactions currently limits a complete pharmacological characterization. This document summarizes the existing knowledge, outlines relevant experimental protocols for its further study, and presents conceptual diagrams of its proposed signaling pathways.

Core Mechanism of Action in the Central Nervous System

This compound's primary effect on the central nervous system is that of a stimulant.[1][2][3][4][5] The prevailing understanding is that this compound potentiates the action of the monoamine neurotransmitters dopamine and norepinephrine in the synaptic cleft.[1][2][3][4] This is believed to occur through two primary, yet not fully quantitatively defined, mechanisms:

  • Increased Neurotransmitter Availability: this compound is reported to increase the "uptake" of dopamine and noradrenaline.[1][2][3][4] In the context of CNS stimulants, this terminology can be ambiguous. It is often used to describe an increase in the synaptic concentration of these neurotransmitters, which could be achieved by either promoting their release from presynaptic terminals or by inhibiting their reuptake. Some sources suggest that this compound slows down the reuptake of these neurotransmitters.

  • Adrenergic Receptor Agonism: this compound is classified as an α-adrenergic agonist.[3] Its sympathomimetic effects are thought to be mediated through the activation of G-protein coupled receptors (GPCRs), specifically adrenergic receptors.[1]

The structural similarity of this compound to other stimulants like DMAA (1,3-dimethylamylamine) and DMBA (1,3-dimethylbutylamine) suggests that they may share overlapping mechanisms of action.[3]

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a significant gap in publicly available, quantitative data detailing this compound's interaction with specific CNS targets. To facilitate future research and a more precise understanding of its pharmacological profile, the following tables are presented as a framework for the necessary experimental data. Currently, specific Ki, IC50, or EC50 values for this compound at the key monoamine transporters and adrenergic receptors are not available in the reviewed literature.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition

TargetLigandSpeciesAssay TypeKi (nM)IC50 (nM)Reference
Dopamine Transporter (DAT)This compound (DMHA)--Not AvailableNot Available-
Norepinephrine Transporter (NET)This compound (DMHA)--Not AvailableNot Available-
Serotonin Transporter (SERT)This compound (DMHA)--Not AvailableNot Available-

Table 2: Adrenergic Receptor Binding Affinity and Functional Activity

Receptor SubtypeLigandSpeciesAssay TypeKi (nM)EC50 (nM)% EfficacyReference
α1-Adrenergic ReceptorThis compound (DMHA)--Not AvailableNot AvailableNot Available-
α2-Adrenergic ReceptorThis compound (DMHA)--Not AvailableNot AvailableNot Available-
β1-Adrenergic ReceptorThis compound (DMHA)--Not AvailableNot AvailableNot Available-
β2-Adrenergic ReceptorThis compound (DMHA)--Not AvailableNot AvailableNot Available-

Experimental Protocols for Elucidating Mechanism of Action

To generate the quantitative data outlined above, the following established experimental methodologies are recommended.

Monoamine Transporter Binding Assays

These assays are crucial for determining the binding affinity (Ki) of this compound to the dopamine, norepinephrine, and serotonin transporters.

  • Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

  • Methodology: Radioligand competition binding assays are the standard.

    • Preparation of Synaptosomes or Cell Membranes: Homogenize brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) from a suitable animal model (e.g., rat, mouse) or use cultured cells stably expressing the human transporter of interest. Prepare a crude synaptosomal or cell membrane fraction by differential centrifugation.

    • Incubation: Incubate the membrane preparation with a specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

    • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Reuptake Inhibition Assays

These functional assays determine the potency (IC50) of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into cells.

  • Objective: To measure the functional inhibition of monoamine transporters by this compound.

  • Methodology:

    • Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

    • Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer. Lyse the cells to release the intracellular contents.

    • Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the cells using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neurotransmitter uptake.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals following the administration of this compound.

  • Objective: To quantify changes in extracellular dopamine and norepinephrine concentrations in specific brain regions in response to this compound administration.

  • Methodology:

    • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens or prefrontal cortex).

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant, slow flow rate.

    • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of this compound.

    • Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Data Analysis: Express the changes in neurotransmitter concentrations as a percentage of the baseline levels.

G-Protein Coupled Receptor (GPCR) Activation Assays

To investigate this compound's activity at adrenergic receptors, functional assays measuring downstream signaling events are employed.

  • Objective: To determine if this compound acts as an agonist or antagonist at α- and β-adrenergic receptor subtypes and to quantify its potency (EC50) and efficacy.

  • Methodology (Example: cAMP Assay for Gs/Gi-coupled receptors):

    • Cell Culture: Use cell lines stably expressing the adrenergic receptor subtype of interest.

    • Compound Treatment: Treat the cells with varying concentrations of this compound.

    • Second Messenger Measurement: For Gs-coupled receptors (e.g., β-adrenergic), measure the accumulation of cyclic AMP (cAMP). For Gi-coupled receptors (e.g., α2-adrenergic), measure the inhibition of forskolin-stimulated cAMP production.

    • Detection: Utilize commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to quantify cAMP levels.

    • Data Analysis: Generate dose-response curves to determine the EC50 and maximal efficacy of this compound.

Visualizations of Proposed Mechanisms and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating this compound's mechanism of action.

Octodrine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition (?) NET Norepinephrine Transporter (NET) This compound->NET Inhibition (?) Adrenergic_Receptor α-Adrenergic Receptor (GPCR) This compound->Adrenergic_Receptor Agonism (?) Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA Dopamine Vesicle->DA Release NE Norepinephrine Vesicle->NE Release DA->DAT Reuptake NE->NET Reuptake NE->Adrenergic_Receptor Binding Postsynaptic_Effect Downstream Signaling Adrenergic_Receptor->Postsynaptic_Effect Activation

Figure 1: Hypothesized signaling pathway of this compound in a monoaminergic synapse.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay Radioligand Binding Assays (DAT, NET, SERT, Adrenergic Receptors) Binding_Data Determine Ki values Binding_Assay->Binding_Data Uptake_Assay Neurotransmitter Reuptake Assays (DAT, NET, SERT) Uptake_Data Determine IC50 values Uptake_Assay->Uptake_Data GPCR_Assay GPCR Functional Assays (e.g., cAMP) GPCR_Data Determine EC50 & Efficacy GPCR_Assay->GPCR_Data Pharmacological_Profile Comprehensive Pharmacological Profile of this compound Binding_Data->Pharmacological_Profile Uptake_Data->Pharmacological_Profile GPCR_Data->Pharmacological_Profile Microdialysis In Vivo Microdialysis in Rodent Model Neurotransmitter_Levels Quantify Extracellular Dopamine and Norepinephrine Levels Microdialysis->Neurotransmitter_Levels Neurotransmitter_Levels->Pharmacological_Profile Behavioral_Studies Behavioral Assays (e.g., Locomotor Activity) Behavioral_Data Correlate with Neurochemical Changes Behavioral_Studies->Behavioral_Data Behavioral_Data->Pharmacological_Profile

Figure 2: General experimental workflow for characterizing this compound's CNS effects.

Logical_Relationship cluster_molecular_targets Molecular Targets cluster_neurochemical_effects Neurochemical Effects cluster_physiological_outcomes Physiological & Behavioral Outcomes This compound This compound Administration Monoamine_Transporters Monoamine Transporters (DAT, NET) This compound->Monoamine_Transporters Inhibition Adrenergic_Receptors Adrenergic Receptors (α-subtype) This compound->Adrenergic_Receptors Agonism Increased_Monoamines Increased Synaptic Dopamine & Norepinephrine Monoamine_Transporters->Increased_Monoamines GPCR_Signaling Activation of Adrenergic Signaling Pathways Adrenergic_Receptors->GPCR_Signaling CNS_Stimulation CNS Stimulation (Increased Alertness, Focus) Increased_Monoamines->CNS_Stimulation Sympathomimetic_Effects Sympathomimetic Effects (Increased Heart Rate, Blood Pressure) GPCR_Signaling->Sympathomimetic_Effects

Figure 3: Logical relationship of this compound's proposed mechanism of action.

Conclusion and Future Directions

This compound is a central nervous system stimulant that is understood to act primarily by increasing the synaptic concentrations of dopamine and norepinephrine, and potentially through direct agonism of adrenergic receptors. While its qualitative effects are documented, there is a conspicuous absence of robust, quantitative pharmacological data in the public domain. To advance the understanding of this compound for research and drug development purposes, systematic in vitro and in vivo studies, as outlined in this guide, are essential. The generation of data on its binding affinities, transporter inhibition potencies, and receptor functional activities will be critical for a comprehensive assessment of its mechanism of action, therapeutic potential, and safety profile.

References

An In-depth Technical Guide to 2-Amino-6-methylheptane: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylheptane, also widely known by synonyms such as Octodrine and Dimethylhexylamine (DMHA), is a primary aliphatic amine. Historically developed as a nasal decongestant, it has re-emerged as a significant compound of interest in various fields, including its use as a central nervous system stimulant in dietary supplements and as a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and biological activities, tailored for a technical audience in research and drug development.

Chemical Structure and Nomenclature

The chemical structure of 2-amino-6-methylheptane is characterized by a seven-carbon heptane backbone with a methyl group at the sixth position and an amino group at the second position.

Molecular Formula: C₈H₁₉N[3][4]

Chemical Structure:

Nomenclature and Identifiers:

IdentifierValue
IUPAC Name 6-methylheptan-2-amine[5]
CAS Number 543-82-8[3][4][6][7][8]
Synonyms This compound, 1,5-Dimethylhexylamine, DMHA[4][5][9]
Molecular Weight 129.24 g/mol [3][4][6]
InChI Key QNIVIMYXGGFTAK-UHFFFAOYSA-N[4]
SMILES CC(C)CCCC(C)N[4]

Physicochemical Properties

2-Amino-6-methylheptane is a liquid at room temperature with the following properties:

PropertyValueReference(s)
Boiling Point 154-156 °C[4]
Density 0.767 g/mL at 25 °C[4]
Refractive Index n20/D 1.422[4]

Spectroscopic Data

The structural elucidation of 2-amino-6-methylheptane is supported by the following spectroscopic data:

  • ¹H NMR Spectrum: Data available in the PubChem database.[4]

  • ¹³C NMR Spectrum: Data available in the PubChem database.[4]

  • Infrared (IR) Spectrum: Data available in the PubChem and NIST WebBook databases.[4][10]

  • Mass Spectrum: Data available in the PubChem and NIST WebBook databases.[4][11]

Synthesis of 2-Amino-6-methylheptane

The primary synthetic route to 2-amino-6-methylheptane is through the reductive amination of 6-methyl-2-heptanone. The Leuckart reaction and its catalytic modifications are commonly employed for this transformation.

Experimental Protocol: Catalytic Leuckart-Wallach Type Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of ketones.

Materials:

  • 6-methyl-2-heptanone

  • Ammonium formate (HCOONH₄)

  • [RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 6-methyl-2-heptanone (1.0 mmol) in methanol (1.0 mL) in a pressure tube, add ammonium formate (5.0 mmol) and [RhCp*Cl₂]₂ (0.005 mmol).

  • Seal the tube and heat the mixture at 70 °C for 7 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-6-methylheptane.

  • Purify the product by distillation or column chromatography as needed.

Chemical Reactions and Applications in Synthesis

2-Amino-6-methylheptane serves as a versatile building block in organic synthesis. For instance, it is used in the synthesis of n-type photoconductors and substituted pyrrolidones.[12][13]

Experimental Workflow: Synthesis of N-(1,5-dimethylhexyl)-5-methylpyrrolidin-2-one

This workflow illustrates the use of 2-amino-6-methylheptane in the synthesis of a substituted pyrrolidone from levulinic acid via reductive amination.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Levulinic Acid D Reductive Amination & Cyclization A->D B 2-Amino-6-methylheptane B->D C Pd/C Catalyst H₂ (Hydrogen Gas) C->D E N-(1,5-dimethylhexyl)-5-methylpyrrolidin-2-one D->E

Synthesis of a substituted pyrrolidone.

Biological Activity and Pharmacology

2-Amino-6-methylheptane is a central nervous system stimulant that primarily functions by increasing the levels of the neurotransmitters dopamine and norepinephrine in the synaptic cleft.[9][14] This is achieved through the inhibition of their reuptake by the dopamine transporter (DAT) and the norepinephrine transporter (NET).[15][16] Additionally, it is an agonist of the trace amine-associated receptor 1 (TAAR1), which can modulate monoaminergic neurotransmission.[2][11]

Signaling Pathway of 2-Amino-6-methylheptane

The following diagram illustrates the proposed mechanism of action of 2-amino-6-methylheptane at a monoaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A 2-Amino-6-methylheptane B Monoamine Transporter (DAT/NET) A->B Inhibition C TAAR1 A->C Activation E Dopamine & Norepinephrine B->E Reuptake D Increased cAMP C->D F Postsynaptic Receptors E->F Binding G Signal Transduction F->G

Mechanism of action at the synapse.
Experimental Protocols for Biological Activity Assessment

This protocol is a general method to assess the inhibitory effect of 2-amino-6-methylheptane on dopamine and norepinephrine transporters expressed in cultured cells.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Dopamine or [³H]-Norepinephrine

  • 2-Amino-6-methylheptane stock solution

  • Scintillation fluid and counter

Procedure:

  • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with KRH buffer.

  • Pre-incubate the cells with varying concentrations of 2-amino-6-methylheptane or vehicle control in KRH buffer for 10 minutes at room temperature.

  • Initiate the uptake by adding a fixed concentration of [³H]-dopamine or [³H]-norepinephrine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the concentration of 2-amino-6-methylheptane.

This protocol outlines a method to determine the agonist activity of 2-amino-6-methylheptane at TAAR1 using a cAMP response element (CRE)-luciferase reporter gene assay.

Materials:

  • HEK293 cells co-transfected with a TAAR1 expression vector and a CRE-luciferase reporter plasmid.

  • Cell culture medium

  • 2-Amino-6-methylheptane stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the co-transfected HEK293 cells in a 96-well plate.

  • After 24 hours, replace the medium with a serum-free medium containing different concentrations of 2-amino-6-methylheptane.

  • Incubate the cells for 4-6 hours at 37 °C.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the EC₅₀ value by plotting the luminescence signal against the logarithm of the concentration of 2-amino-6-methylheptane.

Analytical Methods

The quantification of 2-amino-6-methylheptane in various matrices, including biological samples and dietary supplements, is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.

Experimental Protocol: GC-MS Analysis of 2-Amino-6-methylheptane (after derivatization)

Due to its polarity, 2-amino-6-methylheptane requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic performance.

Materials:

  • Sample containing 2-amino-6-methylheptane

  • Internal standard (e.g., a deuterated analog)

  • Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Solvent (e.g., acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Extract 2-amino-6-methylheptane from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Derivatization: Evaporate the extract to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., MTBSTFA in acetonitrile) and heat at 60-100 °C for a specified time (e.g., 30-60 minutes) to form the TBDMS derivative.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions: Use a temperature program to separate the analytes. For example, start at 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and monitor characteristic ions for the derivatized 2-amino-6-methylheptane and the internal standard.

  • Quantification: Construct a calibration curve using standards and determine the concentration of 2-amino-6-methylheptane in the sample.

Experimental Workflow: LC-MS/MS Analysis

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_quantification Quantification A Biological Sample (e.g., Plasma, Urine) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E HPLC System (Reversed-Phase C18 Column) D->E F Gradient Elution E->F G Electrospray Ionization (ESI) F->G H Multiple Reaction Monitoring (MRM) G->H I Data Analysis (Calibration Curve) H->I

LC-MS/MS analytical workflow.

Conclusion

2-Amino-6-methylheptane is a compound with a multifaceted profile, ranging from its application as a stimulant to its utility as a synthetic intermediate. This guide has provided a detailed technical overview of its chemical and physical properties, synthesis, and biological activities, complete with experimental protocols and workflow diagrams. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for harnessing its potential and ensuring its safe and effective use. Further research into its detailed pharmacology and toxicology will continue to be of high importance.

References

The Pharmacokinetics and Bioavailability of Octodrine in Animal Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a sympathomimetic stimulant that has seen sporadic use and study over the past several decades. While historical research conducted from the 1940s to the 1970s provides some insight into its pharmacological effects in animal models, a comprehensive modern analysis of its pharmacokinetics and bioavailability is notably absent from the scientific literature. This technical guide synthesizes the available historical and contemporary data on this compound in animal models, highlighting the significant gaps in our understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, while also underscoring the critical need for contemporary pharmacokinetic studies to fully characterize this compound.

Introduction

This compound is a central nervous system stimulant with a history of use as a nasal decongestant.[1] Its structural similarity to other stimulants like DMAA has led to its inclusion in some dietary supplements, raising safety and regulatory concerns.[2][3] Despite its long history, detailed pharmacokinetic data in animal models, which is crucial for understanding its safety and efficacy, remains scarce. Early studies focused primarily on its physiological effects rather than its pharmacokinetic profile. This document aims to collate the available data and provide a clear overview of the current state of knowledge.

Pharmacological Effects in Animal Models (Qualitative Summary)

Early research on this compound in various animal models primarily described its sympathomimetic and physiological effects. These studies form the bulk of our current, albeit limited, understanding of its in-vivo activity.

  • Cardiovascular Effects: In dogs, intravenous administration of this compound hydrochloride was found to increase both cardiac rate and the amplitude of contraction.[4] Animal experiments have suggested a potential for adverse cardiovascular effects.[5] Studies from the 1940s through the 1970s found that this compound can increase blood pressure and cardiac output in animals.[6]

  • Analgesic and Anesthetic Properties: One of the earliest studies, published in 1947, reported that DMHA increased the pain threshold in cats and exhibited local anesthetic properties when applied to the eyes of rabbits.[7]

  • Respiratory Effects: Research has shown that 2-amino-6-methylheptane stimulated respiration in dogs under chloralose anesthesia, with the effect lasting for over an hour.[8]

  • Central Nervous System (CNS) Effects: In rats, intraperitoneal administration of this compound hydrochloride was found to be largely devoid of central nervous system stimulating action in non-toxic doses.[4]

  • Other Physiological Effects: In dogs anesthetized with pentobarbital sodium, intravenous doses of 0.5 to 1.0 mg/kg of this compound hydrochloride had no discernible effect on the small intestine, the detrusor muscle of the urinary bladder, urine secretion, or respiration.[4]

Quantitative Data: Toxicity

While specific pharmacokinetic parameters are largely unavailable, some acute toxicity data, in the form of LD50 (the dose required to be lethal to 50% of the test population), have been reported. This data provides a quantitative measure of the acute toxicity of this compound in different animal models and via different routes of administration.

Animal ModelRoute of AdministrationLD50 Value
RatOral538 mg/kg
MouseIntravenous59 mg/kg

Data sourced from a 2017 article citing a Fisher Scientific safety data sheet and a 1947 study by Edwin J. Fellows.[7]

Bioavailability and Metabolism: A Knowledge Gap

There is a significant lack of data regarding the bioavailability of this compound in any animal model. A preliminary human study from 1973 on three male subjects who received orally administered radiolabeled this compound indicated rapid absorption, with maximum serum concentrations observed two hours after consumption.[9] However, no corresponding bioavailability data from animal studies could be identified in the available literature.

Similarly, the metabolic fate of this compound in vivo has not been well-characterized. While hydroxylation is a potential metabolic pathway, and heptaminol is considered an active metabolite, detailed metabolic studies in animal models are absent.[6] The metabolic pathways of structurally similar compounds like tuaminoheptane are also not well-defined, suggesting a broader knowledge gap for this class of stimulants.[10]

Experimental Protocols

  • Animal Models: Studies have utilized a range of animal models, including cats, rabbits, dogs, rats, and mice.[4][5]

  • Drug Administration: Both intravenous and intraperitoneal routes of administration have been documented.[4] For inhalation studies, animals were exposed to the free base form of 2-amino-6-methylheptane.[4]

  • Anesthesia: In some canine studies, pentobarbital sodium or chloralose were used for anesthesia.[4][8]

  • Physiological Monitoring: Parameters such as cardiac rate, amplitude of contraction, blood pressure, and respiration were monitored.[4][8]

  • Histological Examination: In inhalation studies, the tracheo-bronchial tree mucosa of rabbits and rats was examined for evidence of irritation.[4]

Diagrams

Logical Flow of Early this compound Research

Early this compound Research cluster_Discovery Initial Pharmacological Screening (1940s-1950s) cluster_Animal_Studies Preclinical Animal Studies cluster_Human_Use Early Human Applications Discovery This compound (2-amino-6-methylheptane) AnimalModels Diverse Animal Models (Cats, Dogs, Rabbits, Rats) Discovery->AnimalModels investigated in Effects Observed Pharmacological Effects (Cardiovascular, Analgesic, Respiratory) AnimalModels->Effects demonstrated HumanUse Use as a Nasal Decongestant Effects->HumanUse informed potential

Caption: Logical progression of early this compound research.

Experimental Workflow for Assessing Stimulant Pharmacokinetics

Pharmacokinetics Workflow AnimalSelection Animal Model Selection (e.g., Rats, Mice) Dosing Drug Administration (Oral, IV, IP) AnimalSelection->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Bioanalytical Method (e.g., LC-MS/MS) Sampling->Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, F%) Analysis->PK_Parameters Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Caption: A standard experimental workflow for pharmacokinetic studies.

Conclusion and Future Directions

The available scientific literature on the pharmacokinetics and bioavailability of this compound in animal models is severely limited and largely outdated. While early studies provide a qualitative understanding of its pharmacological effects, they lack the quantitative ADME data that is standard in modern drug development. The absence of robust data on Cmax, Tmax, AUC, half-life, and bioavailability in preclinical models makes it challenging to accurately assess the safety and efficacy of this compound.

For researchers, scientists, and drug development professionals, this represents a significant data gap. To responsibly evaluate the potential therapeutic applications or toxicological risks of this compound, modern, well-controlled pharmacokinetic studies in relevant animal models are imperative. Such studies should focus on:

  • Determining the absolute bioavailability of this compound via different routes of administration.

  • Characterizing its metabolic pathways and identifying key metabolites.

  • Establishing a clear pharmacokinetic/pharmacodynamic relationship.

  • Conducting dose-ranging studies to understand potential non-linear pharmacokinetics.

Without this fundamental data, any use of this compound in humans remains a matter of significant concern and is unsupported by a comprehensive preclinical safety and efficacy profile.

References

The Effect of Octodrine on Dopamine and Noradrenaline Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a sympathomimetic compound that has gained attention as a stimulant in dietary and pre-workout supplements.[1] It is structurally similar to other stimulants like 1,3-dimethylamylamine (DMAA).[1] While marketing claims often suggest that this compound enhances the uptake of dopamine and noradrenaline, scientific literature presents a more complex and sometimes contradictory picture, with some sources suggesting it may inhibit the reuptake of these crucial neurotransmitters.[2][3]

This technical guide aims to provide an in-depth overview of the current understanding of this compound's effects on dopamine and noradrenaline uptake. A significant challenge in this area is the scarcity of direct, quantitative in vitro pharmacological data for this compound's interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Therefore, this guide will also leverage data from structurally analogous compounds to infer a potential mechanism of action and will present a detailed, hypothetical experimental protocol for the direct investigation of this compound's effects.

Proposed Mechanism of Action: Competitive Inhibition of Dopamine and Noradrenaline Transporters

Based on studies of structurally similar compounds, such as 1,3-dimethylamylamine (DMAA), it is hypothesized that this compound acts as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] Competitive inhibitors are substances that reversibly bind to the same site on the transporter as the endogenous substrate (dopamine or noradrenaline). This binding event prevents the transporter from binding to and reabsorbing the neurotransmitter from the synaptic cleft back into the presynaptic neuron.

By inhibiting the reuptake of dopamine and noradrenaline, this compound would effectively increase the concentration and duration of action of these neurotransmitters in the synapse. This enhanced signaling is believed to be responsible for the stimulant effects attributed to the compound, such as increased alertness, focus, and energy.[5] The proposed mechanism involves a direct interaction with the transporter proteins, which are responsible for maintaining the delicate balance of neurotransmitter levels in the brain.

Below is a diagram illustrating the proposed competitive inhibition of dopamine/noradrenaline reuptake by this compound at the synapse.

Caption: Proposed mechanism of this compound at the synapse.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data, such as IC50 or Ki values, detailing the direct inhibitory effect of this compound on the dopamine and norepinephrine transporters. However, a study on the structurally analogous compound, 1,3-dimethylamylamine (DMAA), provides valuable insight into the potential potency of this class of stimulants.

The following table summarizes the available quantitative data for DMAA's inhibition of dopamine uptake. It is crucial to note that this data is for a related compound and should be considered a surrogate, pending direct experimental verification for this compound.

CompoundTransporterAssay TypeCell LineIC50 (µM)Reference
1,3-Dimethylamylamine (DMAA)Dopamine Transporter (DAT)[³H]-Dopamine Uptake InhibitionHEK-2934.4 ± 0.9[3]

Note: HEK-293 cells are Human Embryonic Kidney 293 cells. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

To address the gap in the scientific literature, a detailed experimental protocol is necessary to determine the in vitro effects of this compound on dopamine and noradrenaline uptake. The following outlines a comprehensive methodology based on established practices for neurotransmitter transporter assays.

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound on the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) expressed in a heterologous cell system.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing either hDAT or hNET.

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain transporter expression.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 HEPES, 5.6 glucose, pH 7.4).

  • Test Compound: this compound (2-amino-6-methylheptane), dissolved in an appropriate vehicle (e.g., water or DMSO) to create a stock solution.

  • Radiolabeled Substrates: [³H]-Dopamine and [³H]-Norepinephrine.

  • Fluorescent Substrates (Alternative): Commercially available fluorescent substrates that are transported by DAT and NET (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[6][7]

  • Reference Inhibitors: Known potent inhibitors of DAT (e.g., GBR-12909) and NET (e.g., Desipramine) for positive controls.

  • Scintillation Fluid: For use with radiolabeled substrates.

  • 96-well microplates: Cell culture treated and, for fluorescent assays, black-walled, clear-bottom plates.

Experimental Workflow

The following diagram outlines the general workflow for a neurotransmitter uptake inhibition assay.

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_uptake Uptake Assay cluster_detection Detection & Analysis A Seed HEK-293 cells expressing DAT or NET in 96-well plates B Incubate cells to allow attachment (e.g., 24 hours) A->B C Wash cells with assay buffer B->C D Pre-incubate with varying concentrations of this compound or reference inhibitors C->D E Add radiolabeled or fluorescent neurotransmitter substrate D->E F Incubate for a defined period to allow for uptake E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells and measure radioactivity (scintillation counting) or intracellular fluorescence G->H I Plot concentration-response curves and calculate IC50 values H->I

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Detailed Procedure
  • Cell Plating: Seed HEK-293 cells stably expressing either hDAT or hNET into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer.

  • Assay Initiation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the different concentrations of this compound, reference inhibitors, or vehicle to the respective wells.

    • Pre-incubate for 10-20 minutes at 37°C.

  • Uptake Measurement:

    • Add the [³H]-dopamine or [³H]-norepinephrine (at a concentration near its Km for the respective transporter) to all wells.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

  • Assay Termination:

    • Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Detection:

    • Radiometric Assay: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Fluorescent Assay: If using a fluorescent substrate, measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor) from all values.

    • Normalize the data, with the uptake in the vehicle-treated wells set as 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Conclusion

The available evidence, primarily from the analysis of structurally similar compounds, suggests that this compound likely functions as a competitive inhibitor of the dopamine and norepinephrine transporters. This mechanism would lead to an increase in the synaptic concentrations of these neurotransmitters, consistent with the stimulant effects reported by users. However, there is a critical lack of direct experimental data to confirm this hypothesis and to quantify the potency of this compound at these transporters.

The provided experimental protocol offers a robust framework for researchers to definitively characterize the in vitro pharmacology of this compound. Such studies are essential for a comprehensive understanding of its physiological and potential toxicological effects. Until such data becomes available, any claims regarding the specific effects of this compound on dopamine and noradrenaline uptake should be interpreted with caution. The information presented in this guide, particularly the quantitative data for DMAA, serves as a valuable starting point for future research in this area.

References

An In-depth Technical Guide to the Stereoisomers of 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dimethylamylamine (DMAA), a compound of significant interest in analytical chemistry, pharmacology, and regulatory science. This document outlines the structural basis of its stereoisomerism and presents detailed methodologies for the separation and identification of its stereoisomers.

Introduction to the Stereochemistry of 1,3-Dimethylamylamine (DMAA)

1,3-Dimethylamylamine, also known as methylhexanamine, is a sympathomimetic amine that has been a component of dietary supplements and is on the World Anti-Doping Agency's (WADA) prohibited list.[1] The chemical structure of DMAA, systematically named 4-methylhexan-2-amine, contains two chiral centers, which gives rise to four distinct stereoisomers.[2][3] These stereoisomers consist of two pairs of enantiomers and two diastereomers.[2] The presence and relative abundance of these stereoisomers can provide insights into the synthetic origin of a DMAA sample, as synthetic production typically results in a racemic mixture of all four stereoisomers, whereas natural products are often enantiomerically enriched.[2]

The four stereoisomers of 1,3-DMAA are:

  • (2R, 4R)-4-methylhexan-2-amine

  • (2S, 4S)-4-methylhexan-2-amine

  • (2R, 4S)-4-methylhexan-2-amine

  • (2S, 4R)-4-methylhexan-2-amine

Analytical Methodologies for Stereoisomer Identification

The separation and quantification of DMAA stereoisomers are critical for regulatory compliance, quality control, and pharmacological studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary techniques employed for this purpose.[4][5] A crucial step in the chiral separation of DMAA is derivatization, which converts the enantiomers into diastereomers that can be separated on achiral chromatographic columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for the separation and identification of DMAA stereoisomers. Derivatization is typically required to enhance volatility and enable chiral recognition.

Experimental Protocol: Chiral GC-MS Analysis of DMAA Stereoisomers after Derivatization with Pentafluoropropionic Anhydride (PFPA)

This protocol is adapted from methodologies described in the scientific literature.[6][7]

  • Sample Preparation:

    • Accurately weigh 10 mg of the DMAA standard or sample.

    • Dissolve in 0.5 mL of dichloromethane.

    • Add 10 mg of an internal standard (e.g., 2-aminopentane).

    • Add 0.5 mL of pentafluoropropionic anhydride (PFPA).

    • Seal the vial and heat at 50°C for 30 minutes.

    • Evaporate the solvent and excess PFPA under a stream of nitrogen at room temperature.

    • Reconstitute the derivatized residue in 10 mL of heptane.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: Astec CHIRALDEX G-DM (30 m x 0.25 mm I.D., 0.12 µm film thickness).[7]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Isothermal at 90°C for diastereomer separation or 30°C for enantiomer separation.[1][7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

    • Injection Volume: 1.0 µL with a 100:1 split ratio.[7]

    • Mass Spectrometer: Agilent MS detector or equivalent.

    • MS Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Scan Range: 30-550 amu.

Experimental Protocol: Chiral GC-MS Analysis of DMAA Stereoisomers after Derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

This indirect method allows for the separation of the four stereoisomers as diastereomeric amides.[8][9]

  • Sample Preparation:

    • Regenerate free base DMAA by adding sodium hydroxide to the sample.

    • Extract the free base with 0.1% triethylamine in hexane.

    • Add the chiral derivatizing reagent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Evaporate the solvent.

    • Reconstitute the residue in anhydrous ethyl acetate.[8]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Standard GC system.

    • Column: 5% diphenyl-95% dimethylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).[8]

    • Injector Temperature: 280°C.[8]

    • Oven Temperature Program: Start at 140°C, ramp up to 215°C.[8]

    • Carrier Gas: Helium at a flow rate of 1 mL/min.[8]

    • Mass Spectrometer: Standard mass selective detector.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative approach for the separation of DMAA stereoisomers, particularly for samples in complex matrices. Similar to GC, chiral derivatization is employed to form diastereomers that can be resolved on conventional reversed-phase columns.

Experimental Protocol: LC-DAD Analysis of DMAA Stereoisomers after Derivatization with (R)-MTPA-Cl

This protocol outlines a semi-preparative method for separating the diastereomers.[5]

  • Sample Preparation:

    • Derivatize the DMAA sample with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to form diastereomers.

    • Evaporate the reaction mixture to dryness.

    • Reconstitute the residue in the mobile phase or acetonitrile.[5]

  • HPLC Instrumentation and Conditions:

    • HPLC System: Standard LC system with a diode array detector (DAD).

    • Column: Luna 3µm PFP or Lux® 3µm Amylose-1.[5]

    • Mobile Phase: A gradient of ultrapure water with 0.1% formic acid and methanol with 0.1% formic acid.[5]

    • Detection: Diode Array Detector (DAD).

Data Presentation

The following tables summarize representative quantitative data for the separation of DMAA stereoisomers.

Table 1: GC Retention Times of N-pentafluoropropionyl DMAA Enantiomers [1]

EnantiomerRetention Time (minutes)
1153.49
2159.18
3174.11
4177.71
Chromatographic conditions: Astec ChiralDex G-DM column, isothermal at 30°C.

Table 2: GC-MS and LC-DAD Methods for DMAA Stereoisomer Separation

ParameterGC-MS with PFPA Derivatization[1][7]GC-MS with (R)-MTPA-Cl Derivatization[8]LC-DAD with (R)-MTPA-Cl Derivatization[5]
Derivatizing Agent Pentafluoropropionic anhydride (PFPA)(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride
Column Astec CHIRALDEX G-DM5% diphenyl-95% dimethylpolysiloxaneLuna 3µm PFP or Lux® 3µm Amylose-1
Separation Principle Chiral Stationary PhaseDiastereomer separation on achiral phaseDiastereomer separation on achiral/chiral phase
Detection Mass Spectrometry (MS)Mass Spectrometry (MS)Diode Array Detector (DAD)

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows for identifying DMAA stereoisomers.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample DMAA Sample dissolve Dissolve in Dichloromethane sample->dissolve add_is Add Internal Standard dissolve->add_is derivatize Derivatize with PFPA (50°C, 30 min) add_is->derivatize evaporate Evaporate Solvent and Excess PFPA derivatize->evaporate reconstitute Reconstitute in Heptane evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation (Chiral Column) inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis and Quantification detect->quantify

Workflow for GC-MS analysis of DMAA stereoisomers with PFPA derivatization.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample DMAA Sample basify Basify with NaOH sample->basify extract Extract with Hexane/ Triethylamine basify->extract derivatize Derivatize with (R)-MTPA-Cl extract->derivatize evaporate Evaporate Solvent derivatize->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation (Achiral Column) inject->separate detect Mass Spectrometric Detection separate->detect quantify Data Analysis and Quantification detect->quantify

Workflow for GC-MS analysis of DMAA stereoisomers with (R)-MTPA-Cl derivatization.

cluster_diastereomers Diastereomeric Pairs cluster_enantiomers Enantiomers DMAA 1,3-Dimethylamylamine (Racemic Mixture) pair1 Diastereomer 1 {(2R, 4S) and (2S, 4R)} DMAA->pair1 pair2 Diastereomer 2 {(2R, 4R) and (2S, 4S)} DMAA->pair2 enantiomer1 (2R, 4S) pair1->enantiomer1 enantiomer2 (2S, 4R) pair1->enantiomer2 enantiomer3 (2R, 4R) pair2->enantiomer3 enantiomer4 (2S, 4S) pair2->enantiomer4

Stereoisomeric relationship of 1,3-dimethylamylamine.

References

Octodrine's Classification as a Sympathomimetic Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a synthetic stimulant that has garnered attention for its inclusion in dietary and pre-workout supplements. Its chemical structure and physiological effects have led to its classification as a sympathomimetic amine. This technical guide provides an in-depth analysis of the pharmacological basis for this classification, summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams. While this compound is widely reported to exert its effects through interaction with the adrenergic system, particularly by inhibiting the reuptake of norepinephrine and dopamine, a notable scarcity of quantitative data in peer-reviewed literature presents a significant challenge to a complete mechanistic understanding.

Introduction

Sympathomimetic amines are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, namely the catecholamines: epinephrine, norepinephrine, and dopamine. These effects are primarily mediated through the activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells throughout the body. The physiological responses to sympathomimetic stimulation are widespread and include increased heart rate, elevated blood pressure, and bronchodilation.

This compound was originally developed in the 1950s as a nasal decongestant.[1][2] Its resurgence in recent years as an ingredient in performance-enhancing supplements has prompted renewed interest in its pharmacological profile. Structurally similar to other stimulants like DMAA, this compound is purported to enhance energy, focus, and athletic performance.[2] This guide will critically evaluate the scientific evidence supporting its classification as a sympathomimetic amine.

Adrenergic Receptor Interaction

Adrenergic receptors are the primary targets for sympathomimetic amines. They are classified into two main types, α and β, with several subtypes (α₁, α₂, β₁, β₂, β₃). The interaction of a compound with these receptors can be characterized by its binding affinity (Kᵢ or Kₐ) and its functional activity as an agonist (activator) or antagonist (blocker).

Quantitative Data on Adrenergic Receptor Activation

Despite some reports describing this compound as an α-adrenergic agonist, recent in-vitro evidence suggests a lack of direct functional activity at several human adrenergic receptor subtypes. A 2024 study by Driessen and colleagues investigated the activating properties of various phenethylamine and alkylamine compounds, including this compound, on a panel of human adrenergic receptors expressed in CHE-1 cells. The results indicated that this compound did not activate any of the tested adrenergic receptors.

Receptor SubtypeAgonist TestedThis compound Result
α₁ₐAdrenalineNo activation observed
α₁ₑAdrenalineNo activation observed
α₁ₒAdrenalineNo activation observed
α₂ₐAdrenalineNo activation observed
α₂ₑAdrenalineNo activation observed
β₁AdrenalineNo activation observed
β₂AdrenalineNo activation observed
Table 1: Summary of in-vitro functional activity of this compound at human adrenergic receptors. Data extracted from Driessen et al., 2024.

It is important to note that the absence of agonist activity in a functional assay does not preclude the possibility of binding to the receptor as an antagonist. However, to date, there is a lack of publicly available radioligand binding studies determining the affinity (Kᵢ or Kₐ) of this compound for any of the adrenergic receptor subtypes.

Monoamine Transporter Inhibition

A primary mechanism by which many indirect-acting sympathomimetic amines exert their effects is through the inhibition of monoamine transporters. These transporters, which include the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. Inhibition of these transporters leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, amplifying their effects on postsynaptic receptors.

Several sources state that this compound is a central nervous stimulant that increases the uptake of dopamine and noradrenaline.[1] This suggests that this compound may act as a norepinephrine and dopamine reuptake inhibitor. However, there is a significant lack of quantitative data (IC₅₀ or Kᵢ values) in the peer-reviewed scientific literature to confirm the potency and selectivity of this compound at these transporters.

Experimental Protocols

The following sections detail the standard methodologies used to characterize the interaction of a compound like this compound with adrenergic receptors and monoamine transporters.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ value.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors, or [¹²⁵I]-cyanopindolol for β receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional Assay for Adrenergic Receptor Activation (cAMP Accumulation Assay)

This assay is used to determine the functional effect of a test compound on Gₛ- or Gᵢ-coupled adrenergic receptors (β and α₂ receptors, respectively) by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: Activation of Gₛ-coupled receptors (e.g., β-adrenergic receptors) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, activation of Gᵢ-coupled receptors (e.g., α₂-adrenergic receptors) inhibits adenylyl cyclase, resulting in a decrease in forskolin-stimulated cAMP levels.

Methodology:

  • Cell Culture: Cells stably expressing the adrenergic receptor subtype of interest are cultured in appropriate media.

  • Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound (this compound). For Gᵢ-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The cAMP levels are plotted against the log concentration of the test compound. A dose-response curve is fitted to the data to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) for agonists, or the IC₅₀ for antagonists.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the corresponding transporter.

Principle: Cells expressing the dopamine transporter (DAT) or norepinephrine transporter (NET) are incubated with a radiolabeled or fluorescent substrate for the transporter (e.g., [³H]-dopamine or a fluorescent analog) in the presence of varying concentrations of the test compound. The amount of substrate taken up by the cells is then measured.

Methodology:

  • Cell Culture: A cell line stably expressing the human DAT or NET is cultured to confluence in multi-well plates.

  • Incubation: The cells are washed and then incubated with the radiolabeled or fluorescent neurotransmitter substrate in the presence of a range of concentrations of the test compound (this compound).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Quantification: For radiolabeled substrates, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.

  • Data Analysis: The uptake of the substrate is plotted against the log concentration of the test compound. A dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Visualizations

Adrenergic_Signaling_Pathways cluster_alpha1 α₁-Adrenergic Receptor Signaling (Gq-coupled) cluster_beta β-Adrenergic Receptor Signaling (Gs-coupled) Octodrine_a1 This compound (Hypothesized Agonist) alpha1_receptor α₁-Adrenergic Receptor Octodrine_a1->alpha1_receptor Binding (Agonism not confirmed) Norepinephrine_a1 Norepinephrine Norepinephrine_a1->alpha1_receptor Gq Gq Protein alpha1_receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Effect_a1 Physiological Effect (e.g., Vasoconstriction) Ca2_release->Physiological_Effect_a1 PKC_activation->Physiological_Effect_a1 Octodrine_b This compound (Hypothesized Agonist) beta_receptor β-Adrenergic Receptor Octodrine_b->beta_receptor Binding (Agonism not confirmed) Norepinephrine_b Norepinephrine Norepinephrine_b->beta_receptor Gs Gs Protein beta_receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Physiological_Effect_b Physiological Effect (e.g., Increased Heart Rate) PKA->Physiological_Effect_b

Caption: Hypothesized adrenergic signaling pathways for this compound.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing adrenergic receptors start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify radioactivity on filters separate->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Neurotransmitter_Reuptake_Inhibition_Workflow start Start culture_cells Culture cells expressing DAT or NET start->culture_cells incubate Incubate cells with radiolabeled/fluorescent neurotransmitter and varying concentrations of this compound culture_cells->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate quantify Quantify intracellular radioactivity/fluorescence terminate->quantify analyze Analyze data to determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

Octodrine_Classification_Logic cluster_mechanisms observed_effects Observed Physiological Effects (Increased Heart Rate, Blood Pressure) proposed_mechanisms Proposed Mechanisms of Action observed_effects->proposed_mechanisms suggests classification Classification: Sympathomimetic Amine proposed_mechanisms->classification leads to reuptake_inhibition Norepinephrine & Dopamine Reuptake Inhibition (Quantitative data lacking) receptor_agonism Direct Adrenergic Receptor Agonism (Contradicted by in-vitro data)

References

Navigating the Physicochemical Landscape of Octodrine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine (2-amino-6-methylheptane) is a sympathomimetic amine that has garnered interest for its stimulant properties. A comprehensive understanding of its solubility and stability in common laboratory solvents is paramount for consistent and reliable research, from early-stage screening to formulation development. This technical guide provides an in-depth overview of the available data on this compound's physicochemical properties, outlines detailed experimental protocols for its characterization, and presents visual workflows to guide laboratory practices.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro testing. Based on available data, the solubility of this compound and its hydrochloride salt in various solvents is summarized below. It is important to note that comprehensive quantitative data across a wide range of organic solvents is limited in publicly available literature.

Quantitative Solubility Data
CompoundSolvent SystemSolubilityRemarks
This compound Dimethyl Sulfoxide (DMSO)Soluble[1][2]-
Water26 mg/mL (~201 mM)[2]Sonication and/or heating to 37°C may be required to aid dissolution.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (~19.34 mM)[3]A clear solution is achievable.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (~19.34 mM)[3]A clear solution is achievable.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (~19.34 mM)[3]A clear solution is achievable.
This compound Hydrochloride Dimethyl Sulfoxide (DMSO)100 mg/mL (~603.50 mM)[4]Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can impact solubility.
Water≥ 50 mg/mL (~301.75 mM)[4]Saturation point not specified.
Qualitative Solubility and Considerations

While specific data is lacking for solvents such as ethanol, methanol, and acetonitrile, the amine structure of this compound suggests it is likely to be soluble in polar organic solvents. However, experimental verification is crucial. The solubility of free-base this compound in aqueous solutions is expected to be pH-dependent, with higher solubility at lower pH due to the protonation of the amine group.

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by various environmental factors. Understanding the stability profile of this compound is essential for ensuring the integrity of research findings and for developing stable formulations.

General Storage and Handling Recommendations
  • Storage Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable. Solutions of this compound in solvents should be stored at -80°C for optimal stability, with a suggested use within one to six months depending on the solvent and storage conditions[1][3].

  • Light Exposure: Protect from direct sunlight.

  • Atmosphere: Store in a well-ventilated area.

  • Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Potential Degradation Pathways

Specific degradation pathways for this compound are not well-documented in the literature. However, based on its chemical structure, potential degradation mechanisms under stress conditions could include:

  • Oxidation: The primary amine group could be susceptible to oxidation, potentially leading to the formation of corresponding imines, oximes, or hydroxylamines.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the fragmentation of the molecule.

Heptaminol has been identified as an active metabolite of this compound, suggesting that hydroxylation is a relevant transformation pathway in biological systems[5].

Experimental Protocols

To aid researchers in generating their own data, this section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of clear glass vials.

    • Add a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • Allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

    • Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation:

    • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Study (Stability-Indicating Method Development)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

  • Analytical Method:

    • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point.

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent drug and any degradation products.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of the molecular weights of the degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining after each stress condition.

    • Calculate the percentage of degradation.

    • Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios.

Visualizing Experimental Workflows and Pathways

General Workflow for Solubility and Stability Assessment

G cluster_0 Solubility Assessment cluster_1 Stability Assessment sol_start Start: Compound of Interest (this compound) sol_lit Literature Search for Existing Data sol_start->sol_lit sol_exp Experimental Determination (Shake-Flask) sol_lit->sol_exp If data is insufficient sol_solvents Select Range of Common Lab Solvents sol_exp->sol_solvents sol_protocol Execute Solubility Protocol sol_solvents->sol_protocol sol_analysis Analyze Samples (e.g., HPLC) sol_protocol->sol_analysis sol_data Tabulate Quantitative Solubility Data sol_analysis->sol_data sol_end End: Solubility Profile Established sol_data->sol_end stab_start Start: Compound of Interest (this compound) stab_lit Literature Search for Stability Info stab_start->stab_lit stab_forced Forced Degradation Studies (ICH Guidelines) stab_lit->stab_forced If data is insufficient stab_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_forced->stab_conditions stab_method Develop Stability-Indicating Analytical Method (e.g., HPLC) stab_conditions->stab_method stab_analysis Analyze Stressed Samples stab_method->stab_analysis stab_products Identify and Characterize Degradation Products stab_analysis->stab_products stab_pathways Propose Degradation Pathways stab_products->stab_pathways stab_end End: Stability Profile and Degradation Pathways Understood stab_pathways->stab_end

Caption: A logical workflow for the systematic assessment of a compound's solubility and stability.

Hypothetical Degradation Pathways of this compound

G cluster_oxidation Oxidative Degradation cluster_metabolism Metabolic Transformation cluster_reaction Reaction with CO2 This compound This compound (2-amino-6-methylheptane) imine Corresponding Imine This compound->imine [O] hydroxylamine N-Hydroxylamine This compound->hydroxylamine [O] heptaminol Heptaminol (Hydroxylated Metabolite) This compound->heptaminol Hydroxylation carbamate Carbamate Adduct This compound->carbamate CO2 (atmospheric) oxime Corresponding Oxime hydroxylamine->oxime

Caption: Hypothetical degradation and transformation pathways of this compound under various conditions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. The provided experimental protocols offer a framework for researchers to generate robust and reliable data, which is crucial for advancing research and development involving this compound. The visualized workflows serve as a practical guide for systematic characterization. As with any active compound, it is imperative for researchers to perform their own assessments to ensure the quality and integrity of their studies.

References

Unveiling the Preclinical Toxicological Profile of Octodrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a sympathomimetic agent that has garnered attention for its stimulant properties. Initially developed for nasal decongestion, its use has expanded into the realm of dietary supplements, often marketed for weight loss and enhanced athletic performance. This technical guide provides an in-depth overview of the preclinical toxicological profile of this compound, summarizing key findings from animal studies to inform researchers, scientists, and drug development professionals. The information presented herein is crucial for understanding the potential risks associated with this compound exposure and for guiding future research and regulatory considerations.

Acute and Subacute Toxicity

Preclinical studies, primarily conducted in the mid-20th century, have established the acute and subacute toxicity profile of this compound in various animal models, including mice, rats, rabbits, and guinea pigs.

Quantitative Toxicity Data
SpeciesRoute of AdministrationParameterValueObservations
MiceIntraperitonealLD50185 mg/kg bw (as hydrochloride)Central nervous system stimulation.
RatsIntraperitoneal30-day study20 mg/kg bw/dayAverage weight gain of 38 grams.
RatsOral30-day study100 mg/kg bw/dayDepression, piloerection, restlessness, average weight gain of 38 grams.[1]
RatsOral30-day study75 mg/kg bw/daySlight depression, average weight gain of 49 grams.[1]
CatsNot specifiedAcute toxicityToxic dosesDilated pupils, vomiting, and convulsions.

Note: A minimal effect level for DMHA could not be derived from the available data. Furthermore, there is a lack of information regarding long-term toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.[1]

Experimental Protocols

Acute Toxicity (LD50 Determination): The acute toxicity of this compound, in its hydrochloride form, was determined in mice via intraperitoneal injection.[1] While the specific protocol from the original study by Fellows (1947) is not detailed in the available literature, standard methods for LD50 determination, such as the up-and-down procedure or the fixed-dose method, were likely employed. These protocols typically involve administering escalating doses of the substance to groups of animals and observing mortality over a specified period, usually 24 to 48 hours.

Subacute Toxicity (30-Day Studies in Rats): In a subacute toxicity study, rats were administered this compound daily for 30 days.[1]

  • Intraperitoneal Administration: Ten rats received intraperitoneal injections of 20 mg/kg body weight.[1]

  • Oral Administration: Nine rats received 100 mg/kg body weight orally, and another six rats received 75 mg/kg body weight orally.[1]

  • Observations: Throughout the study, animals were monitored for clinical signs of toxicity, including changes in behavior (depression, restlessness), physiological responses (piloerection), and body weight.[1]

Cardiovascular Effects

This compound exerts significant effects on the cardiovascular system, consistent with its sympathomimetic properties.

Quantitative Cardiovascular Data
Animal ModelAdministration RouteDoseEffect
Larger animals (e.g., dogs)Not specifiedNot specifiedIncrease in blood pressure and cardiac output.[1]
Experimental Protocols

While specific experimental details from early studies are scarce in recent literature, cardiovascular assessments in animal models like dogs typically involve the following:

  • Animal Preparation: Animals are anesthetized, and catheters are inserted into an artery (e.g., femoral artery) to monitor blood pressure and into a vein for drug administration.

  • Hemodynamic Monitoring: A pressure transducer connected to the arterial catheter allows for continuous measurement of systolic, diastolic, and mean arterial pressure. Cardiac output can be measured using techniques like thermodilution, where a bolus of cold saline is injected into the right atrium, and the temperature change is measured in the pulmonary artery.

  • Dose-Response Studies: Increasing doses of this compound would be administered, and the corresponding changes in blood pressure, heart rate, and cardiac output would be recorded to establish a dose-response relationship.

Central Nervous System Effects

This compound is a central nervous system (CNS) stimulant.[2]

Observed CNS Effects
Animal ModelObserved Effects
Mice and RatsStimulation of the central nervous system.[1]
Experimental Protocols

Protocols to assess CNS stimulation in rodents often include:

  • Locomotor Activity: Animals are placed in an open field or activity cage equipped with infrared beams. The number of beam breaks is recorded over time to quantify locomotor activity. An increase in activity is indicative of CNS stimulation.

  • Stereotyped Behaviors: At higher doses, stimulants can induce stereotyped behaviors such as repetitive sniffing, gnawing, or head weaving. These behaviors are observed and scored.

  • Behavioral Mazes: Tests like the elevated plus maze or light-dark box can be used to assess anxiety-like behaviors, which can be modulated by CNS stimulants.

Signaling Pathway

The sympathomimetic effects of this compound are attributed to its action as an alpha-adrenergic agonist, which involves G-protein coupled receptors (GPCRs).[3] While a specific signaling pathway for this compound has not been fully elucidated in the available literature, a plausible mechanism based on its classification as a sympathomimetic amine can be proposed.

Proposed Signaling Pathway for this compound's Sympathomimetic Effects

Octodrine_Signaling_Pathway This compound This compound Alpha_Adrenergic_Receptor Alpha-Adrenergic Receptor (GPCR) This compound->Alpha_Adrenergic_Receptor G_Protein G-Protein (Gq) Alpha_Adrenergic_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Physiological Response (e.g., Vasoconstriction, Increased Cardiac Contractility) Ca2_release->Cellular_Response PKC->Cellular_Response Contributes to

Caption: Proposed signaling pathway for the sympathomimetic effects of this compound.

Experimental Workflow for Preclinical Toxicological Assessment

A typical workflow for assessing the preclinical toxicology of a compound like this compound would involve a series of in vitro and in vivo studies.

Preclinical_Toxicology_Workflow start Compound Identification (this compound) acute_tox Acute Toxicity Studies (e.g., LD50 in rodents) start->acute_tox subacute_tox Subacute/Subchronic Toxicity (e.g., 28-day, 90-day studies in rodents) acute_tox->subacute_tox cardio_safety Cardiovascular Safety Pharmacology (e.g., in dogs) subacute_tox->cardio_safety cns_safety CNS Safety Pharmacology (e.g., in rodents) subacute_tox->cns_safety genetic_tox Genetic Toxicology (e.g., Ames test, micronucleus assay) subacute_tox->genetic_tox reproductive_tox Reproductive & Developmental Toxicology subacute_tox->reproductive_tox carcinogenicity Carcinogenicity Studies (long-term rodent studies) subacute_tox->carcinogenicity risk_assessment Toxicological Risk Assessment cardio_safety->risk_assessment cns_safety->risk_assessment genetic_tox->risk_assessment reproductive_tox->risk_assessment carcinogenicity->risk_assessment end Regulatory Submission risk_assessment->end

Caption: General experimental workflow for preclinical toxicological assessment.

Conclusion

The preclinical toxicological data on this compound, primarily from studies conducted several decades ago, indicate that it is a CNS stimulant with significant cardiovascular effects. Acute toxicity studies have established LD50 values in rodents, and subacute studies have demonstrated dose-dependent adverse effects. The sympathomimetic actions of this compound are likely mediated through alpha-adrenergic receptor signaling. However, a significant gap in the literature exists concerning modern toxicological endpoints, including comprehensive data on long-term toxicity, carcinogenicity, genotoxicity, and reproductive toxicity. For drug development professionals, these data highlight the need for a thorough re-evaluation of this compound's safety profile using current regulatory standards before it can be considered for any therapeutic application. For researchers and scientists, the existing preclinical data provide a foundation for further investigation into the specific molecular mechanisms underlying its toxicity and physiological effects.

References

Methodological & Application

Application Notes & Protocols for In Vitro Evaluation of Octodrine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Octodrine, also known as Dimethylhexylamine (DMHA), is a central nervous system stimulant that has gained attention as an ingredient in dietary and sports supplements.[1][2] Structurally similar to other sympathomimetic amines like DMAA, this compound is believed to exert its effects primarily by increasing the levels of key neurotransmitters, dopamine and noradrenaline.[3][4] It is described as an α-adrenergic agonist and is thought to interact with G-protein-coupled receptors (GPCRs).[1][4][5] Some evidence suggests it may function as a monoamine releasing agent through activation of the trace amine-associated receptor 1 (TAAR1).[3]

Due to the limited availability of comprehensive pharmacological data, a standardized in vitro testing protocol is essential to characterize its mechanism of action, potency, selectivity, and potential for cytotoxicity.[2] This document provides a detailed framework of experimental protocols for the in vitro evaluation of this compound, designed to elucidate its pharmacological profile.

Recommended Experimental Workflow

A systematic approach is crucial for characterizing the in vitro pharmacology of this compound. The proposed workflow begins with determining its binding affinity at key molecular targets, followed by functional assays to assess its agonist/antagonist activity and potency. Subsequent assays should investigate its effects on neurotransmitter dynamics and conclude with an evaluation of its metabolic profile and potential cytotoxicity.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Activity & Potency cluster_2 Phase 3: Safety & Metabolism Profile A Receptor Binding Assays (Adrenergic, Dopaminergic, TAAR1) B Second Messenger Assays (cAMP, IP1/Ca2+) A->B Determine Ki C Neurotransmitter Reuptake Assays (DAT, NET, SERT) B->C Determine EC50/IC50 & Efficacy D In Vitro Cytotoxicity Assays (e.g., MTT, LDH) C->D Characterize Functional Impact E In Vitro Metabolism Assays (Liver Microsomes) D->E Assess Safety Profile G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Receptor α-Adrenergic Receptor (GPCR) This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Vesicles with Dopamine (DA) & Norepinephrine (NE) Transporter Reuptake Transporter (DAT / NET) DA_NE DA / NE Vesicle->DA_NE Release DA_NE->Transporter Reuptake PostReceptor Postsynaptic Receptors DA_NE->PostReceptor Binds This compound This compound This compound->Transporter Blocks Response Signal Transduction PostReceptor->Response Signal

References

Application Notes and Protocols for Octodrine (DMHA) in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in the Absence of Established Dosages

Disclaimer: The following application notes and protocols are intended to guide researchers in the design of rodent behavioral studies involving octodrine (also known as Dimethylhexylamine or DMHA). It is critical to note that there is a significant lack of published scientific literature detailing established and safe dosage ranges for this compound in specific rodent behavioral paradigms. The information provided herein is based on limited toxicological data and the known pharmacological class of the compound. Researchers must conduct thorough dose-response and safety studies before proceeding with any behavioral experiments. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound (DMHA) is a central nervous system (CNS) stimulant that has been historically used as a nasal decongestant.[1] It is believed to exert its effects by increasing the levels of dopamine and noradrenaline. Despite its presence in some dietary supplements, there is a dearth of rigorous scientific investigation into its behavioral effects in preclinical models. These application notes provide a framework for researchers to systematically and safely investigate the impact of this compound on rodent behavior.

Known Dosage Information from Toxicological Studies

The available literature on this compound in rodents is primarily from toxicological assessments rather than behavioral pharmacology studies. These studies provide a starting point for understanding potential dosage ranges, but it is crucial to recognize that toxicological doses are not necessarily appropriate for behavioral assays.

SpeciesRoute of AdministrationDosageObserved EffectsReference
RatIntraperitoneal20 mg/kg bw for 30 daysAverage weight gain of 38 grams[2] (from a RIVM fact sheet citing older studies)
RatOral100 mg/kg bw for 30 daysDepression, piloerection, restlessness, average weight gain of 38 grams[2] (from a RIVM fact sheet citing older studies)
RatOral75 mg/kg bw for 30 daysSlight depression, average weight gain of 49 grams[2] (from a RIVM fact sheet citing older studies)

Note: The observed effects of depression and restlessness at higher oral doses suggest that lower doses should be explored for behavioral studies to avoid confounding toxicological effects.

Proposed Behavioral Assays for a CNS Stimulant

Given that this compound is a CNS stimulant, the following behavioral assays are relevant for assessing its potential effects on locomotor activity, anxiety, and depression-like behavior.

Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity. CNS stimulants typically increase locomotor activity.

Protocol:

  • Acclimate rodents to the testing room for at least 60 minutes prior to testing.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral gavage).

  • Place the animal in the center of an open field apparatus (e.g., a 40 cm x 40 cm x 30 cm box).

  • Record locomotor activity for a predefined period (e.g., 30-60 minutes) using an automated tracking system.

  • Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[3][4]

Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects of this compound.

Protocol:

  • Acclimate rodents to the testing room for at least 60 minutes.

  • Administer this compound or vehicle.

  • Place the animal in the center of the elevated plus maze, facing an open arm.[5][6][7] The maze consists of two open arms and two closed arms elevated from the floor.

  • Allow the animal to explore the maze for a 5-minute session.[5][6][7]

  • Record the time spent in the open and closed arms, as well as the number of entries into each arm.[5][7]

  • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[5][7]

Forced Swim Test (FST)

Objective: To assess potential antidepressant-like effects of this compound.

Protocol:

  • Acclimate rodents to the testing room.

  • Administer this compound or vehicle. The timing of administration should be determined in pilot studies.

  • Place the animal in a cylinder of water (e.g., 25 cm tall, 10 cm in diameter, filled to a depth of 15 cm) from which it cannot escape. The water temperature should be maintained at 23-25°C.

  • The test duration is typically 6 minutes.[8][9]

  • Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.[8][9][10]

Proposed Experimental Workflow

Due to the lack of established dosages, a systematic dose-response study is essential. The following workflow is recommended:

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Behavioral Screening cluster_2 Phase 3: Specific Behavioral Assays cluster_3 Phase 4: Data Analysis & Interpretation A Literature Review & Selection of Starting Doses B Acute Toxicity Study (Single Dose Escalation) A->B C Observe for Adverse Effects (e.g., stereotypy, seizures, distress) B->C D Dose-Response Study in Locomotor Activity Assay E Identify Non-Hyperactive Doses for Further Testing D->E F Elevated Plus Maze (EPM) E->F G Forced Swim Test (FST) E->G H Other Relevant Behavioral Tests E->H I Statistical Analysis F->I G->I H->I J Interpretation of Behavioral Effects I->J

Caption: A proposed experimental workflow for determining appropriate this compound dosages in rodent behavioral studies.

Presumed Signaling Pathway

This compound is thought to act as a monoamine reuptake inhibitor, primarily for dopamine and noradrenaline. This action would lead to an increase in the synaptic concentration of these neurotransmitters, enhancing downstream signaling.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal This compound This compound (DMHA) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits DA DA DAT->DA Reuptake NE NE NET->NE Reuptake D_receptors Dopamine Receptors DA->D_receptors Binds to A_receptors Adrenergic Receptors NE->A_receptors Binds to Behavioral_Effects Behavioral Effects (e.g., increased locomotion, altered anxiety) D_receptors->Behavioral_Effects A_receptors->Behavioral_Effects

References

Application Notes and Protocols for the Use of Octodrine as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a central nervous system stimulant.[1] Originally developed as a nasal decongestant, it has recently re-emerged in dietary supplements marketed for weight loss and athletic performance enhancement.[1][2][3] Its presence in these products, often in significant quantities, has raised health and regulatory concerns, particularly within the anti-doping community.[2][4] The World Anti-Doping Agency (WADA) prohibits this compound in-competition under the S6 class of specified stimulants.[2][5]

Accurate identification and quantification of this compound in various matrices, such as dietary supplements, urine, and hair, are crucial for regulatory compliance, quality control, and anti-doping screening. The use of a well-characterized this compound reference standard is fundamental to achieving reliable and reproducible results in chromatographic analyses.[6] This document provides detailed application notes and experimental protocols for utilizing this compound as a reference standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Notes

The primary applications for this compound analysis are the quality control of dietary supplements and anti-doping analysis. Chromatographic methods, particularly LC-MS/MS and GC-MS, are the preferred techniques due to their high sensitivity and selectivity, which are essential for detecting and quantifying this compound at trace levels in complex matrices.[7][8][9]

Analysis of Dietary Supplements: Several studies have identified this compound in sports and weight loss supplements, often in concentrations exceeding established pharmaceutical doses.[10][11][12] The analysis confirmed that the this compound present was of synthetic origin, as indicated by its racemic nature and the presence of synthetic byproducts.[11][12]

Anti-Doping Analysis: this compound and its primary metabolite, heptaminol, are target analytes in doping control.[5] Analytical methods have been developed to quantify these compounds in biological samples like urine and hair to distinguish between intentional doping and contamination from supplements.[5] The "dilute and shoot" approach for urine samples followed by LC-MS/MS analysis is a common, high-throughput screening method.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis.

Table 1: Quantification of this compound in Dietary Supplements

Sample TypeAnalytical MethodConcentration Range DetectedReference
Dietary SupplementsUHPLC-MS72 ± 7.5 mg per serving[10]
Dietary SupplementsUHPLC-QTOF-MS18 mg to 73 mg per serving[4]
Dietary SupplementsGC/MSUp to 112 mg per serving[12]
Contaminated SupplementLC-MS/MS16-34 µg/g[5]

Table 2: Method Performance for this compound Analysis

Analytical MethodMatrixLimit of Detection (LOD)ApplicationReference
GC/MSPlant Samples25 ng/mLNatural product screening[12]
LC-MS/MSUrineMeets WADA MRPL* of <100 ng/mLDoping Control[13]

*Minimum Required Performance Level

Experimental Protocols & Workflows

Accurate analysis begins with meticulous sample preparation and the use of a reliable reference standard.[6][14] The following are generalized protocols for the analysis of this compound in dietary supplements and biological matrices.

General Experimental Workflow

The workflow for analyzing this compound using a reference standard involves several key stages, from sample receipt to final data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_prep Reference Standard Preparation chrom Chromatographic Separation (LC or GC) ref_prep->chrom sample_prep Sample Preparation sample_prep->chrom ms Mass Spectrometry Detection (MS/MS) chrom->ms qual Qualitative ID (Retention Time & Ion Ratios) ms->qual quant Quantitative Analysis (Calibration Curve) ms->quant report Reporting qual->report quant->report

General workflow for chromatographic analysis.
Protocol 1: LC-MS/MS Analysis of this compound in Dietary Supplements

This protocol is designed for the quantification of this compound in solid or powdered dietary supplements.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Syringe filters (0.2 µm PVDF)

2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution of the primary stock solution with methanol/water (1:1, v/v).

3. Sample Preparation

  • Accurately weigh a portion of the homogenized supplement powder equivalent to a single serving size.

  • Add 10 mL of methanol to the powder in a centrifuge tube.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.[15]

  • Centrifuge at 4000 RPM for 10 minutes.[16]

  • Collect the supernatant. Perform a second extraction on the pellet if necessary.

  • Dilute the supernatant with methanol/water (1:1, v/v) to bring the expected this compound concentration within the calibration range.

  • Filter the final diluted extract through a 0.2 µm syringe filter before injection.[16]

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Ionization Source Parameters:

    • Spray Voltage: ~4000 V

    • Source Temperature: ~330°C

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

5. Data Analysis

  • Identify this compound in the sample by comparing the retention time and the ratio of the two MRM transitions with the injected reference standard.

  • Quantify the amount of this compound using a calibration curve generated from the working standard solutions.

Protocol 2: GC-MS Analysis of this compound in Dietary Supplements

This protocol is suitable for the analysis of this compound, particularly for determining its enantiomeric ratio to confirm synthetic origin.[11][12]

1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA), if required for improved chromatography.

  • Anhydrous sodium sulfate

2. Preparation of Standard Solutions

  • Prepare stock and working standard solutions in methanol as described in the LC-MS/MS protocol. For chiral analysis, a racemic this compound standard is required.

3. Sample Preparation

  • Perform an initial solvent extraction as described in the LC-MS/MS protocol (steps 3a-3c).

  • Evaporate the methanol extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in dichloromethane.

  • (Optional) If derivatization is needed, add the derivatizing agent (e.g., TFAA) and react according to the manufacturer's instructions to improve volatility and peak shape.

  • Pass the final extract through a small column of anhydrous sodium sulfate to remove any residual moisture.

4. GC-MS Conditions

  • GC System: Gas chromatograph with an autosampler.

  • Column: For general analysis, a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). For chiral analysis, a chiral column is required.

  • Carrier Gas: Helium at a constant flow rate of ~1.5 mL/min.[17]

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp at 20°C/min to 240°C, and hold for 3 minutes.[18]

  • Injector: Splitless mode, temperature set to 200°C.[17]

  • Injection Volume: 1 µL.

  • MS System: Quadrupole or ion trap mass spectrometer with an electron ionization (EI) source (70 eV).

  • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification, monitoring characteristic fragment ions of this compound.

5. Data Analysis

  • Identify this compound by comparing its retention time and mass spectrum to the reference standard.

  • Quantify using a calibration curve. For chiral analysis, determine the peak area ratio of the two enantiomers. A ratio of approximately 1.0 suggests a synthetic, racemic origin.[12]

Signaling Pathway of this compound

This compound acts as a sympathomimetic agent and central nervous system stimulant. Its primary mechanism of action is believed to involve the increased uptake of key neurotransmitters, dopamine and noradrenaline, in the synaptic cleft.[1] This leads to enhanced alertness, energy, and potential cardiovascular effects like increased heart rate and contractility.[2][19]

G cluster_neuron Synaptic Cleft pre_neuron Presynaptic Neuron neuro Dopamine & Noradrenaline pre_neuron->neuro Releases post_neuron Postsynaptic Neuron effect Increased Stimulation of Postsynaptic Receptors post_neuron->effect reuptake Reuptake Transporters (DAT, NET) This compound This compound (DMHA) This compound->reuptake Inhibits neuro->post_neuron Binds to Receptors neuro->reuptake Uptake response Stimulant Effects (Increased Alertness, Heart Rate) effect->response

Simplified signaling pathway of this compound.

References

Preparation of Octodrine Solutions for Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as Dimethylhexylamine (DMHA), is a sympathomimetic central nervous system stimulant.[1][2] Its primary mechanism of action involves increasing the levels of dopamine and noradrenaline.[1][3] Originally developed as a nasal decongestant, it has more recently been investigated for its potential as a pre-workout supplement and fat burner.[1][2] As research into the cellular effects of this compound expands, standardized protocols for the preparation of this compound solutions for in vitro cell culture assays are essential to ensure experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound solutions in a research setting.

Data Presentation

This compound Properties
PropertyValueSource
Synonyms Dimethylhexylamine (DMHA), 2-Amino-6-methylheptane[1]
Molecular Formula C₈H₁₉N[4]
Molecular Weight 129.24 g/mol [4]
Form Crystalline solid (hydrochloride salt)
Solubility Data
SolventSolubilitySource
Water156.9 mM[5]
Dimethyl Sulfoxide (DMSO)156.9 mM[5]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL
Ethanol20 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common solvent for water-insoluble compounds in cell culture applications.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile, filtered pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, for further sterilization)

Procedure:

  • Calculate the required mass of this compound hydrochloride:

    • To prepare 1 mL of a 100 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 100 mmol/L x 0.001 L x 165.7 g/mol (for HCl salt) = 16.57 mg

  • Weighing the this compound Hydrochloride:

    • In a sterile microcentrifuge tube, carefully weigh out 16.57 mg of this compound hydrochloride using a calibrated analytical balance.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound hydrochloride.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional):

    • For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the high-concentration stock solution to the final working concentrations for treating cells in culture.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile, conical-bottom centrifuge tubes (15 mL or 50 mL)

  • Sterile, filtered pipette tips

Procedure:

  • Determine the Final Working Concentration:

    • The effective concentration of this compound in cell culture has not been extensively reported. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 µM to 100 µM is a reasonable starting point for many in vitro studies with bioactive small molecules.

  • Serial Dilution:

    • Perform serial dilutions of the 100 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Example Dilution for a 10 µM working solution:

      • Add 1 µL of the 100 mM this compound stock solution to 999 µL of cell culture medium to get a 100 µM intermediate solution.

      • Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial to distinguish the effects of this compound from any potential effects of the solvent.

  • Application to Cells:

    • Remove the existing medium from the cell culture plates and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.

    • Incubate the cells for the desired experimental duration.

Protocol 3: Assessment of this compound Cytotoxicity using the MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line and to establish the half-maximal inhibitory concentration (IC50).

Materials:

  • Cells of interest, seeded in a 96-well plate

  • This compound working solutions at various concentrations

  • Vehicle control medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere and proliferate for 24 hours.

  • Treatment:

    • Remove the medium and treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control. Include a set of wells with untreated cells as a negative control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell Culture Assay weigh Weigh this compound HCl dissolve Dissolve in DMSO (100 mM) weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot dilute Serially Dilute Stock in Cell Culture Medium aliquot->dilute vehicle Prepare Vehicle Control (DMSO) aliquot->vehicle treat Treat Cells with this compound and Vehicle Control dilute->treat vehicle->treat incubate Incubate for a Defined Period treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for the preparation and use of this compound solutions in cell culture assays.

Signaling Pathway

G cluster_downstream Downstream Signaling This compound This compound (DMHA) dat Dopamine Transporter (DAT) This compound->dat net Norepinephrine Transporter (NET) This compound->net dopamine ↑ Extracellular Dopamine dat->dopamine norepinephrine ↑ Extracellular Norepinephrine net->norepinephrine d1r Dopamine Receptors (e.g., D1) dopamine->d1r adr Adrenergic Receptors (e.g., α, β) norepinephrine->adr g_protein G-Protein Activation d1r->g_protein adr->g_protein ac Adenylyl Cyclase Activation g_protein->ac camp ↑ cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activity) pka->cellular_response

Caption: Putative signaling pathway of this compound as a dopamine and norepinephrine reuptake inhibitor.

References

Application Notes and Protocols for Administering Octodrine in Animal Studies for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a sympathomimetic amine that has been investigated for its stimulant and cardiovascular effects. Historical animal studies have demonstrated its capacity to influence key cardiovascular parameters, primarily through its action as an alpha-adrenergic agonist and its role in modulating neurotransmitter reuptake. These application notes provide a detailed overview of the known cardiovascular effects of this compound in animal models, outline experimental protocols for its administration in a research setting, and visualize the proposed signaling pathways.

Data Presentation: Cardiovascular Effects of this compound in Animal Models

Table 1: Effects of this compound on Hemodynamic Parameters in Animal Models

ParameterAnimal Model(s)Observed EffectCitation(s)
Blood Pressure DogIncrease in arterial blood pressure.[1]
Cardiac Output General Animal StudiesIncrease.[2]
Heart Rate DogIncrease (positive chronotropic effect).[1]
Myocardial Contractility DogIncrease in amplitude of contraction (positive inotropic effect).[1]

Table 2: Summary of Key Animal Studies on this compound's Cardiovascular Effects

Year of StudyPrimary Finding(s)Animal Model
1940s-1970sIncreased blood pressure and cardiac output.Various animal models.[2]
Not SpecifiedPositive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.Animal experiments.[1]
Not SpecifiedGrowth in arterial blood pressure after exposure to 2-amino-6-methylheptane.Dog.[1]

Experimental Protocols

The following are generalized protocols for the administration of this compound in animal studies for cardiovascular research, based on standard pharmacological practices. Specific parameters should be optimized based on the research objectives and the animal model used.

Protocol 1: Acute Intravenous Administration in a Rodent Model (Rat)
  • Animal Model: Male Wistar rats (250-300g).

  • Housing and Acclimatization: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least one week prior to the experiment. Food and water should be provided ad libitum.

  • Anesthesia: Anesthetize the rat with an appropriate agent (e.g., urethane, 1.2-1.5 g/kg, intraperitoneally) to maintain a stable plane of anesthesia throughout the experiment.

  • Surgical Preparation:

    • Perform a tracheotomy to ensure a patent airway.

    • Catheterize the carotid artery for continuous blood pressure monitoring using a pressure transducer.

    • Catheterize the jugular vein for intravenous administration of this compound.

    • Insert electrocardiogram (ECG) leads subcutaneously to monitor heart rate and rhythm.

  • This compound Preparation:

    • Prepare a stock solution of this compound hydrochloride in sterile saline (0.9% NaCl).

    • Prepare serial dilutions to administer a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

    • Record baseline cardiovascular parameters (blood pressure, heart rate) for 15 minutes.

    • Administer a bolus intravenous injection of the lowest dose of this compound.

    • Continuously monitor and record cardiovascular parameters for at least 30 minutes or until they return to baseline.

    • Administer subsequent escalating doses, allowing for a stabilization period between each dose.

  • Data Analysis:

    • Calculate the mean arterial pressure (MAP) and heart rate (HR) at baseline and the peak response for each dose.

    • Analyze the dose-response relationship for this compound's effects on MAP and HR.

Protocol 2: Chronic Oral Administration in a Canine Model
  • Animal Model: Beagle dogs of either sex (10-15 kg).

  • Housing and Acclimatization: House dogs in appropriate facilities with access to food and water, and allow for a two-week acclimatization period.

  • This compound Formulation: Prepare oral capsules containing the desired dose of this compound mixed with an inert filler.

  • Experimental Design:

    • Divide animals into a control group (receiving placebo capsules) and treatment groups (receiving different daily doses of this compound, e.g., 1, 3, 10 mg/kg/day).

    • Administer the capsules orally once daily for a predetermined period (e.g., 28 days).

  • Cardiovascular Monitoring:

    • At baseline and at regular intervals during the study (e.g., weekly), perform non-invasive cardiovascular assessments on conscious, restrained animals.

    • Measure systolic and diastolic blood pressure using a Doppler ultrasonic flow detector.

    • Record a 6-lead ECG to determine heart rate and assess for any arrhythmias.

    • Consider echocardiography to evaluate cardiac structure and function (e.g., left ventricular dimensions, ejection fraction).

  • Data Analysis:

    • Compare the changes in blood pressure, heart rate, and echocardiographic parameters over time between the control and this compound-treated groups.

Mandatory Visualizations

Signaling Pathways

The cardiovascular effects of this compound are primarily attributed to its interaction with the adrenergic system and its influence on neurotransmitter levels.

Octodrine_Alpha1_Signaling This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Contraction Increased Myocardial Contractility Ca_release->Contraction Leads to PKC->Contraction Vasoconstriction Vasoconstriction (Increased Blood Pressure) Octodrine_Neurotransmitter_Reuptake cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron NE Norepinephrine Presynaptic->NE Releases DA Dopamine Presynaptic->DA Releases Postsynaptic Postsynaptic Neuron (e.g., Cardiomyocyte) Increased_Signaling Increased and Prolonged Cardiovascular Stimulation Postsynaptic->Increased_Signaling Results in NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake Receptors Adrenergic/Dopaminergic Receptors NE->Receptors Activates DA->DAT Reuptake DA->Receptors Activates Receptors->Postsynaptic This compound This compound This compound->NET Inhibits This compound->DAT Inhibits Experimental_Workflow Start Start: Animal Acclimatization Preparation Surgical Preparation (Anesthesia, Catheterization) Start->Preparation Baseline Baseline Data Collection (BP, HR, ECG) Preparation->Baseline Administration This compound Administration (IV or Oral) Baseline->Administration Monitoring Continuous Cardiovascular Monitoring Administration->Monitoring Data_Analysis Data Analysis (Dose-Response) Monitoring->Data_Analysis End End of Experiment Data_Analysis->End

References

Investigating the Broncho-Spasmolytic Effects of Octodrine in Lung Tissue Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as Dimethylhexylamine (DMHA), is a sympathomimetic amine that has garnered interest for its potential physiological effects. Historically developed as a nasal decongestant, its structural similarity to other stimulant and bronchodilator compounds suggests a potential role in airway smooth muscle relaxation. These application notes provide a detailed framework for investigating the broncho-spasmolytic (bronchodilator) effects of this compound using established in vitro lung tissue models. The protocols outlined below will guide researchers in quantifying the efficacy and potency of this compound and elucidating its potential mechanism of action in airway smooth muscle relaxation.

Data Presentation: Quantitative Analysis of Broncho-Spasmolytic Effects

The following tables are designed to structure the quantitative data obtained from the experimental protocols. They facilitate a clear comparison of this compound's effects against a standard bronchodilator, such as isoproterenol, and a bronchoconstrictor, methacholine.

Table 1: Potency (EC50) of this compound in Relaxing Pre-contracted Tracheal Rings

CompoundPre-contraction Agent (Concentration)EC50 (μM) [95% CI]N
This compoundMethacholine (1 μM)Data to be determinedn
Isoproterenol (Control)Methacholine (1 μM)Data to be determinedn

EC50: Half-maximal effective concentration causing relaxation. CI: Confidence Interval. N: Number of independent experiments.

Table 2: Efficacy (Maximum Relaxation) of this compound in Pre-contracted Tracheal Rings

CompoundPre-contraction Agent (Concentration)Maximum Relaxation (%)N
This compoundMethacholine (1 μM)Data to be determinedn
Isoproterenol (Control)Methacholine (1 μM)Data to be determinedn

Maximum relaxation is expressed as a percentage of the induced tone by the contractile agent.

Table 3: Inhibitory Potency (IC50) of this compound against Methacholine-Induced Contraction

CompoundIC50 (μM) [95% CI]N
This compoundData to be determinedn
Atropine (Control)Data to be determinedn

IC50: Half-maximal inhibitory concentration against methacholine-induced contraction. CI: Confidence Interval. N: Number of independent experiments.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the broncho-spasmolytic effects of this compound on isolated tracheal smooth muscle.

Protocol 1: Isolated Tracheal Ring Preparation

Objective: To isolate and prepare viable tracheal smooth muscle rings for contractility studies.

Materials:

  • Animal model (e.g., male Wistar rats or Dunkin-Hartley guinea pigs)

  • Euthanasia solution

  • Dissection instruments (scissors, forceps)

  • Petri dish with Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)

  • Stereomicroscope

Procedure:

  • Humanely euthanize the animal according to institutional guidelines.

  • surgically expose and excise the trachea.

  • Immediately place the trachea in a Petri dish containing cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.

  • Under a stereomicroscope, carefully remove adhering connective tissue and fat.

  • Cut the trachea into 3-5 mm wide rings.

Protocol 2: Measurement of Isometric Contraction and Relaxation

Objective: To measure the contractile and relaxant responses of isolated tracheal rings.

Apparatus:

  • Organ bath system with 10-20 mL chambers

  • Isometric force transducers

  • Data acquisition system

  • Gas mixture (95% O2 / 5% CO2) supply

  • Water bath for temperature control (37°C)

Procedure:

  • Suspend each tracheal ring between two stainless steel hooks in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed.

  • Apply an initial resting tension of 1.0-1.5 g and allow the tissues to equilibrate for at least 60 minutes. Replace the buffer every 15-20 minutes.

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissues and allow them to return to baseline tension.

  • To assess relaxant effect: a. Induce a stable submaximal contraction with a bronchoconstrictor agent such as methacholine (e.g., 1 μM). b. Once the contraction plateaus, add cumulative concentrations of this compound (or control compound) to the bath and record the relaxation response.

  • To assess inhibitory effect: a. Pre-incubate the tracheal rings with increasing concentrations of this compound for a set period (e.g., 20-30 minutes). b. Generate a cumulative concentration-response curve for a contractile agent like methacholine.

Protocol 3: Investigation of the Mechanism of Action

Objective: To investigate the potential involvement of adrenergic and muscarinic receptors in this compound's action.

Procedure:

  • To investigate the role of β-adrenergic receptors, pre-incubate tracheal rings with a non-selective β-blocker (e.g., propranolol) before adding this compound to a pre-contracted tissue. A rightward shift in the this compound concentration-response curve would suggest the involvement of β-adrenergic receptors.

  • To investigate the role of α-adrenergic receptors, pre-incubate with an α-blocker (e.g., phentolamine).

  • To assess any anti-muscarinic activity, evaluate the effect of this compound on the concentration-response curve of a muscarinic agonist like methacholine. A parallel rightward shift would indicate competitive antagonism at muscarinic receptors.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and potential signaling pathways involved in the action of this compound.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Trachea Excision B Cleaning & Dissection A->B C Cutting into Rings B->C D Mounting in Organ Bath C->D E Equilibration (60 min) D->E F Induce Contraction (e.g., Methacholine) E->F G Cumulative Addition of this compound F->G H Record Relaxation G->H I Concentration-Response Curve H->I J Calculate EC50/IC50 & Emax I->J

Caption: Experimental workflow for assessing broncho-spasmolytic effects.

Signaling_Pathways cluster_bronchodilation Hypothetical Bronchodilation Pathway (this compound) cluster_bronchoconstriction Bronchoconstriction Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Activates Gs Gs Protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ↑ AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes Methacholine Methacholine M3R M3 Muscarinic Receptor Methacholine->M3R Activates Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 ↑ PLC->IP3 Generates Ca2 Ca2+ Release ↑ (from SR) IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Caption: Opposing signaling pathways in airway smooth muscle.

Discussion and Interpretation

The bronchodilatory effects of sympathomimetic amines are often mediated through the activation of β2-adrenergic receptors on airway smooth muscle cells. This activation typically leads to a Gs protein-coupled stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively lead to a decrease in intracellular calcium and myosin light chain phosphorylation, ultimately causing smooth muscle relaxation.

Conversely, bronchoconstriction is commonly induced by agents like methacholine, which activate M3 muscarinic receptors. This process involves a Gq protein-coupled activation of phospholipase C, leading to the production of inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, increasing cytosolic calcium levels and promoting the calcium-calmodulin-dependent activation of myosin light chain kinase, which results in smooth muscle contraction.

The experimental protocols described herein will allow for the characterization of this compound's effects on airway smooth muscle tone. By comparing its potency and efficacy to known bronchodilators and assessing its interaction with specific receptor antagonists, researchers can elucidate its pharmacological profile. The provided diagrams offer a visual representation of the experimental process and the potential molecular pathways involved. This comprehensive approach is essential for the preclinical evaluation of this compound as a potential broncho-spasmolytic agent.

Troubleshooting & Optimization

Technical Support Center: Overcoming Octodrine Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of octodrine degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound, also known as Dimethylhexylamine (DMHA), is a central nervous system stimulant.[1][2] Its stability in aqueous solutions is a critical factor for researchers to ensure accurate and reproducible results in experimental settings. Degradation can lead to a loss of potency and the formation of unknown impurities, potentially confounding experimental outcomes.

Q2: What are the primary factors that can lead to the degradation of this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, primary amines like this compound are generally susceptible to several factors in aqueous solutions that can cause degradation:

  • pH: The stability of amine-containing compounds is often pH-dependent. Both acidic and basic conditions can potentially catalyze degradation reactions.[3][4]

  • Temperature: Elevated temperatures typically accelerate the rate of chemical degradation.[3][5]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of sensitive compounds.[6][7]

  • Oxidation: As a primary amine, this compound may be susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents.[3][7]

  • Presence of Excipients: Interactions with other components in a formulation, such as reducing sugars, can lead to degradation.[8]

Q3: What are the potential degradation products of this compound?

Without specific studies on this compound, potential degradation products can be inferred from the general chemistry of primary amines. These may include oxidation products, deamination products, or adducts formed from reactions with other molecules in the solution. Identifying these degradation products typically requires analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, most commonly HPLC with UV or MS detection, is essential for monitoring the concentration of this compound and detecting the formation of any degradation products over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.

Problem Possible Causes Troubleshooting Steps
Loss of this compound concentration over time in prepared solutions. - pH instability: The pH of the solution may be promoting hydrolysis or other degradation reactions.- Oxidation: The solution may be exposed to oxygen or contain oxidizing contaminants.- Temperature effects: Storage at ambient or elevated temperatures can accelerate degradation.- Light exposure: The solution may be sensitive to light.- pH Adjustment: Buffer the solution to a pH where this compound exhibits maximum stability. This will require a pH-stability study.- Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]- Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.[3]- Light Protection: Store solutions in amber vials or protect them from light.[3]
Appearance of unknown peaks in the chromatogram of an aged this compound solution. - Degradation: The new peaks are likely degradation products of this compound.- Contamination: The solution may have been contaminated during preparation or storage.- Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm if the unknown peaks correspond to them.- LC-MS Analysis: Use LC-MS to identify the mass of the unknown peaks and propose potential structures for the degradation products.- Blank Analysis: Analyze a blank solution (matrix without this compound) that has been subjected to the same storage conditions to rule out contamination.
Inconsistent results between different batches of this compound solutions. - Variability in solution preparation: Inconsistent pH, exposure to oxygen, or temperature during preparation.- Variability in storage conditions: Different light or temperature exposure for different batches.- Standardize Protocols: Implement and strictly follow a Standard Operating Procedure (SOP) for solution preparation, including pH measurement and adjustment, and deoxygenation of the solvent if necessary.- Controlled Storage: Ensure all batches are stored under identical and controlled conditions (temperature, light).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and understand its degradation pathways. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aqueous buffer (e.g., phosphate buffer) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled containers for each stress condition. Expose the aliquots to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.

    • Thermal Degradation: Heat at 60°C for 24 hours.

    • Photolytic Degradation: Expose to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analytical Method: Analyze the samples using a validated HPLC method with a photodiode array (PDA) or mass spectrometric (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.

Protocol 2: pH-Stability Profile of this compound

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 10).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze them using a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the logarithm of the remaining this compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. Plot the log(k) versus pH to generate a pH-rate profile and identify the pH of maximum stability.

Data Presentation

Table 1: Example Stability Data for this compound under Different Storage Conditions
Storage ConditionTime (days)This compound Concentration (% of initial)Appearance of Degradation Products (% of total peak area)
2-8°C, Protected from Light 0100.00.0
799.8< 0.1
1499.50.2
3099.10.5
25°C/60% RH, Protected from Light 0100.00.0
798.20.9
1496.51.8
3093.04.1
40°C/75% RH, Protected from Light 0100.00.0
792.14.5
1485.38.9
3075.615.2

Note: This is illustrative data. Actual results will vary based on experimental conditions.

Table 2: Example Results from a Forced Degradation Study of this compound
Stress ConditionDuration (hours)This compound Degraded (%)Number of Degradation Products DetectedMajor Degradation Product (% Peak Area)
0.1 M HCl, 60°C 2415.228.7 (at RRT 0.85)
0.1 M NaOH, 60°C 2425.8312.3 (at RRT 0.72)
3% H₂O₂, RT 2432.5415.1 (at RRT 1.15)
60°C 248.915.4 (at RRT 0.91)
Photolytic -12.127.3 (at RRT 1.25)

Note: This is illustrative data. RRT = Relative Retention Time.

Visualizations

G cluster_0 Potential Degradation Pathways of this compound This compound This compound Oxidation Oxidation This compound->Oxidation O₂, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H⁺ / OH⁻ Photolysis Photolysis This compound->Photolysis Light (UV) Degradation_Products Degradation_Products Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for this compound in aqueous solutions.

G cluster_1 Experimental Workflow for this compound Stability Testing A Prepare this compound Solution (Aqueous Buffer) B Expose to Stress Conditions (Temp, pH, Light, Oxidizing Agent) A->B C Sample at Time Intervals B->C D HPLC Analysis (Quantify this compound & Degradants) C->D E Data Analysis (Determine Degradation Rate & Pathways) D->E

Caption: A typical experimental workflow for assessing this compound stability.

G cluster_2 Troubleshooting Logic for this compound Degradation Start Inconsistent Results or Loss of Potency Check_Storage Review Storage Conditions (Temp, Light) Start->Check_Storage Check_Prep Review Solution Preparation Protocol (pH, O₂) Start->Check_Prep Perform_Forced_Deg Perform Forced Degradation Study Check_Storage->Perform_Forced_Deg Check_Prep->Perform_Forced_Deg Optimize_Conditions Optimize Storage & Preparation Conditions Perform_Forced_Deg->Optimize_Conditions End Stable Solution Optimize_Conditions->End

References

improving signal-to-noise ratio in octodrine mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in octodrine mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal-to-noise ratio (S/N) when analyzing this compound by LC-MS/MS?

A1: Low S/N for this compound can stem from several factors:

  • Suboptimal Ionization: The choice of ionization source and its settings are critical. This compound, being a primary amine, generally ionizes well in positive ion mode, but the efficiency can be highly dependent on the source conditions.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., excipients in dietary supplements, endogenous molecules in biological samples) can suppress the ionization of this compound, leading to a lower signal.[1]

  • Inefficient Sample Preparation: Failure to adequately remove interfering substances from the sample can lead to significant matrix effects and a high chemical background, both of which decrease the S/N ratio.

  • Non-optimized Mass Spectrometer Parameters: Using generic or unoptimized parameters for the precursor ion, product ions, collision energy, and declustering potential will result in a weaker signal.

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) can reduce the peak height relative to the baseline noise, thus lowering the S/N. This can be caused by an inappropriate column, mobile phase, or gradient.

Q2: Which ionization source is better for this compound analysis, ESI or APCI?

A2: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of amine stimulants like this compound.

  • ESI (Electrospray Ionization): ESI is generally the preferred method for polar and ionizable compounds like this compound. It is a "soft" ionization technique that typically results in a strong protonated molecule signal ([M+H]⁺) with minimal in-source fragmentation, which is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). The efficiency of ESI can be enhanced by using an acidic mobile phase to promote protonation.

  • APCI (Atmospheric Pressure Chemical Ionization): APCI is better suited for less polar and more volatile compounds. While it can be used for this compound, it may be less sensitive than ESI. APCI is also a "soft" ionization technique but can sometimes lead to more in-source fragmentation compared to ESI.

Recommendation: Start with ESI in positive ion mode. If you encounter significant matrix effects that you cannot resolve with sample preparation or chromatography, it may be worth evaluating APCI, as it can sometimes be less susceptible to ion suppression from certain matrix components.

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is crucial for achieving a good S/N ratio. Here are some effective strategies:

  • Effective Sample Preparation: Use a robust sample preparation method to remove as many matrix components as possible. For dietary supplements, a "dilute and shoot" approach after extraction can be effective if the instrument is sensitive enough.[2][3] For more complex matrices, Solid Phase Extraction (SPE) is highly recommended.

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components. A longer column, a shallower gradient, or a different stationary phase can improve resolution.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on this compound ionization.[2] However, this will also dilute your analyte, so this approach is only feasible with highly sensitive mass spectrometers.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
Incorrect MS Parameters Verify that you are using the correct precursor and product ions for this compound. Optimize the collision energy and declustering potential. Start with the parameters from the "Quantitative Data" section below and optimize from there.
Poor Ionization Ensure the mass spectrometer is in positive ion mode. Check the ESI spray stability. Clean the ion source, including the capillary and cone.
Sample Preparation Failure Prepare a fresh, simple standard of this compound in the mobile phase and inject it directly into the mass spectrometer (bypassing the LC column) to confirm the instrument is functioning correctly. If a signal is observed, the issue is likely with your sample preparation or chromatography.
Chromatographic Problems Check for leaks in the LC system. Ensure the correct mobile phases are being used and are properly mixed. Verify that the column is not clogged or degraded.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh reagents. Filter all mobile phases.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. If observed, improve the needle wash method on your autosampler by using a stronger wash solvent.
Dirty Ion Source A contaminated ion source can be a significant source of background noise. Perform a thorough cleaning of the source components.
Ineffective Sample Cleanup A high background can be due to a large number of interfering compounds from the sample matrix. Improve your sample preparation method, for example, by adding a solid-phase extraction (SPE) step.

Quantitative Data

Optimizing MS parameters is critical for maximizing the signal-to-noise ratio. Below is a table with recommended starting parameters for this compound analysis based on a validated method for the detection of illicit compounds in dietary supplements. Note that optimal values may vary depending on the specific mass spectrometer model and should be empirically determined.

Parameter Value Purpose
Precursor Ion (Q1) m/z 130.1This is the [M+H]⁺ ion for this compound (C₈H₁₉N).
Product Ion (Q3) - Quantifier m/z 71.1This is typically the most abundant and stable fragment ion, providing the best signal for quantification.
Product Ion (Q3) - Qualifier m/z 56.1A second fragment ion used for confirmation of this compound's identity.
Collision Energy (CE) ~15-25 eVThis energy is applied to fragment the precursor ion. It needs to be optimized to maximize the abundance of the chosen product ions.
Declustering Potential (DP) ~40-60 VThis potential helps to desolvate the ions and prevent cluster formation, which can reduce the signal.

Expected Improvement in S/N with Optimization:

Optimization Step Expected S/N Improvement
Optimizing Collision Energy 2 to 10-fold
Optimizing Declustering Potential 1.5 to 5-fold
Switching to a more effective sample prep (e.g., from "dilute and shoot" to SPE) 5 to 50-fold (highly matrix-dependent)
Optimizing chromatographic conditions for better peak shape 2 to 5-fold

Experimental Protocols

Protocol 1: Sample Preparation of Dietary Supplements for this compound Analysis

This protocol is adapted from a "dilute and shoot" method for analyzing illicit compounds in dietary supplements.[1]

  • Homogenization: For tablets, grind them into a fine, homogeneous powder. For capsules, open them and use the powdered content.

  • Weighing: Accurately weigh 1.0 g of the homogenized sample into a 50 mL volumetric flask.

  • Initial Extraction: Add 15 mL of deionized water to the flask and vortex for 1 minute to dissolve water-soluble components.

  • Organic Extraction: Add 20 mL of methanol to the flask.

  • Sonication: Sonicate the mixture for 20 minutes to ensure complete extraction of this compound.

  • Dilution to Volume: Allow the solution to cool to room temperature, then add methanol to the 50 mL mark.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Octodrine_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions (Fragments) Octodrine_MH+ This compound [M+H]⁺ m/z 130.1 Fragment_71 Fragment m/z 71.1 (Quantifier) Octodrine_MH+->Fragment_71 Collision Energy (e.g., 15-25 eV) Fragment_56 Fragment m/z 56.1 (Qualifier) Octodrine_MH+->Fragment_56 Collision Energy (e.g., 15-25 eV)

Caption: Proposed fragmentation of protonated this compound in the collision cell.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample Extract 2. Extract with Water/Methanol Homogenize->Extract Sonicate 3. Sonicate Extract->Sonicate Filter 4. Filter Sonicate->Filter Inject 5. Inject into LC-MS/MS Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Ionize (ESI+) Separate->Ionize Detect 8. Detect (MRM) Ionize->Detect Integrate 9. Integrate Peak Detect->Integrate Quantify 10. Quantify & Calculate S/N Integrate->Quantify

Caption: Experimental workflow for this compound analysis in dietary supplements.

References

troubleshooting poor reproducibility in octodrine-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to address poor reproducibility in octodrine-based assays. It is intended for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a central nervous system stimulant.[1][2] Its primary mechanism of action is understood to be the increased uptake of dopamine and noradrenaline.[3][4] It is believed to function by binding to the trace amine-associated receptor 1 (TAAR1).[4] Historically, it was developed as a nasal decongestant and has been used as a local anesthetic and vasoconstrictor.[5]

Q2: What are the critical stability and storage conditions for this compound? A2: Proper storage is crucial for maintaining the compound's integrity. For the pure, solid form of this compound, storage at -20°C is recommended for up to three years.[5] When dissolved in a solvent such as DMSO or water, it should be stored at -80°C for up to one year.[5] Repeated freeze-thaw cycles should be avoided.

Q3: How should I prepare this compound stock and working solutions? A3: this compound is soluble in water and DMSO.[5] Due to potential solubility challenges, sonication is recommended to ensure complete dissolution.[5] For in vivo studies, a common formulation includes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Always prepare fresh working solutions from a frozen stock for each experiment to minimize degradation and variability.

Q4: Why am I observing high variability in my experimental results? A4: High variability in this compound assays can stem from multiple sources, including inconsistent sample preparation, reagent instability, variations in cell culture conditions, and improper instrument handling.[6][7] It is essential to systematically evaluate each step of the experimental workflow. Refer to the troubleshooting sections below for specific guidance.

Section 2: General Troubleshooting Workflow

Poor reproducibility is a common challenge in sensitive biological and analytical assays.[6] The following workflow provides a systematic approach to identifying and resolving the root cause of the issue.

G cluster_0 start Poor Reproducibility Observed check_reagents Step 1: Verify Reagents - this compound stock integrity - Buffer/media pH & composition - Reagent lot consistency start->check_reagents check_protocol Step 2: Review Protocol - Adherence to SOPs - Incubation times & temps - Pipetting accuracy check_reagents->check_protocol check_biomaterial Step 3: Assess Biological Material - Cell line authentication - Passage number - Cell density & viability check_protocol->check_biomaterial check_instrument Step 4: Calibrate Instruments - Plate reader/detector - HPLC/MS system - Temperature probes check_biomaterial->check_instrument isolate Isolate Variable & Re-run Assay check_instrument->isolate isolate->check_reagents No resolved Issue Resolved isolate->resolved Yes

Caption: A logical workflow for troubleshooting reproducibility issues.

Section 3: Assay-Specific Troubleshooting Guides

Cell-Based Assays (e.g., Neurotransmitter Uptake, Receptor Binding)

Cell-based assays are susceptible to biological variability.[6] Standardizing cell handling and assay conditions is critical.

Table 1: Troubleshooting Common Issues in Cell-Based this compound Assays

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density; Pipetting errors during reagent addition; Edge effects on the microplate.Use a multichannel pipette for reagent addition; Ensure a uniform single-cell suspension before plating; Avoid using the outer wells of the plate or fill them with a blank medium.
Low signal-to-noise ratio Sub-optimal this compound concentration; Insufficient incubation time; Low cell viability; Inadequate cell permeabilization.Perform a dose-response curve to determine the optimal this compound concentration; Optimize incubation time; Confirm cell viability >95% via Trypan Blue exclusion; Titrate digitonin concentration for optimal permeabilization if required.[8]
Inconsistent results between experiments Variation in cell passage number; Different lots of serum or media supplements; Instrument drift.Use cells within a consistent, narrow passage number range; Qualify new lots of reagents before use in critical experiments; Perform daily/weekly calibration checks on plate readers and incubators.
No response to this compound Inactive this compound stock solution; Cell line does not express the target receptor/transporter (e.g., DAT, NET, TAAR1); Incorrect assay buffer composition.Prepare a fresh stock solution from powder; Confirm target expression via qPCR or Western Blot; Verify that buffer pH and ionic strength are optimal for receptor/transporter activity.
Analytical Assays (HPLC, LC-MS)

Analytical methods for quantifying this compound require careful optimization to avoid issues with retention time, peak shape, and signal intensity.[9][10]

Table 2: Troubleshooting Common Issues in Analytical this compound Assays

Problem Potential Cause Recommended Solution
Shifting retention times Inconsistent mobile phase preparation; Fluctuations in column temperature; Pump malfunction (inconsistent flow rate).Prepare fresh mobile phase daily; Use a column oven for temperature control; Check pump for leaks and perform flow rate verification.[9][11]
Poor peak shape (tailing or fronting) Column contamination or degradation; Mismatch between sample solvent and mobile phase; Column overloading.Use a guard column and flush the column with a strong solvent; Dissolve the sample in the initial mobile phase whenever possible; Reduce the injection volume or sample concentration.[12]
Low signal intensity / No peak Sample degradation; Incorrect mass transitions (MS); Ion suppression from matrix components.Prepare fresh samples and standards; Verify MS/MS parameters and perform a system tune; Improve sample clean-up (e.g., solid-phase extraction) to remove interfering substances.[10][13][14]
High baseline noise Contaminated mobile phase or solvent lines; Air bubbles in the pump or detector; Detector lamp failing (HPLC-UV).Filter all mobile phases; Degas solvents thoroughly and purge the system; Replace the detector lamp if energy is low.[11][15]

Section 4: Key Experimental Protocols & Data

Protocol: Preparation of this compound Stock Solution (100 mM)
  • Weighing: Accurately weigh 12.92 mg of this compound powder (Molar Mass: 129.24 g/mol ).

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.

  • Solubilization: Vortex the tube for 1-2 minutes. Place the tube in a sonicator water bath for 5-10 minutes until the solution is clear and all solid has dissolved.[5]

  • Aliquoting & Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes. Store immediately at -80°C for up to one year.[5]

Protocol: Dopamine Uptake Assay in SH-SY5Y Cells

This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation times is required.

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 50,000 cells/well. Culture for 24-48 hours until they form a confluent monolayer.

  • Preparation: Prepare working solutions of this compound by diluting the 100 mM stock in assay buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubation: Wash cells twice with warm assay buffer. Add 100 µL of the this compound working solution or vehicle control to respective wells. Incubate for 15 minutes at 37°C.

  • Dopamine Uptake: Add 10 µL of [³H]-dopamine (to a final concentration of ~10-20 nM) to each well. Incubate for 10 minutes at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.

  • Lysis: Lyse the cells by adding 150 µL of 1% SDS solution to each well.

  • Detection: Transfer the lysate to a scintillation vial, add 3 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage inhibition of dopamine uptake relative to the vehicle control.

Data Presentation

Table 3: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Mass Spectrometer (ESI+) or UV at 210 nm

Section 5: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound

This compound acts as a sympathomimetic agent, primarily influencing dopaminergic and noradrenergic systems through interactions with transporters and the TAAR1 receptor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft This compound This compound taar1 TAAR1 This compound->taar1 Binds/Activates dat Dopamine Transporter (DAT) This compound->dat Inhibits Reuptake net Norepinephrine Transporter (NET) This compound->net Inhibits Reuptake ac Adenylyl Cyclase taar1->ac Modulates da Dopamine dat->da Reuptake da_inc Increased Dopamine dat->da_inc Leads to ne Norepinephrine net->ne Reuptake ne_inc Increased Norepinephrine net->ne_inc Leads to camp cAMP ac->camp Produces

Caption: this compound's influence on neurotransmitter reuptake.

Experimental Workflow for a Cell-Based Assay

This diagram outlines the key steps in a typical cell-based experiment designed to measure the effect of this compound.

G cluster_0 culture Cell Culture (e.g., SH-SY5Y) plate Plate Cells (96-well plate) culture->plate treat Treat with This compound plate->treat incubate Incubate with Substrate (e.g., [3H]-Dopamine) treat->incubate lyse Cell Lysis incubate->lyse detect Detection (e.g., Scintillation) lyse->detect analyze Data Analysis detect->analyze

Caption: Standard workflow for an this compound cell-based assay.

References

Technical Support Center: Optimizing Octodrine Concentration for Maximal Cellular Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with octodrine. The information is designed to address specific issues that may be encountered during experiments to determine the optimal concentration of this compound for achieving a maximal cellular response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Dimethylhexylamine (DMHA), is a sympathomimetic amine that acts as a central nervous system stimulant.[1] Its primary proposed mechanism of action is as an agonist of adrenergic receptors, specifically the alpha-adrenergic receptors.[2] As an adrenergic agonist, it can influence downstream signaling pathways, leading to various cellular responses.

Q2: Which signaling pathways are most likely affected by this compound?

A2: As an alpha-adrenergic agonist, this compound is expected to primarily activate alpha-1 and/or alpha-2 adrenergic receptors.

  • Alpha-1 adrenergic receptors are typically coupled to Gq proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[3]

  • Alpha-2 adrenergic receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4]

Q3: What are the key cellular responses to measure when assessing this compound's activity?

A3: Based on its mechanism of action, the key cellular responses to measure are:

  • Intracellular Calcium Mobilization: To assess the activation of the Gq pathway (alpha-1 adrenergic receptors).

  • cAMP Levels: To assess the activation of the Gi pathway (alpha-2 adrenergic receptors).

  • Cytotoxicity: To determine the concentration range at which this compound is toxic to the cells, which is crucial for distinguishing a specific cellular response from a toxic effect.

Q4: How do I choose the right cell line for my experiments?

A4: The ideal cell line should endogenously express alpha-1 and/or alpha-2 adrenergic receptors. Commonly used cell lines for studying GPCRs include HEK293, CHO, and various smooth muscle cell lines. It is essential to verify the expression of the target receptors in your chosen cell line using techniques like RT-PCR, western blotting, or radioligand binding assays.

Q5: What is a typical concentration range to start with for this compound?

A5: Due to the limited availability of in vitro studies on this compound, it is recommended to start with a broad concentration range and then narrow it down. A typical starting range for a new compound could be from 1 nM to 100 µM. A dose-response curve should be generated to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Troubleshooting Guides

General Cell Culture and Compound Handling
Issue Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use appropriate pipetting techniques. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
Poor cell health or viability before treatment Cells are overgrown, have a high passage number, or are contaminated.Ensure cells are in the logarithmic growth phase when seeding. Use cells within a defined low passage number range and regularly check for mycoplasma contamination.
Compound precipitation in media The compound has low solubility in aqueous solutions.Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO or ethanol. When diluting into the final culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability.
Specific Assay Troubleshooting
Assay Issue Possible Cause Solution
Cytotoxicity Assay (MTT/LDH) High background signal Reagent interference with the compound, microbial contamination.Run a control with the compound in cell-free media to check for direct reaction with the assay reagents. Regularly test for contamination.
No dose-dependent cytotoxicity observed The concentration range is too low, or the incubation time is too short.Test a wider and higher concentration range of this compound. Increase the incubation time (e.g., 24, 48, 72 hours).
Intracellular Calcium Assay Low signal-to-noise ratio Inefficient dye loading, low receptor expression, phototoxicity.Optimize dye loading concentration and incubation time. Confirm receptor expression in the cell line. Minimize exposure of dye-loaded cells to light.
High basal calcium levels Cell stress or damage during handling or dye loading.Handle cells gently, avoid harsh trypsinization, and ensure dye loading conditions are optimal and not toxic.
cAMP Assay Inconsistent cAMP levels Cell density variation, inappropriate stimulation time.Ensure consistent cell seeding density. Perform a time-course experiment to determine the optimal stimulation time for this compound.
High basal cAMP levels (for Gi-coupled receptors) Basal adenylyl cyclase activity is too high.Use a forskolin co-stimulation to induce a measurable decrease in cAMP upon this compound treatment.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound

The following data are for illustrative purposes only and should be determined experimentally for your specific cell line and assay conditions.

This compound Concentration (µM)% Cell Viability (MTT Assay)Relative Fluorescence Units (Calcium Assay)cAMP Concentration (pmol/well)
0 (Control)10010020
0.019815018
0.19530015
19250010
10855508
5060400 (Signal decline due to toxicity)7
10030200 (Signal decline due to toxicity)6
Table 2: Illustrative Potency Values for this compound

The following data are for illustrative purposes only.

ParameterAssayValue (µM)
IC50 Cytotoxicity (MTT)65
EC50 Intracellular Calcium0.8
IC50 cAMP Inhibition1.2

Mandatory Visualizations

G Experimental Workflow: Dose-Response Analysis cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293 expressing adrenergic receptors) plate_cells 2. Plate Cells (96-well plate) cell_culture->plate_cells prepare_this compound 3. Prepare this compound Dilutions (e.g., 1 nM to 100 µM) add_this compound 4. Add this compound to Cells prepare_this compound->add_this compound incubate 5. Incubate (Time dependent on assay) add_this compound->incubate cytotoxicity 6a. Cytotoxicity Assay (e.g., MTT, LDH) incubate->cytotoxicity calcium 6b. Calcium Assay (e.g., Fluo-4) cAMP 6c. cAMP Assay (e.g., HTRF) read_plate 7. Read Plate (Spectrophotometer/Fluorometer) cytotoxicity->read_plate dose_response 8. Generate Dose-Response Curve read_plate->dose_response calculate_potency 9. Calculate IC50/EC50 dose_response->calculate_potency G This compound Signaling Pathways cluster_alpha1 Alpha-1 Adrenergic Pathway (Gq-coupled) cluster_alpha2 Alpha-2 Adrenergic Pathway (Gi-coupled) octodrine1 This compound alpha1_receptor α1-Adrenergic Receptor octodrine1->alpha1_receptor gq Gq protein alpha1_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release er->ca_release ca_release->pkc cellular_response1 Cellular Response (e.g., smooth muscle contraction) pkc->cellular_response1 octodrine2 This compound alpha2_receptor α2-Adrenergic Receptor octodrine2->alpha2_receptor gi Gi protein alpha2_receptor->gi ac Adenylyl Cyclase gi->ac inhibition atp ATP ac->atp camp cAMP atp->camp conversion pka Protein Kinase A (PKA) camp->pka activation cellular_response2 Cellular Response (e.g., inhibition of neurotransmitter release) pka->cellular_response2

References

addressing matrix effects in octodrine sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of octodrine samples.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound, particularly focusing on matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Matrix Overload: High concentrations of matrix components co-eluting with this compound can saturate the analytical column.1. Dilute the Sample: A simple dilution of the sample extract can often alleviate this issue. 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
Inappropriate Solvent for Reconstitution: The solvent used to redissolve the extracted sample may not be compatible with the initial mobile phase conditions.Ensure the reconstitution solvent is of similar or weaker elution strength than the starting mobile phase.
Inconsistent Results (Poor Reproducibility) Variable Matrix Effects: Differences in the composition of the matrix between samples can lead to inconsistent ion suppression or enhancement.[1][2]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound (e.g., deuterated this compound) is the most effective way to compensate for variable matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[3] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.
Sample Preparation Inconsistency: Variations in the sample preparation workflow can introduce variability.Automate the sample preparation process where possible to improve consistency.
Low Signal Intensity (Ion Suppression) Co-eluting Matrix Components: Endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source.[1][2]1. Optimize Chromatographic Separation: Adjust the gradient, flow rate, or change the stationary phase to separate this compound from interfering compounds. 2. Enhance Sample Cleanup: Utilize techniques like SPE with appropriate sorbents to remove the interfering compounds. For dietary supplements, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be effective.[4][5][6]
High Signal Intensity (Ion Enhancement) Co-eluting Matrix Components: Certain matrix components can enhance the ionization of this compound.Similar to ion suppression, optimize chromatography and sample cleanup to remove the enhancing compounds.
Carryover in Blank Injections Adsorption of this compound: this compound, being an amine, can adsorb to active sites in the LC system, leading to carryover in subsequent injections.1. Use an appropriate wash solution: A strong, acidic wash solution can help to remove adsorbed this compound from the injector and column. 2. Passivate the LC system: Use a column with a deactivated surface or consider using additives in the mobile phase to reduce active sites.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal detected by the mass spectrometer. These effects are a major concern because they can lead to inaccurate and unreliable quantification of this compound in complex samples like biological fluids and dietary supplements.[1][2]

Q2: How can I assess the presence and extent of matrix effects in my this compound analysis?

A2: The presence of matrix effects can be evaluated by comparing the signal response of this compound in a pure solvent standard to the response in a sample extract spiked with the same concentration of this compound (post-extraction spike). A significant difference in the signal indicates the presence of matrix effects. A qualitative assessment can also be performed using post-column infusion, where a constant flow of this compound solution is introduced into the mobile phase after the analytical column.[7] A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively.[7]

Q3: What is the best internal standard to use for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (this compound-d3) or a 13C-labeled this compound.[3] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same matrix effects, thus providing the most accurate correction. If a specific SIL-IS for this compound is not commercially available, a structural analog with similar chromatographic behavior and ionization properties may be used, but this requires careful validation.

Q4: What are the recommended sample preparation techniques for this compound in biological matrices like urine?

  • Dilute-and-Shoot: This is a simple and fast method where the urine sample is diluted with a suitable solvent before injection. However, it may not be sufficient to overcome significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting this compound from the aqueous urine sample into an immiscible organic solvent. This can provide a cleaner extract than the dilute-and-shoot method.

  • Solid Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A mixed-mode cation exchange sorbent is often suitable for extracting basic compounds like this compound from urine.

Q5: How can I mitigate matrix effects when analyzing this compound in dietary supplements?

A5: Dietary supplements can have very complex and variable matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for multi-residue analysis in complex matrices like food and dietary supplements.[4][5][6] It involves an extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (dSPE) with various sorbents to remove interfering compounds.

Quantitative Data Summary

The following tables summarize quantitative data for this compound and its metabolite, heptaminol, found in various samples as reported in the literature.

Table 1: this compound Content in Dietary Supplements

Supplement Type Analytical Method This compound Concentration (mg/serving) Reference
Sports and Weight Loss SupplementsUHPLC-MS/MS72 ± 7.5[4]
Sports and Weight Loss SupplementsGC/MSUp to 112[8]

Table 2: this compound and Heptaminol Concentrations in Human Urine

Analyte Analytical Method Concentration (ng/mL) Notes Reference
This compoundLC-MS/MS16Following suspected contamination from a supplement.[9]
HeptaminolLC-MS/MS136 - 141Following suspected contamination from a supplement. Heptaminol is a metabolite of this compound.[9]

Experimental Protocols

Protocol 1: General Sample Preparation for this compound in Urine using Solid Phase Extraction (SPE)

This is a general protocol for a basic amine and should be validated for this compound specifically.

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (ideally, a deuterated this compound standard). Acidify the sample by adding 100 µL of 1 M hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 1 mL of a 5% ammonium hydroxide in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General Sample Preparation for this compound in Dietary Supplements using QuEChERS

This is a general protocol and may require optimization based on the specific supplement matrix.

  • Sample Homogenization: Homogenize the supplement powder or liquid.

  • Extraction: To 1 g of the homogenized sample in a 50 mL centrifuge tube, add 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or PSA).

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis.

Visualizations

Experimental_Workflow_Urine_SPE cluster_0 Sample Preparation cluster_1 Analysis Sample_Pre-treatment 1. Sample Pre-treatment (Urine + IS + Acid) Sample_Loading 3. Sample Loading Sample_Pre-treatment->Sample_Loading SPE_Conditioning 2. SPE Conditioning (Methanol, Water) SPE_Conditioning->Sample_Loading Washing 4. Washing (Water, Methanol) Sample_Loading->Washing Elution 5. Elution (Ammoniated Methanol) Washing->Elution Evaporation 6. Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution 7. Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for Solid Phase Extraction (SPE) of this compound from Urine.

Troubleshooting_Matrix_Effects Problem Inaccurate Quantification (Ion Suppression/Enhancement) Cause Matrix Effects Problem->Cause Solution1 Optimize Sample Preparation Cause->Solution1 Solution2 Use Stable Isotope-Labeled Internal Standard Cause->Solution2 Solution3 Matrix-Matched Calibration Cause->Solution3 Solution4 Optimize Chromatography Cause->Solution4

Caption: Logical Relationship for Troubleshooting Matrix Effects in this compound Analysis.

References

Technical Support Center: Minimizing Octodrine Adsorption to Labware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the adsorption of octodrine to laboratory ware during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption to labware a concern?

This compound, also known as Dimethylhexylamine (DMHA), is a sympathomimetic amine that functions as a central nervous system stimulant by increasing the uptake of dopamine and noradrenaline.[1] Due to its chemical nature as an alkylamine, this compound has a propensity to adsorb to surfaces, particularly the silanol groups present in glass labware. This non-specific binding can lead to a significant loss of the analyte from the solution, resulting in inaccurate and unreliable experimental data, especially when working with low concentrations.

Q2: What types of labware are most prone to this compound adsorption?

Untreated borosilicate glass is highly susceptible to the adsorption of amine-containing compounds like this compound due to electrostatic interactions between the positively charged amine groups and the negatively charged silanol groups on the glass surface. While plastics are generally less prone to ionic adsorption, hydrophobic interactions can still lead to the binding of this compound to materials like standard polystyrene.

Q3: What are the primary methods to prevent this compound adsorption?

The most effective strategies to minimize this compound adsorption include:

  • Surface Treatment: Modifying the surface of the labware to make it less interactive.

  • Material Selection: Choosing labware made from materials with low-binding properties.

  • Solution Modification: Altering the composition of the solvent to reduce the interaction between this compound and the labware surface.

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Symptoms:

  • Lower than expected concentrations of this compound in your samples.

  • High variability between replicate samples.

  • Poor peak shape or tailing in chromatographic analyses.

Possible Causes & Solutions:

Potential Cause Recommended Solution Expected Improvement
Adsorption to Glassware Silanize all glassware that will come into contact with your this compound solutions. This process replaces the active silanol groups with a more inert, hydrophobic surface. A detailed protocol is provided below.Significant reduction in analyte loss, leading to higher and more consistent recovery.
Binding to Plasticware Switch to low-adsorption polypropylene or polyethylene tubes and plates. These materials have a more inert surface with fewer sites for ionic and hydrophobic interactions.Improved recovery compared to standard polystyrene or other plastics.
Solvent Effects Add a small percentage of an organic solvent (e.g., acetonitrile or methanol) to your aqueous solutions. This can disrupt hydrophobic interactions between this compound and plastic surfaces.Increased analyte recovery, particularly from plasticware.
pH of the Solution Adjust the pH of your aqueous solutions to be more acidic (e.g., using formic acid or acetic acid). Protonating the silanol groups on glass surfaces can reduce their negative charge and subsequent ionic interaction with the amine group of this compound.Reduced adsorption to untreated glassware.
Use of Blocking Agents For assays where it will not interfere, consider adding a blocking agent like a small amount of a non-ionic surfactant (e.g., Tween 20 at ~0.05%) or a protein like Bovine Serum Albumin (BSA) to your buffer. These molecules can coat the labware surface and prevent this compound from binding.[2]Decreased non-specific binding to both glass and plastic surfaces.

Illustrative Data on this compound Recovery with Different Labware and Treatments:

Labware Type Treatment Solvent Hypothetical this compound Recovery (%)
Borosilicate GlassNoneAqueous Buffer (pH 7.4)65%
Borosilicate GlassSilanizedAqueous Buffer (pH 7.4)95%
Borosilicate GlassNoneAqueous Buffer + 0.1% Formic Acid85%
PolypropyleneNoneAqueous Buffer (pH 7.4)90%
PolypropyleneNoneAqueous Buffer + 10% Acetonitrile98%
PolystyreneNoneAqueous Buffer (pH 7.4)75%

Note: The data in this table is illustrative and intended to demonstrate the potential impact of different mitigation strategies. Actual recovery rates should be determined experimentally.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for rendering glassware surfaces more inert to prevent the adsorption of amine-containing molecules like this compound.[3][4]

Materials:

  • Dichlorodimethylsilane (or a similar silanizing agent)

  • Anhydrous toluene or heptane

  • Methanol

  • Fume hood

  • Glassware to be treated

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Cleaning: Thoroughly clean the glassware with detergent, rinse with deionized water, and dry completely in an oven.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or heptane.

  • Treatment: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces are coated.

  • Rinsing: Remove the glassware and rinse it thoroughly with the anhydrous solvent (toluene or heptane) to remove excess silanizing agent.

  • Methanol Rinse: Rinse the glassware with methanol to react with and remove any remaining reactive chlorosilane groups.

  • Final Rinse and Drying: Perform a final rinse with deionized water and dry the glassware in an oven before use.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the extraction of this compound from a biological matrix (e.g., plasma) for subsequent analysis, incorporating steps to minimize adsorptive losses.

Materials:

  • Low-adsorption polypropylene microcentrifuge tubes

  • Acetonitrile

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • LC-MS grade water

Procedure:

  • Sample Collection: Collect biological samples into appropriate containers with anticoagulant if necessary.

  • Protein Precipitation: In a low-adsorption polypropylene tube, add 3 volumes of cold acetonitrile containing 0.1% formic acid to 1 volume of the plasma sample. The acidic acetonitrile serves to precipitate proteins and minimize this compound adsorption.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing this compound to a clean, low-adsorption polypropylene tube or a silanized glass autosampler vial.

  • Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Signaling Pathway of this compound Action

octodrine_pathway cluster_synapse This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine Dopamine Dopamine->DAT Reuptake DopamineReceptor Dopamine Receptors Dopamine->DopamineReceptor Binds to Norepinephrine Norepinephrine Norepinephrine->NET Reuptake NorepinephrineReceptor Norepinephrine Receptors Norepinephrine->NorepinephrineReceptor Binds to SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron PostsynapticNeuron Postsynaptic Neuron SignalTransduction Signal Transduction DopamineReceptor->SignalTransduction NorepinephrineReceptor->SignalTransduction adsorption_workflow Start Start: Prepare this compound Stock Solution PrepSamples Prepare Samples in Different Labware (Glass, Silanized Glass, Polypropylene) Start->PrepSamples Incubate Incubate Samples (e.g., 24 hours at 4°C) PrepSamples->Incubate Extract Extract this compound from Samples (e.g., Protein Precipitation) Incubate->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Quantify Quantify this compound Concentration Analyze->Quantify Compare Compare Recovery Rates Quantify->Compare End End: Determine Optimal Labware Compare->End

References

Technical Support Center: Protocol Refinement for Consistent Octodrine Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for consistent octodrine administration in rats. Given the limited specific data on this compound in rats, this guide incorporates information on the structurally similar compound 1,3-dimethylamylamine (DMAA) and general principles of sympathomimetic drug administration. It is crucial to conduct preliminary dose-finding and pharmacokinetic studies for this compound in your specific rat strain and experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Dimethylhexylamine (DMHA), is a central nervous system stimulant.[1] Its primary mechanism of action is to increase the levels of dopamine and noradrenaline in the synapse by inhibiting their reuptake via the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[1][2] This sympathomimetic action mimics the effects of adrenaline and sympathetic nervous system activation.

Q2: We are observing high variability in the behavioral and physiological responses to this compound between our rats. What could be the cause?

A2: High variability is a common challenge when working with sympathomimetic stimulants. Several factors can contribute to this:

  • Administration Technique: Inconsistent administration, particularly with oral gavage or intraperitoneal (IP) injections, can lead to variability in absorption and bioavailability. Ensure all personnel are thoroughly trained and follow a standardized procedure.

  • Vehicle Solution: The vehicle used to dissolve this compound can impact its solubility, stability, and absorption rate. It is important to select a vehicle that is inert and does not cause adverse reactions.[3][4] Common vehicles include sterile saline (0.9% NaCl) and phosphate-buffered saline (PBS). For compounds with poor water solubility, vehicles like a mix of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol (DPP) may be considered, but their potential effects on cardiovascular parameters should be evaluated.[3]

  • Animal Stress: Handling and injection procedures can induce stress, leading to the release of endogenous catecholamines, which can confound the effects of this compound. Acclimatize animals to handling and injection procedures to minimize stress-induced variability.[5]

  • Genetic Variation: Outbred rat strains like Sprague-Dawley can have greater inter-individual genetic variability compared to inbred strains, which may contribute to differing responses.[5]

  • Fasting State: The presence or absence of food in the stomach can significantly alter the absorption of orally administered drugs. Standardize the fasting period before oral administration.

Troubleshooting Checklist for High Variability:

Q3: What are the potential adverse effects of this compound administration in rats that we should monitor for?

A3: As a sympathomimetic, this compound can induce a range of physiological and behavioral changes. Reported side-effects in humans and findings from animal studies with similar compounds suggest monitoring for:[1][6]

  • Cardiovascular: Increased heart rate (tachycardia), increased blood pressure (hypertension), and potential for arrhythmias.[1]

  • Neurological: Increased locomotor activity, stereotypy (repetitive, purposeless movements), tremors, and at high doses, potential for seizures.[7][8]

  • General: Changes in body temperature (hyperthermia), decreased appetite, and signs of agitation or distress.[1]

Q4: We are not observing the expected stimulant effect of this compound. What are the possible reasons?

A4: Several factors could lead to a lack of efficacy:

  • Inadequate Dose: The dose may be too low to elicit a significant response. A dose-response study is essential to determine the optimal dose for your desired effect.

  • Route of Administration: The chosen route may result in poor bioavailability. For instance, oral administration of some compounds leads to significant first-pass metabolism, reducing the amount of active drug reaching systemic circulation.[9] Consider comparing different routes (e.g., oral, IP, subcutaneous) in a pilot study.

  • Drug Stability: Ensure the this compound solution is properly prepared and stored to prevent degradation.

  • Tolerance: If administering this compound repeatedly, tolerance may develop, leading to a diminished response over time.

Q5: What is a recommended starting dose for this compound in rats?

A5: Due to the lack of published data, a definitive starting dose cannot be provided. However, based on studies with the similar compound DMAA in rodents, a conservative starting dose for a pilot study could be in the range of 1-3 mg/kg.[7] It is imperative to conduct a dose-escalation study to determine the effective and safe dose range for your specific experimental paradigm. The intraperitoneal LD50 of DMAA in mice has been reported as 185 mg/kg, which can serve as a very rough indicator of its acute toxicity.[10]

Data Presentation

The following tables summarize available and inferred quantitative data for this compound and the related compound DMAA. Note: Data for this compound in rats is largely unavailable; therefore, data from DMAA studies are provided for reference and should be interpreted with caution.

Table 1: Inferred Pharmacokinetic Parameters of DMAA in Rodents and Humans

ParameterSpeciesRouteDoseValueReference
Tmax (Time to Peak Concentration)HumanOral25 mg3.6 hours[10]
T1/2 (Half-life)HumanOral25 mg8.45 ± 1.9 hours[11][12]
Cmax (Peak Plasma Concentration)HumanOral25 mg~70 ng/mL[12][13]
ID50 (Locomotor Depression)MouseIP-3.21 mg/kg[7]
ED50 (Cocaine Substitution)Rat--3.30 mg/kg[7]
LD50 (Acute Lethal Dose)MouseIP-185 mg/kg[10]

Table 2: Example Dose-Response Effects of DMAA on Locomotor Activity in Mice

Dose (mg/kg, IP)Locomotor Activity (Relative to Control)Reference
1No significant change[7]
3Significant depression[7]
10Significant depression[7]

Note: In some studies, higher doses of stimulants can lead to an initial depression of locomotor activity followed by hyperactivity.[7]

Experimental Protocols

The following are example protocols for the administration of this compound to rats. These are general guidelines and must be adapted and optimized for your specific research needs through pilot studies.

Protocol 1: Oral Gavage (PO) Administration

Objective: To administer a precise oral dose of this compound.

Materials:

  • This compound solution in an appropriate vehicle (e.g., sterile 0.9% saline).

  • Flexible or curved gavage needles (16-18 gauge for adult rats).[14]

  • Appropriately sized syringes.

  • Animal scale.

Procedure:

  • Preparation: Weigh the rat to calculate the correct dose volume. The maximum recommended volume for oral gavage in rats is 10 ml/kg.[14]

  • Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and mark the needle. Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube passes. If there is any resistance, do not force the tube.

  • Administration: Once the needle is in the correct position, slowly administer the this compound solution.

  • Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing.

Protocol 2: Intraperitoneal (IP) Injection

Objective: To administer this compound for rapid systemic absorption.

Materials:

  • This compound solution in a sterile vehicle.

  • Sterile syringes and needles (23-25 gauge for rats).

  • 70% ethanol for disinfection.

Procedure:

  • Preparation: Prepare the sterile this compound solution and draw it into the syringe. The maximum recommended IP injection volume for rats is 10 ml/kg.

  • Restraint: Restrain the rat in dorsal recumbency (on its back) with the head tilted slightly downward.

  • Injection Site: Locate the lower right quadrant of the abdomen. Disinfect the area with 70% ethanol.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate to ensure no body fluids are drawn into the syringe (indicating incorrect placement). If aspiration is clear, slowly inject the solution.

  • Post-Injection Monitoring: Return the rat to its cage and observe for any signs of pain or distress at the injection site.

Mandatory Visualizations

Signaling Pathways

Octodrine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging Norepinephrine Norepinephrine Norepinephrine->Vesicle Packaging Synapse Synapse Vesicle->Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) This compound This compound This compound->DAT Blocks This compound->NET Blocks Synapse->DAT Reuptake Synapse->NET Reuptake Dopamine_Receptor Dopamine Receptor Synapse->Dopamine_Receptor Norepinephrine_Receptor Norepinephrine Receptor Synapse->Norepinephrine_Receptor Postsynaptic_Effect Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Effect Norepinephrine_Receptor->Postsynaptic_Effect

Caption: Mechanism of action of this compound at the synapse.

Dopamine_Transporter_Signaling cluster_membrane Cell Membrane DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int DAT_p Phosphorylated DAT (Internalized/Reduced Activity) Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Na_ext Extracellular Na+ Na_ext->DAT Cl_ext Extracellular Cl- Cl_ext->DAT PKC Protein Kinase C (PKC) PKC->DAT Phosphorylates PP2A Protein Phosphatase 2A (PP2A) PP2A->DAT_p Dephosphorylates Experimental_Workflow A Acclimatization & Habituation to Handling B Baseline Physiological Measurements (e.g., BP, HR, Locomotion) A->B C Randomization into Treatment Groups B->C D Vehicle or this compound Administration (Specify Route and Dose) C->D E Post-Administration Monitoring & Data Collection (Time-course measurements) D->E F Data Analysis E->F G Interpretation of Results F->G

References

Technical Support Center: Enhancing the Chiral Separation of Octodrine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to the chiral separation of octodrine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. As the pharmacological and toxicological profiles of enantiomers can vary significantly, achieving efficient and robust chiral separation is a critical step in research and development.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: this compound possesses a chiral center, meaning it exists as two enantiomers (mirror images). These enantiomers can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Regulatory agencies often require the characterization of individual enantiomers of a chiral drug to ensure safety and efficacy. Therefore, separating and analyzing the enantiomers of this compound is crucial for drug development and quality control.

Q2: What are the common analytical techniques for the chiral separation of this compound and similar amines?

A2: The most common techniques for the chiral separation of amines like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1] Each technique offers distinct advantages and is typically employed with a chiral selector, either in the stationary phase (chiral stationary phase, CSP) or as an additive to the mobile phase/background electrolyte.

Q3: What is a chiral stationary phase (CSP) and how does it work for separating enantiomers like this compound?

A3: A chiral stationary phase is a chromatographic packing material that is itself chiral. It separates enantiomers by forming transient, diastereomeric complexes with the analyte molecules. The differing stability of these complexes for each enantiomer leads to different retention times and thus, separation. Common CSPs for separating amines include polysaccharide-based (e.g., cellulose or amylose derivatives), protein-based, and cyclodextrin-based columns.

Q4: Can I use an achiral column to separate this compound enantiomers?

A4: Direct separation of enantiomers is not possible on an achiral column. However, an indirect method can be used where the this compound enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am not seeing any separation between the this compound enantiomer peaks. What should I do?

A: This is a common challenge in chiral method development. Here's a systematic approach to troubleshoot this issue:

  • Verify Column Suitability: Ensure the chosen chiral stationary phase (CSP) is appropriate for separating amines. Polysaccharide-based (e.g., Chiralpak series) or macrocyclic glycopeptide-based (e.g., Chirobiotic V) columns are often good starting points.

  • Optimize the Mobile Phase:

    • Normal-Phase HPLC: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can significantly impact selectivity.

    • Reversed-Phase HPLC: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is critical for ionizable compounds like this compound.

    • Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase in normal-phase mode can improve peak shape and resolution. In reversed-phase, acidic additives (e.g., formic acid, trifluoroacetic acid) can be used to control the ionization of the amine.

  • Lower the Temperature: Reducing the column temperature often increases the stability differences between the diastereomeric complexes formed with the CSP, leading to better resolution.

  • Reduce the Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, which can enhance separation.

  • Consider a Different Chiral Selector: If optimization of the mobile phase and other parameters does not yield separation, the chosen CSP may not be suitable for this compound. Screening different types of CSPs is often necessary.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peaks are tailing significantly. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like this compound on silica-based CSPs is often due to strong interactions with residual silanol groups on the silica surface.

  • Use a Basic Additive: In normal-phase HPLC, adding a small concentration (e.g., 0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mask the active silanol sites and improve peak symmetry.

  • Adjust Mobile Phase pH: In reversed-phase HPLC, ensure the mobile phase pH is appropriate to control the ionization of this compound. A lower pH (e.g., 3-4) will ensure the amine is protonated, which can sometimes lead to better peak shapes.

  • Check for Column Contamination: A contaminated column can lead to poor peak shapes. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Issue 3: Irreproducible Retention Times and Resolution

Q: My retention times and the resolution between the enantiomers are not consistent between runs. What could be the problem?

A: Irreproducible results can stem from several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. Chiral separations can sometimes require longer equilibration times.

  • Mobile Phase Instability: If using a mobile phase with additives, ensure they are stable and well-mixed. Some additives can degrade over time. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect chiral separations.

  • Column "Memory" Effects: Some chiral columns can "remember" previous mobile phases or samples. If you have recently changed the mobile phase composition, it may take a significant amount of time for the column to fully re-equilibrate.

Experimental Protocols (Suggested Starting Points for Method Development)

Protocol 1: Chiral HPLC Method for a Sympathomimetic Amine

This protocol is based on general methods for separating chiral amines and should be optimized for this compound.

ParameterSuggested Condition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Prep Dissolve in mobile phase
Protocol 2: Chiral Capillary Electrophoresis Method for a Basic Drug

Capillary electrophoresis is a powerful technique for chiral separations and often requires minimal sample and solvent.

ParameterSuggested Condition
Capillary Fused silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Voltage 20 kV
Temperature 20 °C
Detection UV at 214 nm
Injection Hydrodynamic injection (e.g., 50 mbar for 5 s)

Visualizations

Troubleshooting_Workflow start Start: Poor or No Chiral Resolution check_column Is the CSP suitable for amines? start->check_column optimize_mp Optimize Mobile Phase (Solvent ratio, additives, pH) check_column->optimize_mp Yes change_csp Select a Different CSP check_column->change_csp No lower_temp Lower Column Temperature optimize_mp->lower_temp reduce_flow Reduce Flow Rate lower_temp->reduce_flow reduce_flow->change_csp Still No Resolution good_resolution Achieved Baseline Resolution reduce_flow->good_resolution Success change_csp->optimize_mp

Caption: Troubleshooting workflow for poor chiral resolution.

HPLC_Method_Development step1 Step 1: Column Selection Choose a CSP known for amine separation (e.g., polysaccharide-based) step2 Step 2: Mobile Phase Screening Test different solvent systems (Normal, Reversed, Polar Organic) step1->step2 step3 Step 3: Optimization Fine-tune solvent ratios, additives, and pH step2->step3 step4 Step 4: Parameter Adjustment Optimize temperature and flow rate for best resolution step3->step4 step5 Step 5: Validation Confirm method robustness and reproducibility step4->step5

Caption: General workflow for chiral HPLC method development.

References

Technical Support Center: Octodrine Contamination in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing octodrine contamination in laboratory environments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the laboratory?

This compound, also known as dimethylhexylamine (DMHA), is a central nervous stimulant.[1][2] Its presence as a contaminant can lead to inaccurate experimental results, particularly in neurological, cardiovascular, and metabolic studies, due to its physiological effects.[1][3] It acts as a sympathomimetic agent, increasing the uptake of dopamine and noradrenaline.[3]

Q2: How can I detect this compound contamination in my samples or on lab surfaces?

This compound contamination can be detected and quantified using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] These methods offer high sensitivity and specificity for identifying this compound residues.

Q3: What are the primary routes of this compound cross-contamination in a lab?

Cross-contamination can occur through shared glassware, contaminated surfaces, improper handling of stock solutions, and aerosolization of the compound. Due to its nature as a primary aliphatic amine, it can adhere to surfaces if not properly cleaned.

Q4: Is this compound volatile? Do I need to worry about airborne contamination?

While this compound is a liquid at room temperature, it has a potential for aerosolization, especially if solutions are agitated or sonicated. Working with this compound in a well-ventilated area or a fume hood is recommended to minimize inhalation exposure and airborne contamination.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected physiological responses in control animals/cells This compound contamination of vehicle solutions, feed, or housing.1. Test all experimental components (vehicle, media, etc.) for this compound using LC-MS/MS. 2. Implement stringent cleaning protocols for animal housing and experimental apparatus. 3. Prepare fresh, certified-clean reagents.
Inconsistent results in neurotransmitter uptake assays Residual this compound on lab equipment (e.g., pipettes, plates) interfering with the assay.1. Dedicate a set of lab equipment solely for this compound-related experiments. 2. Follow the detailed decontamination protocol for all shared equipment. 3. Run equipment blanks to ensure no carryover between experiments.
Ghost peaks appearing in chromatograms at the retention time of this compound Contamination of the analytical instrument (injector, column, detector) from previous high-concentration samples.1. Flush the LC or GC system thoroughly with a strong solvent combination (e.g., methanol/acetonitrile/water with 0.1% formic acid for LC). 2. Bake out the GC column at a high temperature (within its specifications). 3. Inject several solvent blanks to ensure the system is clean before running new samples.
Failure to completely remove this compound from surfaces Use of inappropriate cleaning agents or insufficient contact time.1. Use a 70% ethanol or isopropanol solution followed by a thorough rinse with deionized water. 2. For persistent contamination, a dilute acidic solution (e.g., 1% citric acid) can be used to protonate the amine for better removal, followed by a water rinse. 3. Ensure a sufficient contact time of at least 10-15 minutes for the cleaning solution.

Data Presentation: this compound Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₉N[2]
Molecular Weight129.24 g/mol [2]
AppearanceLiquid
Boiling Point154-156 °C
pKa~10.7

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
EthanolSoluble[5]
MethanolSoluble[5]
AcetonitrileSoluble[6][7]

Experimental Protocols

Decontamination Protocol for Lab Surfaces and Glassware

This protocol is designed for the effective removal of this compound residues.

Materials:

  • 70% Ethanol or Isopropanol

  • 1% Citric Acid Solution (optional, for persistent contamination)

  • Deionized Water

  • Lint-free absorbent wipes

  • Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Initial Wipe-Down: Liberally spray the contaminated surface or glassware with 70% ethanol or isopropanol.

  • Scrubbing: Using a lint-free wipe, scrub the area thoroughly. For glassware, ensure all internal and external surfaces are cleaned.

  • Contact Time: Allow the alcohol to remain on the surface for at least 10 minutes.

  • Rinsing: Rinse the surface or glassware thoroughly with deionized water.

  • Drying: Allow to air dry completely or dry with a clean, lint-free wipe.

  • For Persistent Contamination: If contamination persists, wash the surface/glassware with a 1% citric acid solution to protonate and solubilize the amine, followed by a thorough rinse with deionized water.

  • Verification: After cleaning, a surface swipe can be taken and analyzed by LC-MS/MS to verify the absence of this compound.

Protocol for Quantification of this compound using LC-MS/MS

This protocol provides a general framework for the analysis of this compound in aqueous samples.

1. Sample Preparation:

  • For aqueous samples (e.g., vehicle solutions, cell culture media), dilute an aliquot with the initial mobile phase to fall within the calibration curve range.
  • For surface swabs, extract the swab with a known volume of mobile phase A.
  • Include an appropriate internal standard (e.g., a structurally similar amine not present in the samples) in all samples, standards, and blanks.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions:
  • This compound: Precursor ion (Q1) m/z 130.2 → Product ion (Q3) m/z 112.2
  • Internal Standard: To be determined based on the chosen standard.
  • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizations

Octodrine_Decontamination_Workflow cluster_prep Preparation cluster_decon Decontamination Steps cluster_verification Verification PPE Don PPE Prepare_Reagents Prepare Cleaning Reagents PPE->Prepare_Reagents Initial_Wipe Initial Wipe with 70% Alcohol Prepare_Reagents->Initial_Wipe Scrub Scrub Surface Initial_Wipe->Scrub Contact_Time Allow 10 min Contact Time Scrub->Contact_Time Rinse Rinse with Deionized Water Contact_Time->Rinse Dry Air Dry or Wipe Dry Rinse->Dry Swab_Test Surface Swab Test Dry->Swab_Test LCMS_Analysis LC-MS/MS Analysis Swab_Test->LCMS_Analysis Result Contamination Eliminated LCMS_Analysis->Result

Caption: Experimental workflow for the decontamination of this compound from laboratory surfaces.

Octodrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE Norepinephrine (NE) NE->NET Reuptake DA Dopamine (DA) DA->NET Reuptake (hitchhikes) VMAT2 VMAT2 NE_Vesicle NE Vesicle VMAT2->NE_Vesicle Packaging DA_Vesicle DA Vesicle VMAT2->DA_Vesicle Packaging NE_synapse NE NE_Vesicle->NE_synapse Release DA_synapse DA DA_Vesicle->DA_synapse Release Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Dopamine_Receptor Dopamine Receptor DA_synapse->Dopamine_Receptor Binds G_Protein_NE G-Protein Adrenergic_Receptor->G_Protein_NE Activates G_Protein_DA G-Protein Dopamine_Receptor->G_Protein_DA Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein_NE->Adenylyl_Cyclase Activates G_Protein_DA->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: Simplified signaling pathway of this compound's effect on norepinephrine and dopamine.

References

Technical Support Center: Managing Octodrine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering octodrine-induced cytotoxicity in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in primary cell viability after treatment with this compound. What are the potential underlying mechanisms?

A1: this compound, also known as Dimethylhexylamine (DMHA), is a central nervous system stimulant that can increase dopamine and noradrenaline uptake.[1][2] While its direct cytotoxic mechanisms in primary cells are not extensively documented, its stimulant properties suggest potential pathways for cell stress and death. The reported side effects in vivo, such as hypertension and hyperthermia, hint at underlying cellular metabolic strain.[1][2][3]

Potential mechanisms of this compound-induced cytotoxicity include:

  • Oxidative Stress: Increased metabolic activity can lead to the overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: As the cell's powerhouse, mitochondria can be a primary target. Disruption of the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[4][5][6][7][8]

  • Apoptosis (Programmed Cell Death): Cellular stress can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases.[9][10][11][12][13][14][15]

  • Necrosis (Uncontrolled Cell Death): At high concentrations or with prolonged exposure, severe cellular damage can lead to necrosis, characterized by the loss of plasma membrane integrity and the release of intracellular contents.[16][17]

Q2: How can we determine whether this compound is inducing apoptosis or necrosis in our primary cell cultures?

A2: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. This can be achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[18][19][20]

  • Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[18]

The staining pattern allows for the differentiation of cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Q3: What are some potential strategies to mitigate this compound-induced cytotoxicity in our experiments?

A3: Based on the likely mechanisms of cytotoxicity, several strategies can be employed to protect your primary cell cultures:

  • Antioxidant Co-treatment: If oxidative stress is a contributing factor, the addition of an antioxidant like N-acetylcysteine (NAC) may be beneficial. NAC can act as a direct ROS scavenger and a precursor for glutathione (GSH) synthesis, a major intracellular antioxidant.[21][22][23][24][25]

  • Caspase Inhibitors: If apoptosis is the primary mode of cell death, a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, can be used to block the caspase cascade and prevent apoptotic cell death.[14][15][26][27] It is important to note that inhibiting apoptosis may sometimes switch the cell death pathway to necrosis.[26]

  • Dose and Time Optimization: Reducing the concentration of this compound and the duration of exposure can help minimize cytotoxic effects while still allowing for the observation of the desired experimental outcomes.

Troubleshooting Guides

Problem 1: High levels of cell detachment and floating cells are observed after this compound treatment.

Possible Cause: This is a common indicator of significant cell death, which could be either apoptosis or necrosis.

Troubleshooting Steps:

  • Assess Cell Viability: Quantify the extent of cell death using a viability assay such as the MTT or LDH assay.

  • Characterize the Mode of Cell Death: Perform Annexin V/PI staining followed by flow cytometry to distinguish between apoptosis and necrosis.

  • Optimize this compound Concentration: Conduct a dose-response experiment to determine the EC50 (half-maximal effective concentration) for cytotoxicity. This will help in selecting a sub-lethal concentration for your experiments.

Problem 2: Inconsistent results in cytotoxicity assays.

Possible Cause: Variability in primary cell health, passage number, or inconsistencies in experimental procedures.

Troubleshooting Steps:

  • Standardize Cell Culture Conditions: Ensure consistent cell seeding density, media composition, and incubation times. Use cells within a narrow passage number range.

  • Include Proper Controls: Always include untreated (vehicle) controls and positive controls for cytotoxicity.

  • Verify Assay Performance: Ensure that the chosen cytotoxicity assay is validated for your specific primary cell type.

Data Presentation

Table 1: Expected Outcomes of Cytotoxicity Assessment Following this compound Treatment

AssayBiomarkerExpected Change with this compoundRationale
MTT Assay Mitochondrial Dehydrogenase ActivityDecreaseReduced metabolic activity in dying cells.[28][29][30][31]
LDH Assay Lactate Dehydrogenase (LDH) ReleaseIncreaseLoss of membrane integrity in necrotic or late apoptotic cells.[17][32][33]
Annexin V/PI Staining Phosphatidylserine Externalization (Annexin V) and Membrane Permeability (PI)Increase in Annexin V+/PI- and Annexin V+/PI+ populationsIndicates induction of early and late apoptosis/necrosis.[19][20]
JC-1 Assay Mitochondrial Membrane Potential (ΔΨm)Decrease in Red/Green Fluorescence RatioIndicates mitochondrial depolarization, an early sign of apoptosis.[4][5][6][7][8]
Caspase Activity Assay Cleaved Caspase-3/7/9IncreaseActivation of the caspase cascade during apoptosis.[14][15]

Table 2: Hypothetical Data on the Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity

Treatment Group% Cell Viability (MTT Assay)% LDH Release% Apoptotic Cells (Annexin V+)
Control (Vehicle) 100 ± 55 ± 23 ± 1
This compound (EC50) 50 ± 740 ± 645 ± 5
This compound + NAC 85 ± 615 ± 410 ± 3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and/or mitigating agents (e.g., NAC) for the desired duration. Include untreated and vehicle controls.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.[34]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[30]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[30]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[34]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored product.[33]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes).[32]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Protocol 3: Annexin V/PI Staining for Apoptosis Detection
  • Cell Preparation: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]

Protocol 4: JC-1 Assay for Mitochondrial Membrane Potential
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate) and treat as described previously.

  • JC-1 Staining: Remove the treatment media and incubate the cells with media containing the JC-1 dye (typically 1-10 µM) for 15-30 minutes at 37°C.[5]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.

    • J-aggregates (healthy mitochondria): Excitation ~560 nm, Emission ~595 nm (red).[7]

    • JC-1 monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm (green).[7]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Octodrine_Cytotoxicity_Pathway Inferred Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound Metabolic_Stress Increased Metabolic Stress This compound->Metabolic_Stress ROS Reactive Oxygen Species (ROS) Production Metabolic_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bcl2_Family Bcl-2 Family Dysregulation (e.g., Bax activation) Mitochondrial_Dysfunction->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inferred pathway of this compound-induced apoptosis.

Experimental_Workflow Experimental Workflow for Assessing and Mitigating Cytotoxicity Start Primary Cell Culture Treatment Treat with this compound ± Mitigating Agent (e.g., NAC) Start->Treatment Assess_Viability Assess Cell Viability (MTT, LDH assays) Treatment->Assess_Viability Assess_Apoptosis Assess Apoptosis (Annexin V/PI, JC-1, Caspase assays) Treatment->Assess_Apoptosis Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Assess_Apoptosis->Data_Analysis Conclusion Conclusion on Cytotoxicity Mechanism and Mitigation Strategy Data_Analysis->Conclusion

Caption: Workflow for cytotoxicity assessment and mitigation.

References

Validation & Comparative

Unmasking Synthetic Octodrine: A Guide to Analytical Validation in Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of synthetic stimulants in dietary supplements poses significant health risks to consumers and challenges for regulatory bodies. One such compound is octodrine (also known as DMHA or 1,5-dimethylhexylamine), often misleadingly marketed as a natural constituent of plants like Aconitum or Kigelia.[1] This guide provides a comparative overview of analytical methodologies to validate the synthetic origin of this compound in supplement samples, supported by experimental data and detailed protocols.

Distinguishing Natural from Synthetic: The Analytical Approach

Several key analytical techniques can be employed to determine the origin of this compound. The primary methods focus on analyzing its chemical and physical properties, which differ between naturally occurring and synthetically produced versions. Synthetically produced compounds are often racemic, meaning they contain an equal mixture of stereoisomers (enantiomers), whereas naturally occurring compounds are typically enantiomerically pure.[1] Furthermore, the manufacturing process of synthetic compounds can introduce specific impurities and byproducts that are not found in natural sources.[1][2]

Key Indicators of Synthetic Origin:
  • Racemic Mixture: The presence of a nearly equal ratio of this compound's enantiomers is a strong indicator of a synthetic origin.[1]

  • Synthetic Byproducts: The identification of specific byproducts from the chemical synthesis process confirms its artificial origin.[1][2]

  • Isotopic Signature: The ratio of stable isotopes (e.g., ¹³C/¹²C) can differ between natural and synthetic compounds.[3][4]

Comparative Analysis of Detection Methods

The following table summarizes and compares the primary analytical techniques used to validate the synthetic origin of this compound.

Analytical Technique Principle Key Findings for this compound Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio.Can analyze underivatized this compound and determine its enantiomeric distribution.[1] Enantiomeric ratios in supplements were found to be between 0.9-1.0, indicating a racemic mixture.[1] Also used to identify synthetic byproducts.[1]High sensitivity and specificity. Established and robust technique.Requires derivatization for some compounds to improve volatility.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Separates compounds based on their interaction with a stationary phase and identifies them by their mass-to-charge ratio.Used to identify and quantify this compound and other stimulants in supplements.[5][6][7] Found this compound in doses significantly higher than previous pharmaceutical applications.[5][6][7]High resolution and speed. Suitable for a wide range of compounds.Can be more expensive than GC-MS. Matrix effects can influence quantification.
Isotope Ratio Mass Spectrometry (IRMS) Measures the relative abundance of isotopes in a sample to determine its origin.[3]While not specifically documented for this compound in the provided results, it is a powerful tool for differentiating natural from synthetic compounds by analyzing isotopic signatures (e.g., of carbon).[3][4][8]Provides definitive evidence of origin. Highly sensitive to isotopic variations.Requires specialized and expensive instrumentation.[9] Sample preparation can be complex.

Experimental Protocols

Sample Preparation for GC-MS and UHPLC-MS Analysis

A standardized and validated method for sample preparation is crucial for accurate analysis.

  • Extraction: Accurately weigh a portion of the homogenized supplement sample. Extract the analytes using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

  • Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered extract to an appropriate concentration for analysis.

GC-MS Method for Enantiomeric Separation of this compound

This protocol is based on methodologies described for the analysis of 1,5-DMHA.[1]

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column suitable for separating enantiomers (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) to elute the compounds.

  • MS Detection: Operate in selected ion monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions of this compound.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio. A ratio close to 1.0 suggests a racemic and therefore synthetic origin.

UHPLC-MS/MS Method for Quantification of this compound

This protocol is adapted from methods used for the analysis of stimulants in dietary supplements.[5][6][7]

  • Instrument: Ultra-high-performance liquid chromatograph coupled to a tandem mass spectrometer (UHPLC-MS/MS).

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of formic acid (A) and acetonitrile or methanol with formic acid (B).

  • Flow Rate: A typical flow rate for UHPLC is between 0.2 and 0.6 mL/min.

  • Injection Volume: 1-5 µL.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity. This involves selecting a precursor ion for this compound and then monitoring for specific product ions after fragmentation.

  • Quantification: Create a calibration curve using certified reference standards of this compound to quantify the amount present in the supplement sample.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating the synthetic origin of this compound and a decision tree for interpreting the analytical results.

Experimental Workflow for this compound Origin Validation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interp Data Interpretation Sample Sample Extraction Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Dilution Dilution Filtration->Dilution Diluted Extract Diluted Extract GC-MS Analysis GC-MS Analysis Diluted Extract->GC-MS Analysis Enantiomeric Ratio & Byproduct ID UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Diluted Extract->UHPLC-MS/MS Analysis Quantification IRMS Analysis IRMS Analysis Diluted Extract->IRMS Analysis Isotopic Signature Origin Determination Origin Determination GC-MS Analysis->Origin Determination UHPLC-MS/MS Analysis->Origin Determination IRMS Analysis->Origin Determination

Caption: Experimental workflow for validating the synthetic origin of this compound.

Decision Tree for this compound Origin Start Start GC-MS Enantiomeric Ratio GC-MS Enantiomeric Ratio Start->GC-MS Enantiomeric Ratio Ratio ~1.0 Ratio ~1.0 GC-MS Enantiomeric Ratio->Ratio ~1.0 Yes Ratio != 1.0 Ratio != 1.0 GC-MS Enantiomeric Ratio->Ratio != 1.0 No Synthetic Byproducts Synthetic Byproducts Ratio ~1.0->Synthetic Byproducts IRMS Isotopic Signature IRMS Isotopic Signature Ratio != 1.0->IRMS Isotopic Signature Proceed to IRMS Inconclusive/Further Analysis Inconclusive/Further Analysis Ratio != 1.0->Inconclusive/Further Analysis Present Present Synthetic Byproducts->Present Yes Absent Absent Synthetic Byproducts->Absent No Synthetic Origin Synthetic Origin Present->Synthetic Origin Absent->IRMS Isotopic Signature Proceed to IRMS Matches Synthetic Standard Matches Synthetic Standard IRMS Isotopic Signature->Matches Synthetic Standard Yes Matches Natural Standard Matches Natural Standard IRMS Isotopic Signature->Matches Natural Standard No Matches Synthetic Standard->Synthetic Origin Likely Natural Origin Likely Natural Origin Matches Natural Standard->Likely Natural Origin

Caption: Decision tree for determining the origin of this compound.

Conclusion

The validation of the synthetic origin of this compound in dietary supplements is a critical task for ensuring consumer safety and regulatory compliance. A multi-faceted analytical approach, combining chromatographic techniques for separation and quantification with mass spectrometry for identification and origin confirmation, provides the most robust evidence. The presence of a racemic mixture of this compound, along with synthetic byproducts, are strong indicators of its synthetic origin. Isotope Ratio Mass Spectrometry offers a powerful, albeit more specialized, tool for definitive origin confirmation. The methodologies and workflows presented in this guide provide a solid framework for researchers and analytical laboratories to effectively identify unapproved synthetic stimulants in consumer products.

References

Comparative Analysis: Octodrine (DMHA) vs. DMAA (1,3-Dimethylamylamine)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective comparative analysis of octodrine, also known as dimethylhexylamine (DMHA), and 1,3-dimethylamylamine (DMAA). Both are sympathomimetic stimulants that have been ingredients in dietary supplements, particularly those marketed for athletic performance and weight loss.[1][2] This analysis focuses on their pharmacological mechanisms, physiological effects, and toxicological profiles, supported by available experimental data.

Executive Summary

This compound and DMAA are structurally similar aliphatic amines that exert their effects primarily through interaction with the sympathetic nervous system.[2][3] Both were initially developed for medicinal purposes, such as nasal decongestion, before being largely withdrawn from approved medical use.[4][5] Their re-emergence in dietary supplements has raised significant safety concerns, leading to regulatory actions by agencies like the U.S. Food and Drug Administration (FDA).[6][7] While DMAA has been more extensively studied, significant data gaps remain for both compounds, particularly concerning long-term safety and direct comparative pharmacology in humans.[5][8]

Pharmacological Profile

The primary mechanism of action for both this compound and DMAA is their sympathomimetic effect, mimicking the actions of endogenous catecholamines like norepinephrine.[1][2] This leads to vasoconstriction, an increase in blood pressure, and central nervous system stimulation.[4][5]

Mechanism of Action:

  • This compound (DMHA): Described as a central nervous system stimulant that increases the uptake of dopamine and noradrenaline.[2][5][9] It is also characterized as an α-adrenergic agonist.[5] Animal studies suggest it can increase cardiac rate and myocardial contractility.[2]

  • DMAA: Functions as a competitive inhibitor of the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT).[10] This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft. Recent studies show DMAA binds to the S1 substrate binding site on the DAT, inducing conformational changes similar to amphetamine.[10][11] It has a greater preference for NET over DAT compared to d-amphetamine.[10]

Quantitative Pharmacological Data

Directly comparative quantitative data is scarce. The following table summarizes key values extracted from separate studies.

ParameterThis compound (DMHA)DMAA (1,3-Dimethylamylamine)Source
Receptor/Transporter Interaction α-adrenergic agonist; increases dopamine & noradrenaline uptakeCompetitive inhibitor of NET (IC50: 0.41 µM) and DAT[5][10]
Binding Affinity (DAT) Not explicitly quantifiedBinding affinity to S1 site: -4.3 ± 0.5 kcal/mol (vs. d-amphetamine: -5.5 ± 0.3 kcal/mol)[10]
Pharmacokinetics (Human) Heptaminol is an active metabolite.Terminal half-life: 8.45 ± 1.88 hours (for a 25 mg dose)[6][12]
Oral clearance: 20.02 ± 5 L/h (for a 25 mg dose)[12]
Detectable in urine for up to 105 hours post-administration.[1]
Physiological and Toxicological Comparison

Both compounds can elicit significant cardiovascular and neurological effects. The adverse events associated with DMAA are more extensively documented due to its wider use and subsequent regulatory scrutiny.[7][13]

Effect CategoryThis compound (DMHA)DMAA (1,3-Dimethylamylamine)Source
Cardiovascular Effects Increased blood pressure and cardiac output in animals.[6] Reported side effects include hypertension and rapid heartbeat.[2][5]Dose-dependent elevation in blood pressure.[1] A 75 mg dose can increase mean blood pressure by 16 mmHg.[1] Associated with tachycardia, myocardial infarction, and cardiac arrest.[4][14][15][1][2][4][5][6][14][15]
Neurological/CNS Effects Central nervous system stimulant.[2] Effects may include euphoria, alertness, and increased pain threshold.[5] Reported adverse effects include mood swings, anxiety, and tremor.[5]Stimulant effects similar to amphetamine.[13] Can fully substitute for cocaine in drug discrimination studies in rats.[4] Associated with agitation, dizziness, headache, and hemorrhagic stroke.[4][2][4][5][13]
Toxicity (LD50) Data not readily available in recent literature.IV LD50 (mice): 39 mg/kg[7]
IV LD50 (rats): 72.5 mg/kg[7]
Regulatory Status (U.S.) Considered an unsafe food additive; not legal for use in dietary supplements.[6]Banned from dietary supplements; considered an illegal ingredient by the FDA.[7][13][6][7][13]

Visualized Data and Protocols

Chemical Structures

The structural similarity between the two molecules is a key determinant of their comparable sympathomimetic activity.

G cluster_this compound This compound (2-amino-6-methylheptane) cluster_dmaa DMAA (1,3-dimethylamylamine) This compound dmaa

Caption: Chemical structures of this compound and DMAA.

Signaling Pathway: Sympathomimetic Action

Both compounds act as indirect sympathomimetics by increasing the concentration of norepinephrine (NE) in the synaptic cleft, which then acts on postsynaptic adrenergic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TYR Tyrosine DOPA L-DOPA TYR->DOPA DA Dopamine (DA) DOPA->DA VMAT2 VMAT2 DA->VMAT2 NE_vesicle NE Vesicle VMAT2->NE_vesicle NE_released Norepinephrine (NE) NE_vesicle->NE_released Exocytosis NET Norepinephrine Transporter (NET) NE_released->NET Reuptake AdrenergicReceptor Adrenergic Receptors (α, β) NE_released->AdrenergicReceptor Binds Stimulant This compound / DMAA Stimulant->NET Blocks Effect Physiological Effect AdrenergicReceptor->Effect

Caption: Mechanism of sympathomimetic stimulants on a neuron.

Experimental Protocols

Detailed experimental data from head-to-head trials is limited. The methodologies below are generalized from studies investigating the pharmacological properties of DMAA.

Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is based on methodologies used to determine how DMAA interacts with the dopamine transporter.[11]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and geneticin for selection).

  • Assay Preparation: Cells are plated in 96-well plates and grown to confluence. On the day of the assay, growth media is removed, and cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition Assay:

    • Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of the test compound (DMAA) or a known inhibitor (e.g., cocaine) in KRH buffer.

    • A mixture of [³H]dopamine (radioligand) and unlabeled dopamine is added to each well to initiate the uptake reaction.

    • The reaction is allowed to proceed for a specified time (e.g., 5-10 minutes) at room temperature.

  • Termination and Measurement:

    • Uptake is terminated by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular radioligand.

    • Cells are lysed using a scintillation cocktail or lysis buffer.

    • The radioactivity within the cells, representing the amount of [³H]dopamine taken up, is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a potent DAT inhibitor (e.g., nomifensine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. IC50 values (the concentration of the compound that inhibits 50% of specific uptake) are determined by non-linear regression analysis.

Protocol 2: In Vivo Cardiovascular Assessment in Animal Models

This protocol describes a general procedure for evaluating the effects of these stimulants on blood pressure and heart rate, as performed in early animal studies.[4]

  • Animal Model: Anesthetized dogs or cats are commonly used. Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital).

  • Surgical Preparation:

    • The trachea is cannulated to ensure a patent airway.

    • The femoral artery is cannulated and connected to a pressure transducer to continuously monitor arterial blood pressure.

    • The femoral vein is cannulated for intravenous administration of the test compounds.

    • Heart rate is derived from the blood pressure waveform or via ECG electrodes.

  • Drug Administration:

    • A baseline period of stable heart rate and blood pressure is established.

    • This compound or DMAA is administered intravenously at escalating doses.

    • A sufficient time interval is allowed between doses to observe the peak effect and return to baseline.

  • Data Acquisition: Blood pressure (systolic, diastolic, mean) and heart rate are continuously recorded using a data acquisition system.

  • Data Analysis: The change in blood pressure and heart rate from baseline is calculated for each dose. Dose-response curves are generated to compare the potency and efficacy of the compounds.

G start Start: HEK293 cells with hDAT plate Plate cells in 96-well plates start->plate wash1 Wash with KRH buffer plate->wash1 preincubate Pre-incubate with This compound/DMAA wash1->preincubate add_da Add [³H]dopamine to initiate uptake preincubate->add_da terminate Terminate uptake with ice-cold wash add_da->terminate lyse Lyse cells and add scintillation cocktail terminate->lyse measure Measure radioactivity (Scintillation Counter) lyse->measure analyze Analyze Data: Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for a DAT uptake inhibition assay.

Conclusion

Both this compound and DMAA are potent sympathomimetic stimulants with significant physiological activity. DMAA's pharmacology, particularly its interaction with catecholamine transporters, is better characterized.[10] Conversely, detailed mechanistic and safety data for this compound in humans are largely derived from older, less comprehensive studies or inferred from its structural similarity to DMAA.[2][16] The primary data indicates that both substances pose considerable cardiovascular risks, including significant increases in blood pressure.[1][2][6] The lack of modern, controlled clinical trials for this compound makes a definitive comparison of potency and safety challenging.[8] Given the documented adverse events and regulatory actions against both compounds, their use outside of controlled research settings presents serious health risks.[14][17] Further research is required to fully elucidate the comparative pharmacology and toxicology of these two stimulants.

References

A Comparative Guide to the Quantification of Octodrine in Research and Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of octodrine (also known as DMHA, 2-amino-6-methylheptane), a stimulant compound sometimes found in dietary and weight loss supplements.[1][2][3][4][5] The objective is to offer a comparative overview of common analytical techniques, their performance, and detailed experimental protocols to aid in method selection and cross-validation efforts.

Introduction to this compound and Analytical Challenges

This compound (2-amino-6-methylheptane) is a central nervous system stimulant that has been marketed as a "safe alternative" to other stimulants like DMAA.[4][5] Its presence in dietary supplements is a concern for regulatory bodies and consumers due to the lack of extensive safety data in humans and the potential for adverse cardiovascular effects.[4][5] Accurate and reliable quantification of this compound in various matrices, particularly in complex dietary supplement formulations, is crucial for regulatory compliance, quality control, and research. The primary analytical challenges lie in achieving adequate sensitivity, selectivity, and reproducibility, given the diverse and often complex nature of supplement matrices.

Core Quantification Methodologies

The most prevalent and reliable methods for the quantification of this compound and similar stimulants are based on chromatography coupled with mass spectrometry. These techniques offer high specificity and sensitivity, which are essential for distinguishing the analyte from structurally similar compounds and endogenous matrix components.[6][7] The two main approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[7] For compounds like this compound, derivatization may sometimes be employed to improve chromatographic behavior and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex matrices.[8] Its high selectivity and sensitivity allow for direct analysis with minimal sample preparation.[8] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be used to achieve faster analysis times and better resolution.[1][2]

Comparative Performance of Quantification Methods

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose.[9][10] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[10][11] The following table summarizes typical performance characteristics for the quantification of stimulants like this compound using different analytical platforms.

Parameter GC-MS LC-MS/MS UPLC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.99[12]≥ 0.999[13]
LOD Analyte dependent0.02 - 1.5 ng/mL[8]~0.09 ng/mL[13]
LOQ Analyte dependent0.01 mg/kg[14]~0.19 ng/mL[13]
Accuracy (% Recovery) Typically 80-120%87.8 - 115.2%[15]> 90%[13]
Precision (%RSD) < 15%< 15%[15]< 10%[13]
Sample Preparation Can require extraction and derivatizationSimple dilution or protein precipitation[8]Simple dilution or protein precipitation[13]
Analysis Time Longer run timesShorter run timesVery short run times (< 10 min)[14]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results and enabling cross-laboratory validation.

Sample Preparation (General Protocol for Supplements)
  • Homogenization : Solid samples (e.g., powders, capsules) are accurately weighed and homogenized.

  • Extraction : The homogenized sample is typically extracted with an appropriate organic solvent such as methanol or acetonitrile.[16] Sonication can be used to improve extraction efficiency.[16]

  • Dilution : The extract is diluted to a concentration within the linear range of the calibration curve.

  • Filtration/Centrifugation : The diluted extract is filtered (e.g., through a 0.2 µm filter) or centrifuged to remove particulate matter before injection into the analytical instrument.[16]

GC-MS Protocol Outline
  • System : Agilent 7890B GC system coupled to a 5977A MSD mass spectrometer.[6]

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[6]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[6]

  • Inlet Temperature : 250 °C.

  • Oven Temperature Program : Start at a suitable temperature (e.g., 60°C), followed by a temperature ramp to a final temperature (e.g., 280°C).

  • Mass Spectrometer : Operated in electron ionization (EI) mode with Selected Ion Monitoring (SIM) for quantification.

LC-MS/MS Protocol Outline
  • System : Agilent 1290 Infinity II LC system coupled to an Agilent 6460 Triple Quadrupole MS.[8][14]

  • Column : C18 reversed-phase column (e.g., 100 mm length).[8]

  • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Ion Source : Electrospray Ionization (ESI) in positive mode.[8]

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[8]

Visualization of Workflows and Processes

To better illustrate the methodologies, the following diagrams, created using the DOT language, outline a typical analytical workflow and the logic of a cross-validation study.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Receipt Sample Receipt & Logging Homogenization Sample Homogenization Sample_Receipt->Homogenization Extraction Solvent Extraction Homogenization->Extraction Dilution Dilution to Working Conc. Extraction->Dilution Filtration Filtration / Centrifugation Dilution->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis GCMS_Analysis GC-MS Analysis Filtration->GCMS_Analysis Data_Processing Data Processing & Integration LCMS_Analysis->Data_Processing GCMS_Analysis->Data_Processing Quantification Quantification vs. Cal Curve Data_Processing->Quantification Report Final Report Generation Quantification->Report

Caption: General analytical workflow for the quantification of this compound in dietary supplements.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_samples Sample Sets cluster_analysis Analysis & Comparison Method_A Method A (e.g., LC-MS/MS) Analyze_A Analyze with Method A Method_A->Analyze_A Method_B Method B (e.g., GC-MS) Analyze_B Analyze with Method B Method_B->Analyze_B Sample_Set Identical Homogenized Sample Aliquots Sample_Set->Analyze_A Sample_Set->Analyze_B Results_A Quantitative Results A Analyze_A->Results_A Results_B Quantitative Results B Analyze_B->Results_B Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Results_A->Comparison Results_B->Comparison

Caption: Logical flow for cross-validating two distinct analytical methods for this compound quantification.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. LC-MS/MS, particularly when coupled with UPLC, generally offers higher sensitivity, faster analysis times, and requires simpler sample preparation procedures, making it highly suitable for high-throughput screening and routine quality control. GC-MS remains a reliable and specific method, although it may involve more extensive sample preparation. The choice of method will depend on the specific application, available instrumentation, and the required analytical performance. For any selected method, rigorous validation in accordance with guidelines such as those from the ICH is necessary to ensure data quality and reliability.[9] Cross-validation between two independent methods provides the highest level of confidence in the analytical results.

References

A Comparative Analysis of the Vasoconstrictor Effects of Octodrine and Ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasoconstrictor properties of octodrine and ephedrine, focusing on their mechanisms of action, available quantitative data, and the experimental protocols used to assess their effects. This objective analysis is intended to inform research and development in pharmacology and drug discovery.

Executive Summary

This compound and ephedrine are both sympathomimetic amines known to elicit vasoconstriction. Ephedrine has a well-documented history of clinical use for treating hypotension, and its mechanism of action is multifactorial, involving both direct and indirect stimulation of the adrenergic system. This compound, also known as Dimethylhexylamine (DMHA), has been used as a nasal decongestant and is now found in some dietary supplements. Its vasoconstrictor effects are believed to be primarily mediated by direct alpha-adrenergic receptor agonism. While quantitative data for ephedrine's pressor effects are available, similar in vitro potency data for this compound's direct vasoconstrictor effect is not readily found in publicly available literature, necessitating a comparison based primarily on their distinct mechanisms of action.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of the vasoconstrictor potency of this compound and ephedrine is challenging due to the limited availability of published in vitro studies for this compound. The following table summarizes the available data for ephedrine's effect on blood pressure, which serves as an in vivo surrogate for its vasoconstrictor activity.

CompoundMetricValueSpecies/ModelReference
EphedrineEC50 (Systolic Blood Pressure)107 µg/L (approximately 0.65 µM)Human (in vivo)[1]
This compoundEC50 (Vasoconstriction)Data not available in published literature--

Note: The EC50 for ephedrine is derived from a pharmacokinetic/pharmacodynamic model of its effect on systolic blood pressure after oral administration and may not directly reflect its potency in causing localized vasoconstriction in isolated blood vessels[1].

Mechanism of Action and Signaling Pathways

The vasoconstrictor effects of this compound and ephedrine are initiated through their interaction with the adrenergic system, albeit through different primary mechanisms.

This compound: The vasoconstrictor effect of this compound is understood to be primarily due to its direct agonist activity on alpha-adrenergic receptors located on the vascular smooth muscle cells. Activation of these G-protein coupled receptors initiates a signaling cascade leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction, resulting in vasoconstriction.

Ephedrine: Ephedrine exhibits a more complex, mixed-action mechanism[2]:

  • Direct Agonism: It directly stimulates both alpha- and beta-adrenergic receptors . Its vasoconstrictor effects are primarily mediated through the activation of alpha-1 adrenergic receptors on vascular smooth muscle.

  • Indirect Sympathomimetic Action: Ephedrine also acts as an indirect sympathomimetic by promoting the release of norepinephrine from sympathetic nerve terminals[2]. The released norepinephrine then acts on postsynaptic alpha- and beta-adrenergic receptors, contributing significantly to the overall vasoconstrictor and cardiovascular effects.

Signaling Pathway Diagrams

octodrine_signaling This compound This compound Alpha_Receptor α-Adrenergic Receptor This compound->Alpha_Receptor G_Protein Gq Protein Activation Alpha_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca_Influx Ca²⁺ Influx DAG->Ca_Influx Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction (Vasoconstriction) MLCK->Contraction

Figure 1: Signaling pathway for this compound-induced vasoconstriction.

ephedrine_signaling cluster_direct Direct Action cluster_indirect Indirect Action Ephedrine_direct Ephedrine Alpha_Receptor α-Adrenergic Receptor Ephedrine_direct->Alpha_Receptor Vasoconstriction_direct Vasoconstriction Alpha_Receptor->Vasoconstriction_direct Ephedrine_indirect Ephedrine Nerve_Terminal Sympathetic Nerve Terminal Ephedrine_indirect->Nerve_Terminal NE_Release Norepinephrine (NE) Release Nerve_Terminal->NE_Release NE Norepinephrine NE_Release->NE Alpha_Receptor_NE α-Adrenergic Receptor NE->Alpha_Receptor_NE Vasoconstriction_indirect Vasoconstriction Alpha_Receptor_NE->Vasoconstriction_indirect

Figure 2: Dual mechanism of ephedrine-induced vasoconstriction.

Experimental Protocols

The following is a representative experimental protocol for assessing the vasoconstrictor effects of compounds like this compound and ephedrine using an in vitro isolated aortic ring assay. This method allows for the direct measurement of vascular smooth muscle contraction.

Isolated Aortic Ring Assay

1. Tissue Preparation:

  • A male Wistar rat (250-300g) is euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).

  • The aorta is cleaned of adherent connective and adipose tissue.

  • The vessel is cut into rings of approximately 3-4 mm in length.

2. Mounting and Equilibration:

  • Aortic rings are mounted on stainless steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the PSS being replaced every 15-20 minutes.

3. Viability and Endothelium Integrity Check:

  • After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) or potassium chloride (KCl, e.g., 60 mM) to test for viability.

  • To check for endothelium integrity, acetylcholine (e.g., 10 µM) is added to the pre-contracted rings. A relaxation of >80% indicates intact endothelium. For studies on direct smooth muscle effects, the endothelium can be mechanically removed.

4. Cumulative Concentration-Response Curves:

  • After washing out the contracting and relaxing agents and allowing the rings to return to baseline tension, a cumulative concentration-response curve is generated for the test compound (this compound or ephedrine).

  • The compound is added to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM) in a stepwise manner.

  • The contractile response at each concentration is allowed to reach a plateau before the next concentration is added.

  • The tension developed is recorded and expressed as a percentage of the maximal contraction induced by a reference vasoconstrictor (e.g., phenylephrine or KCl).

5. Data Analysis:

  • The concentration-response data are plotted, and a sigmoidal curve is fitted using non-linear regression.

  • The potency (EC50, the concentration that produces 50% of the maximal response) and efficacy (Emax, the maximal response) of the vasoconstrictor are calculated.

Experimental Workflow Diagram

experimental_workflow start Start: Euthanize Rat & Excise Thoracic Aorta prepare_rings Prepare Aortic Rings (3-4 mm) start->prepare_rings mount_rings Mount Rings in Organ Bath with PSS prepare_rings->mount_rings equilibrate Equilibrate (60-90 min, 37°C, 95% O₂/5% CO₂) mount_rings->equilibrate viability_check Viability & Endothelium Integrity Check (Phenylephrine/KCl & Acetylcholine) equilibrate->viability_check washout Washout & Return to Baseline viability_check->washout ccrc Generate Cumulative Concentration-Response Curve (this compound or Ephedrine) washout->ccrc data_analysis Data Analysis: Calculate EC₅₀ & Eₘₐₓ ccrc->data_analysis end End data_analysis->end

References

Octodrine's Cardiovascular Impact: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physiological effects of sympathomimetic compounds is paramount. This guide provides a statistical analysis of octodrine's effects on heart rate and blood pressure, juxtaposed with the comparable stimulant 1,3-dimethylamylamine (DMAA). The information is supported by available experimental data and detailed methodologies to facilitate informed research and development.

Cardiovascular Effects: this compound vs. DMAA

Table 1: Effect of this compound on Heart Rate and Blood Pressure (Animal Studies)

CompoundAnimal ModelDosage and AdministrationEffect on Heart RateEffect on Blood PressureSource
This compound (2-amino-6-methylheptane hydrochloride)DogIntravenousIncreasedIncreased (pressor activity was 1/500 to 1/1000 that of epinephrine)Fellows, 1947[1]
This compound (2-amino-6-methylheptane)DogNot specifiedNot specifiedIncreasedCharlier, 1951[1][2]

Table 2: Effect of DMAA and Caffeine on Heart Rate and Blood Pressure (Human Study)

Compound/CombinationDosageChange in Heart RateChange in Systolic Blood PressureChange in Diastolic Blood PressureTime of Peak EffectSource
DMAA50 mgNo significant changeIncreaseIncrease60-90 minBloomer et al., 2011
DMAA75 mgNo significant changeIncreaseIncrease60-90 minBloomer et al., 2011
Caffeine250 mgNo significant changeIncreaseIncrease60-90 minBloomer et al., 2011
DMAA + Caffeine50 mg + 250 mgNo significant changeIncreaseIncrease60-90 minBloomer et al., 2011
DMAA + Caffeine 75 mg + 250 mg No significant change ~20% increase ~17% increase 60 min Bloomer et al., 2011

Experimental Protocols

This compound Animal Studies (Fellows, 1947 & Charlier, 1951)

Detailed experimental protocols from these early studies are not fully available in accessible literature. However, based on common practices of the era and available information, the following can be inferred:

  • Subjects: The studies utilized dogs as the animal model.

  • Compound Administration: In the Fellows (1947) study, 2-amino-6-methylheptane hydrochloride was administered intravenously. The exact vehicle and infusion rate are not specified in the available summaries.

  • Cardiovascular Measurement: Blood pressure was likely measured directly via an arterial cannula connected to a manometer or an early form of a pressure transducer. Heart rate would have been determined from the arterial pressure waveform or via electrocardiogram (ECG).

  • Anesthesia: The type of anesthesia used, if any, is not specified in the available abstracts. Anesthesia can significantly influence cardiovascular parameters and drug responses.

DMAA and Caffeine Human Study (Bloomer et al., 2011)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Healthy, young adult men and women.

  • Interventions: Participants ingested one of five conditions on separate days:

    • Placebo

    • 50 mg 1,3-dimethylamylamine (DMAA)

    • 75 mg DMAA

    • 250 mg caffeine

    • 50 mg DMAA + 250 mg caffeine

    • 75 mg DMAA + 250 mg caffeine

  • Cardiovascular Measurement: Heart rate and blood pressure were measured at baseline (pre-ingestion) and at 30, 60, 90, and 120 minutes post-ingestion. The specific methods for these measurements (e.g., automated oscillometric device) are not detailed in the abstract.

  • Blood Sampling: Venous blood samples were collected at baseline and at 60 and 120 minutes post-ingestion to measure plasma catecholamines (epinephrine and norepinephrine).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's cardiovascular effects and a general experimental workflow for assessing these effects.

Octodrine_Signaling_Pathway This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Binds to HR_Increase Increased Heart Rate This compound->HR_Increase Potential direct/indirect effects Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Experimental_Workflow Animal_Prep Animal Preparation (e.g., Dog, Anesthesia, Cannulation) Baseline Baseline Measurement (Heart Rate, Blood Pressure) Animal_Prep->Baseline Drug_Admin Drug Administration (this compound or Comparator, IV Infusion) Baseline->Drug_Admin Post_Admin Post-Administration Monitoring (Continuous HR and BP recording) Drug_Admin->Post_Admin Data_Analysis Data Analysis (Calculate % change from baseline) Post_Admin->Data_Analysis Results Results (Tabulate and Compare Effects) Data_Analysis->Results

References

A Comparative Analysis of Octodrine and Other Phenethylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenethylamine and its derivatives represent a broad class of compounds with significant physiological effects, primarily acting as central nervous system stimulants. While some members of this family, such as amphetamine, are well-characterized pharmaceuticals, others, like octodrine (also known as DMHA or 2-amino-6-methylheptane), have re-emerged in the consumer market, particularly in dietary and workout supplements, with a notable lack of comprehensive scientific evaluation.[1][2][3] This guide provides a comparative overview of this compound and other selected phenethylamine derivatives, focusing on their chemical properties, purported mechanisms of action, and the experimental methodologies required for their rigorous pharmacological assessment.

This document is intended for researchers, scientists, and professionals in drug development. It aims to present the available scientific data objectively and to highlight the significant gaps in our understanding of this compound's pharmacological and toxicological profile. The scarcity of peer-reviewed, quantitative data for this compound is a critical finding in itself and underscores the need for further investigation.

Chemical Structures and Nomenclature

This compound shares a basic phenethylamine backbone with other stimulants but lacks the aromatic ring, which is a key structural feature of classical phenethylamines like amphetamine. Its structure is very similar to other aliphatic amines like tuaminoheptane and DMAA.[4][5]

Table 1: Chemical Identity of Selected Phenethylamine Derivatives

Common NameIUPAC NameOther SynonymsChemical Structure
This compound 6-methylheptan-2-amineDMHA, 2-amino-6-methylheptane, 1,5-dimethylhexylamineCC(C)CCCC(C)N
DMAA 4-methylhexan-2-amine1,3-dimethylamylamine, MethylhexanamineCCC(C)CC(C)N
Amphetamine 1-phenylpropan-2-aminealpha-methylphenethylamineC1=CC=C(C=C1)CC(C)N
Tuaminoheptane heptan-2-amine2-aminoheptaneCCCCCC(C)N

Mechanism of Action and Signaling Pathway

Phenethylamine derivatives primarily exert their effects by modulating monoaminergic neurotransmission.[6] The prevailing hypothesis for this compound, based on its structural similarity to other sympathomimetic amines and anecdotal reports, is that it acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the synaptic cleft.[1][3][7] This is likely achieved through the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which are responsible for the reuptake of these neurotransmitters from the synapse back into the presynaptic neuron.[8] Some evidence also suggests that these compounds may act as agonists at the trace amine-associated receptor 1 (TAAR1), which can further modulate monoaminergic activity.[9]

Below is a diagram illustrating the general signaling pathway of a sympathomimetic amine that inhibits dopamine and norepinephrine reuptake.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Packages DA_syn Dopamine DA_vesicle->DA_syn Release NE_syn Norepinephrine NE_vesicle->NE_syn Release DA_cyto Cytosolic Dopamine NE_cyto Cytosolic Norepinephrine DAT DAT DAT->DA_cyto NET NET NET->NE_cyto TAAR1_pre TAAR1 DA_syn->DAT Reuptake D_Receptor Dopamine Receptors DA_syn->D_Receptor Binds NE_syn->NET Reuptake A_Receptor Adrenergic Receptors NE_syn->A_Receptor Binds This compound This compound This compound->DAT Inhibits This compound->NET Inhibits This compound->TAAR1_pre Activates Signal Signal Transduction D_Receptor->Signal A_Receptor->Signal

Caption: Proposed mechanism of action for this compound.

Comparative Pharmacological Data

A significant challenge in the comparative study of this compound is the lack of publicly available, peer-reviewed data on its pharmacological properties. In contrast, compounds like amphetamine have been extensively studied. The following tables summarize available data for amphetamine and highlight the data gaps for this compound and DMAA.

Table 2: Comparative Monoamine Transporter Binding Affinities (Ki, μM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Not AvailableNot AvailableNot Available
DMAA Not AvailableNot AvailableNot Available
Amphetamine ~0.6~0.07-0.1~20-40

Data for amphetamine is sourced from studies on human transporters.[10] Note: A lower Ki value indicates a higher binding affinity.

Table 3: Comparative Potency for Monoamine Release (EC50, nM)

CompoundDopamine ReleaseNorepinephrine ReleaseSerotonin Release
This compound Not AvailableNot AvailableNot Available
DMAA Not AvailableNot AvailableNot Available
Amphetamine 24.87.0>10,000

Data for amphetamine is from a study using rat brain synaptosomes.[11] Note: A lower EC50 value indicates greater potency in inducing neurotransmitter release.

Table 4: Available Human Pharmacokinetic Parameters

CompoundTerminal Half-LifeOral Clearance
This compound Not AvailableNot Available
DMAA 8.45 ± 1.88 hours20.02 ± 5 L/h
Amphetamine ~9-11 hours (d-amphetamine)Variable

Data for DMAA is from a single 25 mg dose study.[12]

Experimental Protocols

To address the data gaps for this compound and other under-researched phenethylamine derivatives, standardized in vitro assays are essential. Below are detailed protocols for determining monoamine transporter binding affinity and reuptake inhibition.

Protocol 1: Competitive Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Test compounds (e.g., this compound, DMAA, amphetamine) at a range of concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For total binding wells, add assay buffer instead of the test compound.

  • For non-specific binding wells, add a high concentration of a known non-labeled inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the potency (IC50) of a test compound to inhibit the reuptake of dopamine, norepinephrine, or serotonin into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well microplates.

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds at a range of concentrations.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Wash the plated cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km.

  • Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer.

  • Lyse the cells (e.g., with a mild detergent or distilled water).

  • Add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Determine non-specific uptake in parallel wells containing a known potent inhibitor of the respective transporter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Experimental_Workflow start Start prep_cells Prepare HEK293 cells expressing a specific monoamine transporter start->prep_cells plate_cells Plate cells in 96-well microplates prep_cells->plate_cells add_compound Add varying concentrations of the test compound (e.g., this compound) plate_cells->add_compound add_radioligand Add radiolabeled neurotransmitter (e.g., [³H]dopamine) add_compound->add_radioligand incubate Incubate at 37°C for a defined time to allow uptake add_radioligand->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse measure Measure radioactivity using a scintillation counter lyse->measure analyze Analyze data to calculate IC50 value measure->analyze end End analyze->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Discussion and Conclusion

The comparison of this compound with other phenethylamine derivatives is significantly hampered by the lack of rigorous, publicly available scientific data. While it is structurally similar to other sympathomimetic amines and is purported to act on dopamine and norepinephrine systems, quantitative evidence for its binding affinities, potency, and pharmacokinetic profile is absent from the peer-reviewed literature.[3][7] The available information on well-characterized compounds like amphetamine provides a framework for understanding the potential pharmacological effects of this compound, but direct extrapolation is not scientifically valid without experimental confirmation.

For the scientific and drug development communities, the re-emergence of compounds like this compound in widely available consumer products presents a significant public health concern and a compelling area for research. The experimental protocols detailed in this guide provide a roadmap for the systematic evaluation of this compound and its analogs. Such studies are crucial to accurately determine its mechanism of action, potency, selectivity, and safety profile, thereby enabling a scientifically informed assessment of its potential therapeutic benefits and risks. Until such data is available, the use of this compound remains a matter of concern due to its uncharacterized pharmacological activity.

References

A Comparative Guide to Validating Analytical Standards for 2-Amino-6-Methylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for ensuring the validity of experimental results. This guide provides a comprehensive comparison of commercially available analytical standards for 2-amino-6-methylheptane, also known as octodrine or DMHA, and details the necessary protocols for their validation.

Comparison of Commercially Available 2-Amino-6-Methylheptane Standards

Ensuring the quality of an analytical standard is the foundational step for any quantitative analysis. The following table summarizes the typical specifications of 2-amino-6-methylheptane standards available from various suppliers. It is crucial to consult the lot-specific Certificate of Analysis (CoA) for precise data.

Parameter Supplier A (e.g., Sigma-Aldrich) Supplier B (e.g., Santa Cruz Biotechnology) Supplier C (e.g., GlpBio)
Product Name 2-Amino-6-methylheptane2-Amino-6-methylheptaneThis compound (2-Amino-6-methylheptane)
CAS Number 543-82-8[1]543-82-8[2]543-82-8[3]
Stated Purity 99%[1][4]≥97%[2]>99.00%[3]
Method of Identity Confirmation Typically NMR, MSNot specifiedHNMR, HPLC[3]
Method of Purity Assessment Typically GC or HPLCNot specifiedHPLC[3]
Format Liquid[1][4]Not specifiedSolid[3]
Certificate of Analysis Available[4]Available[2]Available[3]

Experimental Protocol: Validation of a 2-Amino-6-Methylheptane Analytical Standard

The validation of an analytical standard is essential to demonstrate its suitability for its intended purpose. This protocol outlines the validation of a new batch of 2-amino-6-methylheptane standard against a certified reference material (CRM) using High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS), in accordance with ICH Q2(R1) guidelines.

Objective: To validate a new analytical standard of 2-amino-6-methylheptane by assessing its identity, purity, and concentration.

Materials:

  • 2-Amino-6-methylheptane Certified Reference Material (CRM)

  • New 2-Amino-6-methylheptane analytical standard to be validated

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (e.g., single quadrupole or tandem quadrupole)

Methodology:

  • Identity Confirmation:

    • Prepare a solution of the new analytical standard and the CRM in a suitable solvent (e.g., methanol).

    • Inject both solutions into the HPLC-MS system.

    • Compare the retention time and the mass spectrum of the new standard with that of the CRM. The results should be identical.

  • Purity Assessment (Specificity):

    • Develop a stability-indicating HPLC method capable of separating 2-amino-6-methylheptane from potential impurities and degradation products.

    • Analyze the new standard using this method. The peak for 2-amino-6-methylheptane should be spectrally pure, and any impurity peaks should be well-resolved.

  • Linearity:

    • Prepare a stock solution of the CRM and create a series of at least five calibration standards of different concentrations.

    • Inject each calibration standard in triplicate.

    • Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Prepare samples of the new standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Quantify the concentration of 2-amino-6-methylheptane in these samples using the calibration curve generated from the CRM.

    • Calculate the percentage recovery at each level. The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze at least six independent preparations of the new standard at the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Range:

    • The demonstrated range of the method, based on the linearity, accuracy, and precision experiments, should cover the expected working concentrations for the intended application.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes in validating an analytical standard for 2-amino-6-methylheptane.

G cluster_0 Standard Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Validation CRM_Stock Prepare CRM Stock Solution Calibration_Standards Create Calibration Standards CRM_Stock->Calibration_Standards Dilute New_Standard_Stock Prepare New Standard Stock Solution Test_Samples Prepare Test Samples New_Standard_Stock->Test_Samples Dilute HPLC_MS HPLC-MS Analysis Calibration_Standards->HPLC_MS Test_Samples->HPLC_MS Identity Identity Confirmation (RT & MS Match) HPLC_MS->Identity Purity Purity Assessment HPLC_MS->Purity Linearity Linearity (r² ≥ 0.999) HPLC_MS->Linearity Precision Precision (RSD ≤ 2%) HPLC_MS->Precision Validation_Report Validation Report Identity->Validation_Report Purity->Validation_Report Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Accuracy->Validation_Report Precision->Validation_Report G Start Receive New Batch of 2-Amino-6-Methylheptane Standard Identity_Check Confirm Identity vs. CRM (Retention Time, Mass Spectrum) Start->Identity_Check Purity_Assay Determine Purity by Area Normalization (HPLC) Identity_Check->Purity_Assay Quantitative_Analysis Assay vs. CRM (Quantitative Measurement) Purity_Assay->Quantitative_Analysis Decision Does it meet specifications? Quantitative_Analysis->Decision Pass Release for Use Decision->Pass Yes Fail Reject Batch Decision->Fail No Documentation Complete Certificate of Analysis Pass->Documentation

References

Assessing the Enantiomeric Distribution of Synthetic Octodrine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enantiomeric composition of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the enantiomeric distribution of synthetic octodrine, a sympathomimetic amine also known as dimethylhexylamine (DMHA). The supporting experimental data underscores the importance of such analysis in identifying the origin and purity of the substance.

This compound, a central nervous system stimulant, has re-emerged in recent years as an ingredient in dietary supplements, often marketed for pre-workout and weight loss purposes.[1][2] Synthetic this compound is typically produced as a racemic mixture, containing equal amounts of its two enantiomers. The determination of the enantiomeric ratio can, therefore, serve as a key indicator of its synthetic origin.[3]

Comparative Analysis of Analytical Techniques

The enantioselective analysis of chiral compounds like this compound primarily relies on chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods, each with distinct advantages and considerations. Capillary electrophoresis (CE) presents a powerful alternative with high separation efficiency.

Analytical Technique Principle Typical Chiral Selector Advantages Considerations
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile or derivatized enantiomers on a chiral stationary phase (CSP) followed by mass analysis.Cyclodextrin derivatives (e.g., β-cyclodextrin)High resolution, high sensitivity, structural information from MS.[3]Requires analyte to be volatile or amenable to derivatization.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).Polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, macrocyclic glycopeptides.Wide applicability to non-volatile and thermally labile compounds, variety of CSPs available.Can be more time-consuming for method development.
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Cyclodextrins, crown ethers, chiral surfactants.High separation efficiency, small sample volume, low solvent consumption.Lower concentration sensitivity compared to GC-MS and HPLC-MS.

Experimental Protocols

While a universally standardized protocol for this compound enantioseparation is not widely published, the following methodologies are based on established practices for similar sympathomimetic amines and findings from studies on this compound in dietary supplements.[3]

Recommended Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is recommended based on its successful application in determining the enantiomeric ratio of this compound in commercial products.[3]

1. Sample Preparation:

  • Extraction: Extract this compound from the sample matrix (e.g., dietary supplement powder) using an appropriate organic solvent such as methanol or a mixture of methanol and water.

  • Derivatization (if necessary): To improve volatility and chromatographic performance, derivatization of the primary amine group of this compound with a reagent like trifluoroacetic anhydride (TFAA) can be performed.

2. GC-MS Conditions:

  • GC Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., beta-cyclodextrin phase), is essential for enantiomeric separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection depending on the concentration of the analyte.

  • Oven Temperature Program: An optimized temperature gradient is crucial for resolving the enantiomers. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220°C).

  • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key fragment ions for this compound should be monitored.

Alternative Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Extraction: Similar to the GC-MS protocol, extract this compound using a suitable solvent.

  • Filtration: Filter the extract through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • HPLC Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate derivatives), is required.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Experimental Data: Enantiomeric Distribution in Synthetic this compound

A study analyzing dietary supplements containing 1,5-dimethylhexylamine (this compound) found that the enantiomeric ratios were consistently between 0.9 and 1.0, indicating a nearly racemic mixture.[3] This finding strongly suggests a synthetic origin, as naturally occurring compounds are typically enantiomerically pure or exist in a specific enantiomeric excess.

Product Type Analytical Method Observed Enantiomeric Ratio (+/-) Conclusion
Dietary SupplementsChiral GC/MS0.9 - 1.0Synthetic Origin (Racemic)[3]

Signaling Pathways and Experimental Workflow

The sympathomimetic effects of this compound are attributed to its interaction with adrenergic receptors, leading to the release of neurotransmitters like norepinephrine and dopamine.[1] The stereochemistry of the molecule can significantly influence its binding affinity and subsequent biological activity.

Signaling_Pathway cluster_0 This compound Enantiomers cluster_1 Adrenergic Receptor cluster_2 Cellular Response R-Octodrine R-Octodrine Receptor Receptor R-Octodrine->Receptor Binding Affinity (Hypothetical) S-Octodrine S-Octodrine S-Octodrine->Receptor Binding Affinity (Hypothetical) G-protein activation G-protein activation Receptor->G-protein activation Second Messenger Cascade Second Messenger Cascade G-protein activation->Second Messenger Cascade Neurotransmitter Release Neurotransmitter Release Second Messenger Cascade->Neurotransmitter Release Experimental_Workflow Sample Sample Extraction Extraction Sample->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) Chiral GC/HPLC Analysis Chiral GC/HPLC Analysis Extraction->Chiral GC/HPLC Analysis Derivatization (Optional)->Chiral GC/HPLC Analysis Data Analysis Data Analysis Chiral GC/HPLC Analysis->Data Analysis Enantiomeric Ratio Enantiomeric Ratio Data Analysis->Enantiomeric Ratio

References

Safety Operating Guide

Navigating the Disposal of Octodrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of Octodrine (DMHA)

Step-by-Step Disposal Procedures

In the absence of explicit instructions for this compound, the following procedural guidance, adapted from general pharmaceutical and chemical waste management principles, should be followed.

1. Waste Characterization and Segregation:

  • Initial Assessment: Determine if the this compound waste is considered hazardous. While not specifically listed as a P- or U-listed hazardous waste by the EPA, its pharmacological activity warrants a cautious approach[3]. It is a sympathomimetic and central nervous system stimulant[4].

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated into a designated, properly labeled hazardous waste container.

2. Container Management:

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" or "Dimethylhexylamine."

  • Container Integrity: Use a container that is compatible with the chemical, in good condition, and can be securely sealed to prevent leaks or spills.

3. On-site Accumulation:

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Quantity Limits: Be aware of the regulated limits for hazardous waste accumulation at your facility. Very Small Quantity Generators (VSQGs) have different limits than Large Quantity Generators[5].

4. Disposal Options:

  • Licensed Waste Contractor: The primary and recommended method for disposal is through a licensed hazardous waste management company. These companies are equipped to handle and dispose of chemical waste in accordance with federal and state regulations.

  • Incineration: High-temperature incineration is a common and effective method for destroying pharmaceutical waste[6]. Your licensed contractor will determine the appropriate incineration facility.

  • Landfill (Not Recommended for Pure Substance): While some regulations may permit certain chemical wastes to be landfilled after treatment, this is generally not a suitable option for a pure, pharmacologically active substance like this compound.

  • Sewer Disposal (Prohibited): Do not dispose of this compound down the drain. This can have detrimental effects on aquatic ecosystems and wastewater treatment processes. The EPA has regulations prohibiting the sewering of hazardous waste pharmaceuticals[3].

5. Documentation:

  • Manifests: When the waste is collected by a licensed contractor, you will receive a copy of the hazardous waste manifest. This document tracks the waste from your facility to its final disposal site and is a critical record of compliance[7].

  • Record Keeping: Maintain all waste disposal records as required by your institution and regulatory agencies.

Quantitative Data and Disposal Summary

Since no specific quantitative disposal data for this compound exists, the following table summarizes general considerations for chemical waste disposal.

ParameterGuidelineRationale
Waste Classification Presumed HazardousDue to its pharmacological activity and regulatory status as an unapproved substance.
EPA Waste Codes Not specifically listed. May fall under D001 (ignitability) if in a flammable solvent, or be considered non-RCRA hazardous waste by the state.Proper characterization is required by the generating facility.
Sewer Disposal ProhibitedTo prevent environmental contamination and interference with water treatment.
Recommended Disposal Incineration via Licensed ContractorEnsures complete destruction of the active compound.
Container Labeling "Hazardous Waste - this compound"Clear identification is required for safe handling and disposal.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the provided search results. The disposal procedures outlined above are based on established best practices for chemical and pharmaceutical waste management.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical substance like this compound within a laboratory setting.

Caption: Workflow for Laboratory Chemical Waste Disposal.

Disclaimer: The information provided is based on general best practices for chemical and pharmaceutical waste disposal and should be used as a guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste management.

References

Essential Safety and Operational Guide for Handling Octodrine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Octodrine in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Quantitative Data

This compound (also known as Dimethylhexylamine or DMHA) is a sympathomimetic and stimulant. It is classified as a hazardous substance requiring specific handling procedures. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementSignal Word
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Flammable Solid (Category 1)H228: Flammable solidDanger

Toxicological Data:

Route of ExposureSpeciesValue
Intraperitoneal LD50Rat42 mg/kg

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE protocol is mandatory when handling this compound, particularly in its powdered form.

2.1. Recommended PPE

  • Gloves: Chemical-resistant nitrile gloves are required. When handling the powder or in situations with a risk of splashing, double gloving is mandatory.

  • Eye Protection: Chemical splash goggles are essential. A face shield must be worn in conjunction with goggles when there is a significant risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: When handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of airborne particles.

2.2. PPE Donning and Doffing Workflow

The following diagram outlines the correct sequence for donning and doffing PPE to minimize contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (Outer Pair) don3->don4 doff1 1. Outer Gloves doff2 2. Gown/Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5

PPE Donning and Doffing Sequence

Operational and Disposal Plans

3.1. Safe Handling Procedures

  • Engineering Controls: Whenever possible, handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.

  • Static Electricity: Take precautionary measures against static discharge, as this compound is a flammable solid. Ensure proper grounding of equipment.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.

3.2. Disposal Plan

This compound waste is considered hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams, particularly from incompatible materials such as strong oxidizing agents.

  • Containerization: Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.

  • Professional Disposal: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

Emergency Protocols

4.1. Spill Response

In the event of an this compound powder spill:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Increase ventilation in the area by opening a fume hood sash, if safe to do so.

  • Ignition Sources: Eliminate all sources of ignition in the vicinity of the spill.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: Gently cover the spill with a non-combustible absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4.2. Exposure Response

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octodrine
Reactant of Route 2
Octodrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.